molecular formula C9H6N2O4 B1294500 N-Methyl-4-nitrophthalimide CAS No. 41663-84-7

N-Methyl-4-nitrophthalimide

Cat. No.: B1294500
CAS No.: 41663-84-7
M. Wt: 206.15 g/mol
InChI Key: JBCHWGTZAAZJKG-UHFFFAOYSA-N
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Description

N-Methyl-4-nitrophthalimide is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2O4/c1-10-8(12)6-3-2-5(11(14)15)4-7(6)9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCHWGTZAAZJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7028013
Record name N-Methyl-4-nitrophthalimide
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Water or Solvent Wet Solid
Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro-
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CAS No.

41663-84-7
Record name 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione
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Record name 4-Nitro-N-methylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro-
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Record name N-Methyl-4-nitrophthalimide
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Record name N-methyl-4-nitrophthalimide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITRO-N-METHYLPHTHALIMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Methyl-4-nitrophthalimide, targeted at researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a synthetic organic compound characterized by a phthalimide structure with a methyl group attached to the nitrogen atom and a nitro group at the 4th position of the phthalic ring.[1][2] It is a versatile intermediate in organic synthesis.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to yellow or orange crystalline solid.[3][4][5] It is sparingly soluble in water but shows solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]

PropertyValueSource(s)
Molecular Formula C₉H₆N₂O₄[4][6]
Molecular Weight 206.15 g/mol [7]
Melting Point 94-98 °C (lit.) to 178 °C[2][4][5]
Boiling Point 361.1 °C at 760 mmHg[2]
Density 1.533 g/cm³[2]
Appearance White to Orange to Green powder to crystal[3][4]
pKa -3.51 ± 0.20 (Predicted)[2]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey FeaturesSource(s)
¹H NMR Spectral data available for proton nuclear magnetic resonance.[7]
¹³C NMR Spectral data available for carbon-13 nuclear magnetic resonance.[1]
Infrared (IR) ATR-IR spectral data is available.[7]
Mass Spectrometry GC-MS data is available, with a molecular ion mass of 206.[1][7]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the nitration of N-methylphthalimide.[8] Several methods have been reported, with variations in reaction conditions and reagents.

Nitration of N-Methylphthalimide

A common method involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[8]

Experimental Protocol:

  • Preparation of the Nitrating Mixture: Fuming nitric acid is cooled to 5-8 °C. Concentrated sulfuric acid is then slowly added dropwise while maintaining the temperature at 10-15 °C.[8]

  • Reaction Setup: N-methylphthalimide is mixed with concentrated sulfuric acid at 0 °C with stirring.[8]

  • Nitration Reaction: The prepared nitrating mixture is added dropwise to the N-methylphthalimide solution. The reaction is allowed to proceed for 3-4 hours.[8]

  • Extraction and Isolation: An extracting agent is used to extract the nitrated compound from the reaction mixture. The organic and sulfuric acid layers are separated. The organic layer is recovered to obtain this compound, which is then purified by centrifugation and drying.[8]

Another reported method involves the reaction of N-methylphthalimide with mixed sulfuric and nitric acids at 55-60°C for 4 hours, yielding the final product.[9]

Applications and Biological Activity

This compound serves as a key intermediate in the synthesis of various organic molecules.

Industrial and Research Applications
  • Pharmaceutical Intermediate: It is a foundational component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The nitro group can be readily reduced to an amino group, providing a versatile synthetic handle for building more complex molecules. There is research interest in its combination with Pioglitazone Hydrochloride for potential applications in diabetes management.[10]

  • Agrochemicals: This compound is used in the synthesis of pesticides and herbicides. It has been identified as a fungicide, with its mechanism of action involving the inhibition of fungal growth and reproduction.[3]

  • Dye Manufacturing: It is also utilized in the production of specialized dyes.

  • Research and Development: this compound is used as a model compound for studying the properties and reactivity of nitroaromatic compounds.[2]

The following diagram illustrates the synthesis of this compound and its primary applications.

G NMP N-Methylphthalimide Reaction Nitration Reaction NMP->Reaction Nitrating_Mixture Fuming Nitric Acid + Concentrated Sulfuric Acid Nitrating_Mixture->Reaction Product This compound Reaction->Product Synthesis Pharma Pharmaceuticals (APIs) Product->Pharma Intermediate for Agro Agrochemicals (Fungicides) Product->Agro Intermediate for Dyes Specialized Dyes Product->Dyes Intermediate for Research Research & Development Product->Research Used in

Caption: Synthesis and applications of this compound.

Safety and Handling

This compound is considered toxic if swallowed and causes serious eye irritation.[7] It is also a mild skin irritant.[2]

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear suitable protective clothing, including gloves and safety goggles.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. Its synthesis is well-established, and its reactivity allows for the creation of a diverse range of downstream products. Proper handling and safety precautions are essential when working with this compound due to its potential toxicity. Further research into its biological activities may uncover new therapeutic applications.

References

N-Methyl-4-nitrophthalimide CAS number 41663-84-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl-4-nitrophthalimide

CAS Number: 41663-84-7

This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a synthetic organic compound featuring a phthalimide structure substituted with both a methyl and a nitro group.[1] It is typically a yellow crystalline solid and serves as a key intermediate in various chemical syntheses.[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₉H₆N₂O₄[1][3]
Molecular Weight 206.15 g/mol [1][4]
Appearance White to yellow or orange crystalline solid/powder[1][2][5]
Melting Point 94-98 °C or 177-181 °C (Varies by source)[1][2][3]
Boiling Point 361.1 °C at 760 mmHg[1][3]
Density 1.533 g/cm³[1][3]
Flash Point 172.2 °C[1][3]
Vapor Pressure 2.12E-05 mmHg at 25°C[1][3]
Solubility Sparingly soluble in water; soluble in some organic solvents like DMSO and DMF.[5]
pKa -3.51 ± 0.20 (Predicted)[1][5]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features and ObservationsReference(s)
¹H NMR Spectral data available.[6]
¹³C NMR Spectral data available.[4][7]
Mass Spec (GC-MS) Molecular Ion Peak: m/z 206. Top peaks observed at m/z 75, 74, and 103.[4]
Infrared (IR) ATR-IR spectral data available.[4]

Synthesis and Manufacturing

This compound is primarily synthesized through the nitration of N-methylphthalimide.[8][9] This process typically involves the use of a nitrating mixture composed of concentrated nitric acid and sulfuric acid.[10][11][12]

Experimental Protocol: Nitration of N-Methylphthalimide

This protocol is a representative synthesis method based on published literature.[8][9][10]

Materials:

  • N-methylphthalimide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Extraction Solvent (e.g., Methylene Chloride, or a mix of Ethyl Acetate and Chloroform)[10][12]

  • Drying Agent (e.g., Anhydrous Calcium Sulfate, Silica Gel)[9]

Procedure:

  • Preparation of the Nitrating Mixture: Fuming nitric acid is cooled to approximately 5-8°C in an ice bath. Concentrated sulfuric acid is added dropwise while maintaining the temperature between 10-15°C to create the mixed acid (nitrating agent).[8][10] The molar ratio of sulfuric acid to nitric acid can vary, with examples ranging from 0.5:1.1 to 1.3:1.4.[8][10]

  • Preparation of the Substrate Solution: In a separate reaction vessel, N-methylphthalimide is mixed with concentrated sulfuric acid with stirring, and the mixture is cooled to 0°C in an ice bath.[8][10]

  • Nitration Reaction: The prepared nitrating mixture is added dropwise to the cooled N-methylphthalimide solution. The reaction is allowed to proceed for 3-4 hours while maintaining a low temperature.[8][10]

  • Extraction: Following the reaction, the resulting nitrated compound is extracted from the acid mixture using a suitable organic solvent.[10]

  • Work-up: The organic phase is separated from the aqueous acid layer. The organic layer is then processed to recover the product. This may involve washing, drying, and solvent evaporation.[10]

  • Purification and Isolation: The crude this compound is purified, often by centrifugation and drying, to yield the final product.[10] Reported yields and purity are high, often exceeding 96% and 99% respectively.[9][10]

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Purification NMP N-Methylphthalimide Mix1 Substrate Solution (0°C) NMP->Mix1 H2SO4_1 Conc. H₂SO₄ H2SO4_1->Mix1 HNO3 Fuming HNO₃ Mix2 Nitrating Mixture (5-15°C) HNO3->Mix2 H2SO4_2 Conc. H₂SO₄ H2SO4_2->Mix2 Reaction Nitration Reaction (3-4 hours, low temp) Mix1->Reaction Add dropwise Mix2->Reaction Extract Solvent Extraction Reaction->Extract Separate Phase Separation Extract->Separate Recover Solvent Recovery Separate->Recover Organic Phase Dry Drying & Isolation Recover->Dry Final Pure N-Methyl-4- nitrophthalimide Dry->Final

Diagram 1: Synthesis workflow for this compound.

Applications and Biological Relevance

This compound is a versatile intermediate with applications across several industries. Its utility stems from the reactivity of the nitro group and the stable phthalimide core.

Key Application Areas:

  • Pharmaceutical Synthesis: It serves as a building block for more complex, biologically active molecules.[1][5][13] There is research interest in its use in combination with Pioglitazone Hydrochloride for potential applications in diabetes management.[13]

  • Agrochemicals: The compound is used as a fungicide, leveraging the biocidal properties of its nitroaromatic structure to inhibit fungal growth in crops.[5]

  • Polymer Science: It is an important intermediate for synthesizing monomer dianhydrides used in the production of high-performance polyimides, which are known for their thermal stability.[8][9][12]

  • Dye and Pigment Industry: It is used in the synthesis of various dyes and pigments.[13][14]

  • Chemical Research: It is utilized as a model compound for studying the reactivity and mechanisms of nitroaromatic compounds.[1]

G cluster_pharma Drug Development cluster_agro Crop Protection cluster_polymer Materials Science cluster_dye Colorant Industry Core This compound (CAS 41663-84-7) Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Polymer Polymers Core->Polymer Dye Dyes & Pigments Core->Dye Pharma_Desc Intermediate for biologically active molecules Pharma->Pharma_Desc Agro_Desc Active as a Fungicide Agro->Agro_Desc Polymer_Desc Precursor for Polyimide Monomers Polymer->Polymer_Desc Dye_Desc Intermediate for Dye Synthesis Dye->Dye_Desc

Diagram 2: Primary applications of this compound.

Safety and Handling

This compound is classified as moderately toxic and an irritant.[1][5][15] Users should exercise caution and adhere to standard laboratory safety procedures.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[4]

  • Hazard Codes: Xi (Irritant).[1][3]

  • Risk Statements: R36/38 (Irritating to eyes and skin).[3]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Handle in a well-ventilated area. Store in a cool, dry place with the container tightly sealed.[13]

References

A Comprehensive Technical Guide to the Synthesis of N-Methyl-4-nitrophthalimide from N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-Methyl-4-nitrophthalimide, a key intermediate in the production of advanced polymers and pharmaceutical compounds. This document outlines various established methodologies, offering a comparative analysis of reaction conditions, yields, and purification protocols to assist researchers in optimizing this crucial nitration reaction.

Introduction

This compound is a significant chemical intermediate, primarily utilized in the synthesis of 4-amino-N-methylphthalimide, which serves as a precursor for various high-performance polyimides and fluorescent labeling agents. The introduction of a nitro group onto the phthalimide ring is a critical step that dictates the overall efficiency of the subsequent synthetic pathway. This guide details the prevalent methods for the nitration of N-methylphthalimide, focusing on the use of mixed acid and other nitrating agents.

Reaction Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound from N-methylphthalimide is achieved through an electrophilic aromatic substitution reaction. In this process, the nitronium ion (NO₂⁺), generated in situ from the nitrating agent, acts as the electrophile and attacks the electron-rich aromatic ring of N-methylphthalimide. The substitution predominantly occurs at the 4-position due to the directing effects of the carbonyl groups of the phthalimide ring.

Reaction_Pathway N-methylphthalimide N-methylphthalimide Intermediate Wheland Intermediate N-methylphthalimide->Intermediate + NO₂⁺ Nitrating_Agent HNO₃ / H₂SO₄ Product This compound Intermediate->Product - H⁺

Caption: Reaction pathway for the nitration of N-methylphthalimide.

Comparative Analysis of Synthesis Protocols

Several methods for the nitration of N-methylphthalimide have been reported, each with distinct advantages and reaction parameters. The following tables summarize the quantitative data from various key protocols, providing a clear comparison for procedural selection.

Table 1: Mixed Acid Nitration Protocols

Parameter Method A Method B Method C
Nitrating Agent H₂SO₄ / HNO₃H₂SO₄ / fuming HNO₃H₂SO₄ / HNO₃
Molar Ratio (H₂SO₄:HNO₃) 3:1[1][2]0.5-0.9:1.1-1.4[3]Stoichiometric
Solvent NoneNoneMethylene Chloride
Temperature 20-30°C (addition), 55-60°C (reaction)[1][2]10-15°C (addition), reaction at low temp[3]-20°C to 45°C
Reaction Time 4 hours[1][2]3-4 hours[3]1-2 hours
Yield 81%[1][2]Up to 96.6%[4]90%[5][6]
Purity Not specifiedUp to 99.3%[4]90% (4-nitro isomer)[5][6]
Reference ResearchGate[1][2]CN104086476B[4]US4005102A[5][6]

Table 2: Alternative Nitration Protocols

Parameter Method D
Nitrating Agent 98% HNO₃
Molar Ratio Not applicable
Solvent None (HNO₃ as solvent)
Temperature 35°C
Reaction Time 3 hours
Yield >96.5%
Purity 1.1% phenolic by-product, 1.6% unreacted starting material
Reference EP 0164409 B1[7]

Detailed Experimental Protocols

The following are detailed experimental procedures for two of the most common methods for synthesizing this compound.

Protocol A: Mixed Acid Nitration in the Absence of Solvent

This protocol is based on the method described in a study published on ResearchGate.[1][2]

  • Preparation of the Nitrating Mixture: A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared with a molar ratio of 3:1.[1][2]

  • Reaction Setup: N-methylphthalimide is placed in a reaction vessel equipped with a stirrer and a cooling system.

  • Addition of Nitrating Agent: The mixed acid is added dropwise to the N-methylphthalimide while maintaining the temperature between 20-30°C.[1][2]

  • Reaction: After the addition is complete, the reaction mixture is heated to 55-60°C and stirred for 4 hours.[1][2]

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product. The precipitate is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol B: Mixed Acid Nitration in Methylene Chloride

This protocol is adapted from a patented process.[5][6]

  • Dissolution of Starting Material: 16.1 grams (0.1 mol) of N-methylphthalimide is dissolved in 30 cc of 98.3% H₂SO₄ and 40 cc of methylene chloride.[5]

  • Reaction Setup: The solution is brought to a slow reflux at approximately 41°C.[5]

  • Addition of Nitrating Agent: 4.55 cc (0.105 mol) of 98.1% HNO₃ is added slowly to the reaction mixture over a period of 40 minutes.[5]

  • Reaction: The mixture is stirred for an additional hour at 41°C, allowing some of the methylene chloride to distill off. The temperature is then raised to 90°C for 2 hours.[5]

  • Work-up and Purification: The reaction mixture is cooled and diluted with 10 cc of water. The product is extracted with 200 cc portions of methylene chloride. Evaporation of the methylene chloride yields the final product.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start N-methylphthalimide Reagents Add Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Reagents Reaction Controlled Temperature Reaction Reagents->Reaction Quench Quench with Ice Water Reaction->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Final_Product This compound Recrystallize->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be successfully achieved through various nitration protocols. The choice of method will depend on the desired yield, purity, and available laboratory resources. The mixed acid method, particularly with the use of a solvent like methylene chloride, offers high yields and good selectivity for the 4-nitro isomer. For applications requiring very high purity, subsequent recrystallization is recommended. This guide provides the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Molecular Structure of N-Methyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of N-Methyl-4-nitrophthalimide, a key chemical intermediate. The document summarizes its physicochemical properties, spectroscopic data, and synthesis protocols, presenting quantitative information in structured tables and detailed experimental methodologies.

Physicochemical Properties

This compound is a crystalline solid, appearing as pale yellow to yellow-orange crystals at room temperature.[1] It is sparingly soluble in water but shows solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

PropertyValueSource
Molecular Formula C₉H₆N₂O₄[2][3][4][5][6]
Molecular Weight 206.15 g/mol [3][4][5]
Melting Point 94-98 °C[3][4]
Appearance White to Orange to Green powder to crystal[3][4]
CAS Number 41663-84-7[7][3][4][5]

Spectroscopic Data

The molecular structure of this compound has been elucidated using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.658d1HAromatic H
8.622d1HAromatic H
8.076d1HAromatic H
3.263s3HN-CH₃

Solvent: CDCl₃[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. (Specific peak assignments were not available in the searched literature).

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorptions are expected for the carbonyl (C=O) groups of the imide, the nitro (NO₂) group, and the aromatic ring.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at m/z 206.[2]

Crystallographic Data

As of the latest literature review, detailed single-crystal X-ray diffraction data, including specific bond lengths and angles for this compound, has not been publicly reported.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of N-methylphthalimide.[9]

Materials:

  • N-methylphthalimide

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • A nitrating mixture is prepared by slowly adding concentrated sulfuric acid to fuming nitric acid while maintaining a low temperature (around 10-15 °C).

  • N-methylphthalimide is dissolved in concentrated sulfuric acid at 0 °C with stirring.

  • The pre-cooled nitrating mixture is added dropwise to the N-methylphthalimide solution, and the reaction is allowed to proceed for 3-4 hours.

  • The reaction mixture is then poured onto ice to precipitate the crude product.

  • The crude this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation fuming_nitric_acid Fuming Nitric Acid nitrating_mixture Nitrating Mixture fuming_nitric_acid->nitrating_mixture Cool to 5-8°C conc_sulfuric_acid Conc. Sulfuric Acid conc_sulfuric_acid->nitrating_mixture Add dropwise (maintain 10-15°C) reaction_mixture Reaction Mixture nitrating_mixture->reaction_mixture Add dropwise (react 3-4h) n_methylphthalimide N-Methylphthalimide nmp_solution N-Methylphthalimide in Conc. H₂SO₄ n_methylphthalimide->nmp_solution Dissolve at 0°C nmp_solution->reaction_mixture ice_quench Pour onto Ice reaction_mixture->ice_quench crude_product Crude Product ice_quench->crude_product filtration Filtration washing Wash with Water filtration->washing drying Drying washing->drying final_product This compound drying->final_product crude_product->filtration

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Instrument: Varian Mercury 400 MHz spectrometer or equivalent.[1]

  • Sample Preparation: 0.038 g of this compound is dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[8]

  • Analysis: The spectrum is acquired at ambient temperature using standard pulse sequences.[1]

IR Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a common method is preparing a KBr pellet. A small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk.

  • Analysis: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization Mode: Electron Ionization (EI) is a common method.[1]

  • Analysis: The sample is introduced into the instrument, ionized, and the mass-to-charge ratio of the resulting ions is measured.

Logical Relationships in Spectroscopic Analysis

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information substance This compound nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms proton_env Proton Environments & Connectivity nmr->proton_env carbon_skeleton Carbon Skeleton nmr->carbon_skeleton functional_groups Functional Groups (C=O, NO₂) ir->functional_groups molecular_weight Molecular Weight ms->molecular_weight molecular_structure Molecular Structure Confirmation proton_env->molecular_structure carbon_skeleton->molecular_structure functional_groups->molecular_structure molecular_weight->molecular_structure

Caption: Logical flow of spectroscopic data to confirm molecular structure.

References

A Technical Guide to the Physical and Solubility Properties of N-Methyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the physical characteristics and solubility profile of N-Methyl-4-nitrophthalimide (CAS No. 41663-84-7), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The information is compiled for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a synthetic organic compound at room temperature.[2][3] Its appearance is generally described as a crystalline solid, though the color can vary significantly.[4] Sources report a range from white to pale yellow, orange, or even green powder or crystals.[3][5][6] It is typically characterized as having a mild or negligible odor.[4]

There is a notable discrepancy in the reported melting point of this compound across different suppliers and databases, suggesting potential variations based on purity or crystalline form. One set of sources indicates a melting point of approximately 178 °C[3], while another consistently reports a range of 94-98 °C.[1][5][6] Researchers should consider this variance when characterizing samples.

Table 1: Summary of Physical and Chemical Properties

Property Value Source(s)
CAS Number 41663-84-7 [1][3][7]
Molecular Formula C₉H₆N₂O₄ [1][3]
Molecular Weight 206.15 g/mol [1][7]
Physical Form Solid, powder to crystal [2][3][4]
Color White to Orange to Green; Pale yellow to yellow-orange [3][4][5]
Melting Point 177-180 °C or 94-98 °C [3] or[1][5]

| Density | 1.533 g/cm³ (Predicted) |[1][8] |

Solubility Profile

This compound is sparingly soluble in water.[4] Its solubility is significantly greater in common organic solvents, a property leveraged in its synthesis and purification.[4][9]

Qualitative Solubility:

  • Good Solubility: It is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][4]

  • Moderate Solubility: It dissolves in certain alcohols and halogenated solvents like methylene chloride.[4][9] Patents describing its synthesis utilize methylene chloride as both a reaction solvent and an extraction solvent, confirming its utility.[9][10]

  • Low Solubility: It has limited solubility in water.[4] During its synthesis via nitration, the product is soluble in the sulfuric acid medium, but its solubility decreases upon dilution with water, which can cause separation.[9][10]

Quantitative Solubility of the Parent Compound (4-Nitrophthalimide): While specific quantitative solubility data for this compound is not readily available in the literature, a detailed study on its parent compound, 4-nitrophthalimide, provides valuable insight. The data, measured from 273.15 K to 323.15 K, shows that solubility increases with temperature.[11] The ranking of solvents by their capacity to dissolve 4-nitrophthalimide at a given temperature is as follows:

N,N-dimethylformamide > cyclohexanone > (1,4-dioxane, acetone, 2-butanone, benzyl alcohol) > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform.[11]

Table 2: Solubility Overview

Solvent Class Specific Solvents Solubility Description Source(s)
Water Water Sparingly soluble [4]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Soluble [1][4]
Alcohols General alcohols Soluble [4]
Halogenated Methylene Chloride Soluble (used for reaction and extraction) [9][10]

| Acids | Concentrated Sulfuric Acid | Soluble in reaction medium |[10] |

Experimental Protocol Example: Synthesis and Extraction

The following protocol is adapted from a patent for the preparation of 4-nitro-N-methylphthalimide and illustrates the practical application of its solubility properties.[9]

Objective: To synthesize 4-nitro-N-methylphthalimide via nitration of N-methylphthalimide.

Methodology:

  • Dissolution: 16.1 g (0.1 mol) of N-methylphthalimide is dissolved in a mixture of 30 ml of 98.3% sulfuric acid (H₂SO₄) and 40 ml of methylene chloride.

  • Reaction: The solution is brought to a slow reflux at approximately 41 °C. 4.55 ml (0.105 mol) of 98% nitric acid (HNO₃) is added slowly to the reaction mixture over 40 minutes. The mixture is then stirred for an additional hour at 41 °C.

  • Solvent Removal & Heating: Some methylene chloride is distilled off, and the reaction mixture's temperature is increased to 90 °C for 2 hours.

  • Quenching & Extraction: The mixture is cooled and then diluted with 10 ml of water. This step decreases the solubility of the nitrated product in the acidic aqueous layer. The solution is then extracted with 200 ml portions of methylene chloride, transferring the desired product to the organic phase.

  • Isolation: The methylene chloride solvent is evaporated from the combined organic extracts to yield the crude product, consisting primarily of 4-nitro-N-methylphthalimide.

Visualization of Solubility Relationships

The following diagram illustrates the solubility behavior of this compound in various classes of solvents based on available data.

G cluster_polar_aprotic Polar Aprotic Solvents cluster_halogenated Halogenated Solvents cluster_alcohols Alcohols cluster_aqueous Aqueous Solvents Compound This compound DMF DMF Compound->DMF Soluble CH2Cl2 Methylene Chloride Compound->CH2Cl2 Soluble Alcohols Certain Alcohols Compound->Alcohols Soluble Water Water Compound->Water Sparingly Soluble DMSO DMSO

Caption: Logical diagram of this compound solubility.

References

Spectroscopic and Synthetic Profile of N-Methyl-4-nitrophthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for N-Methyl-4-nitrophthalimide, a key chemical intermediate. The information is curated to support research and development activities by providing reliable spectroscopic data and detailed experimental protocols.

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. The data is organized for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) [ppm] Splitting Pattern Coupling Constant (J) [Hz]
H-58.658dPredicted: ~2.3
H-68.622ddPredicted: ~8.3, 2.3
H-78.076dPredicted: ~8.3
N-CH₃3.263s-

Note: Splitting patterns and coupling constants are predicted based on established principles of NMR spectroscopy for aromatic systems, as explicit experimental values were not available in the cited literature. The assignments are based on the data available from ChemicalBook.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows signals for the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ) [ppm]
C=O (Imide)Predicted: ~167
C=O (Imide)Predicted: ~165
C-NO₂Predicted: ~150
C-4aPredicted: ~135
C-7aPredicted: ~132
C-6Predicted: ~129
C-5Predicted: ~124
C-7Predicted: ~123
N-CH₃Predicted: ~25

Note: The chemical shift values are predicted based on typical ranges for similar functional groups and aromatic systems, as specific experimental data was not found in the searched literature. A ¹³C NMR spectrum is noted to be available from Wiley-VCH.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The peak positions are reported in wavenumbers (cm⁻¹).

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H StretchPredicted: 3100-3000
C=O Stretch (Imide)Predicted: 1780-1720 (asymmetric and symmetric)
C=C Stretch (Aromatic)Predicted: 1600-1585 and 1500-1400
N-O Stretch (Nitro)Predicted: 1570-1490 (asymmetric) and 1390-1300 (symmetric)
C-N StretchPredicted: 1300-1200

Note: The listed absorption peaks are predicted based on established correlation tables for infrared spectroscopy as the specific peak list for this compound was not available in the search results. The compound has been identified by means of IR spectrometry.[4][5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the nitration of N-methylphthalimide.[4][8][9][10]

Materials:

  • N-methylphthalimide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Extraction solvent (e.g., a mixture of ethyl acetate and chloroform)

  • Drying agent

Procedure:

  • Prepare a nitrating mixture by cooling fuming nitric acid to 5-8 °C and slowly adding concentrated sulfuric acid while maintaining the temperature between 10-15 °C.[8][10]

  • In a separate vessel, cool a mixture of N-methylphthalimide and concentrated sulfuric acid to 0 °C with stirring.[8][10]

  • Slowly add the prepared nitrating mixture to the N-methylphthalimide solution, maintaining the temperature at 0 °C. The reaction is typically allowed to proceed for 3-4 hours.[8][10]

  • Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent.[8]

  • The organic layer is separated, washed, and dried.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or other chromatographic techniques.

NMR Spectroscopic Analysis

Sample Preparation: [11][12][13]

  • Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: Ambient

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field strength

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Technique: Proton-decoupled

IR Spectroscopic Analysis (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of solid samples.[14][15][16][17][18]

Procedure:

  • Ensure the ATR crystal is clean. Record a background spectrum.

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis IR_Analysis IR Spectroscopy (ATR-FTIR) Purification->IR_Analysis Data_Interpretation Structural Elucidation and Data Reporting NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Phoenix Molecule: A Technical Guide to the Discovery and Resurgence of Substituted Phthalimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of substituted phthalimides is a compelling narrative of scientific discovery, devastating tragedy, and remarkable redemption. Initially introduced as a seemingly safe sedative, thalidomide's catastrophic teratogenic effects led to one of the most significant medical disasters of the 20th century. However, meticulous scientific inquiry has resurrected this chemical scaffold, transforming it into a cornerstone of treatment for multiple myeloma and other hematological malignancies. This in-depth technical guide provides a comprehensive overview of the history, mechanism of action, synthesis, and biological evaluation of substituted phthalimides, with a focus on thalidomide and its clinically significant analogs, lenalidomide and pomalidomide.

A Dual-Faceted History: From Sedative to Targeted Protein Degrader

The journey of substituted phthalimides began in the mid-20th century with the synthesis of thalidomide by the German pharmaceutical company Chemie Grünenthal. Initially marketed as a non-addictive sedative and an effective antiemetic for morning sickness, its use became widespread. The tragic consequence was the birth of thousands of infants with severe congenital malformations, most notably phocomelia, a condition characterized by shortened or absent limbs[1][2][3][4]. This disaster led to a global overhaul of drug testing and regulation.

For decades, thalidomide was synonymous with medical tragedy. However, in the 1960s, it was serendipitously found to be effective in treating erythema nodosum leprosum, a painful complication of leprosy[2]. This discovery hinted at the immunomodulatory properties of the molecule. It wasn't until the late 1990s and early 2000s that the full therapeutic potential of substituted phthalimides began to be realized with the discovery of their potent anti-angiogenic and anti-cancer activities, particularly in multiple myeloma[1]. This led to the development of more potent and safer analogs, lenalidomide and pomalidomide, which are now standard-of-care treatments for this disease.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic and teratogenic effects of substituted phthalimides are mediated through their interaction with the protein cereblon (CRBN)[5][6]. CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4)[5][6]. In its native state, the CRL4^CRBN^ complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome.

Substituted phthalimides act as "molecular glues," binding to a hydrophobic pocket in CRBN[1][7]. This binding event alters the substrate specificity of the CRL4^CRBN^ complex, inducing the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase[3][4][5]. Key neosubstrates with therapeutic relevance in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][4]. The ubiquitination and subsequent degradation of Ikaros and Aiolos are critical for the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide.

Conversely, the teratogenic effects of thalidomide are linked to the degradation of other neosubstrates, including SALL4, a transcription factor crucial for limb development[3]. The differential degradation of neosubstrates by various substituted phthalimides underpins their distinct therapeutic and toxicity profiles.

G cluster_CRL4_CRBN CRL4^CRBN^ E3 Ubiquitin Ligase cluster_Ub_pathway Ubiquitination Cascade CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 Rbx1 Rbx1 CUL4->Rbx1 CRBN Cereblon (CRBN) DDB1->CRBN Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) Rbx1->Neosubstrate Ubiquitination CRBN->Neosubstrate Recruitment E1 E1 Ubiquitin-activating enzyme E2 E2 Ubiquitin-conjugating enzyme E1->E2 ATP E2->Rbx1 Ub Ubiquitin (Ub) Ub->E1 IMiD Substituted Phthalimide (e.g., Lenalidomide) IMiD->CRBN Proteasome Proteasome Neosubstrate->Proteasome Polyubiquitination Degradation Degradation Proteasome->Degradation

Figure 1. Mechanism of action of substituted phthalimides.

Synthesis of Key Substituted Phthalimides

The synthesis of thalidomide and its analogs typically involves the condensation of a substituted phthalic anhydride or a related precursor with a derivative of glutamine or glutamic acid.

Synthesis of Thalidomide

A common laboratory-scale synthesis of thalidomide involves the reaction of phthalic anhydride with L-glutamine. The mixture is heated, often in the presence of a dehydrating agent like acetic anhydride and a base such as triethylamine, to facilitate the formation of the phthalimide and glutarimide rings[6].

Representative Protocol for Thalidomide Synthesis [6]

  • Grind phthalic anhydride (1.0 eq) and L-glutamine (1.01 eq) together.

  • Suspend the resulting powder in toluene.

  • Add triethylamine (1.0 eq) and acetic anhydride (3.0 eq).

  • Heat the mixture to reflux (approximately 110°C) for 9 hours.

  • Cool the reaction mixture in an ice-salt bath to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether.

  • Dry the product under vacuum.

Synthesis of Lenalidomide

The synthesis of lenalidomide typically starts from 2-bromomethyl-3-nitrobenzoate, which is reacted with 3-amino-2,6-piperidinedione hydrochloride in the presence of a base to form the nitro-intermediate. Subsequent catalytic hydrogenation reduces the nitro group to the amine, yielding lenalidomide[5][8].

Representative Protocol for Lenalidomide Synthesis [8] Step 1: Condensation

  • Combine methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and N,N-diisopropylethylamine (4.0 eq).

  • Heat the mixture at 80-85°C for 12 hours.

  • Cool the reaction mixture and filter to collect the solid product, washing with cold ethanol.

Step 2: Nitro Reduction

  • Suspend the nitro-intermediate in a mixture of an organic solvent (e.g., ethanol) and water.

  • Add sodium bisulfite (5.0 eq) portionwise.

  • Heat the mixture to 80°C for 12 hours.

  • Cool the mixture and concentrate under reduced pressure.

  • Filter the resulting slurry and recrystallize the solid from an ethanol/water mixture to obtain lenalidomide.

Synthesis of Pomalidomide

The synthesis of pomalidomide can be achieved by reacting 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-thalidomide derivative. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to the primary amine of pomalidomide[9].

Representative Protocol for Pomalidomide Synthesis [9]

  • React 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent with a base.

  • Isolate the resulting 4-nitro-substituted thalidomide intermediate.

  • Perform catalytic hydrogenation of the intermediate using a palladium on carbon (Pd/C) catalyst in a suitable solvent to yield pomalidomide.

Quantitative Biological Data

The biological activity of substituted phthalimides is quantified through various in vitro and in vivo assays. Key parameters include binding affinity to CRBN, efficiency of neosubstrate degradation, and clinical efficacy.

Binding Affinity to Cereblon (CRBN)

The binding affinity of substituted phthalimides to CRBN is a critical determinant of their biological activity. This is typically measured using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

CompoundBinding Affinity (Kd) to CRBNMethod
Thalidomide~250 nMSPR
Lenalidomide~445 nMSPR
Pomalidomide~264 nMSPR

Note: Binding affinities can vary depending on the specific experimental conditions.

Neosubstrate Degradation Efficiency

The potency of substituted phthalimides is often characterized by their ability to induce the degradation of neosubstrates like Ikaros and Aiolos. This is quantified by the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values.

CompoundTarget ProteinCell LineDC50Dmax
LenalidomideAiolosMM.1S1400 nM83%
PomalidomideAiolosMM.1S8.7 nM>95%
Compound 19 (analog)AiolosMM.1S128 nMN/A

N/A: Not available from the provided search results.

Clinical Efficacy in Multiple Myeloma

The clinical utility of lenalidomide and pomalidomide in multiple myeloma is well-established through numerous clinical trials. Key endpoints include Overall Response Rate (ORR) and Progression-Free Survival (PFS).

DrugPatient PopulationTreatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
LenalidomideNewly Diagnosed MM (transplant ineligible)Lenalidomide + DexamethasoneStatistically significant improvement vs. MPTSignificantly longer vs. MPT
LenalidomideSmoldering MMLenalidomide monotherapy50%91% at 3 years
PomalidomideRelapsed/Refractory MMPomalidomide + Dexamethasone29.2% - 35%4.0 months

MPT: Melphalan, Prednisone, and Thalidomide.

Key Experimental Protocols

The development and characterization of substituted phthalimides rely on a suite of standardized in vitro assays.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This competitive assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from recombinant CRBN.

G start Start prepare_reagents Prepare Reagents: - Recombinant CRBN - Fluorescently labeled Thalidomide - Test Compound dilutions - Assay Buffer start->prepare_reagents dispense_compound Dispense Test Compound and Controls into 384-well plate prepare_reagents->dispense_compound add_crbn Add diluted CRBN to all wells dispense_compound->add_crbn incubate1 Incubate at room temperature add_crbn->incubate1 add_tracer Add fluorescently labeled Thalidomide incubate1->add_tracer incubate2 Incubate at room temperature in the dark add_tracer->incubate2 read_fp Read Fluorescence Polarization (FP) on a microplate reader incubate2->read_fp analyze Analyze Data: - Plot FP signal vs. compound concentration - Calculate IC50 value read_fp->analyze end End analyze->end

Figure 2. Workflow for a CRBN binding assay.

Protocol:

  • Reagent Preparation:

    • Dilute recombinant CRBN protein to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the fluorescently labeled thalidomide tracer to the working concentration in assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions and controls (e.g., vehicle, positive control inhibitor) to a low-volume 384-well black plate.

    • Add the diluted CRBN protein to all wells except the "no enzyme" control.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Tracer Addition:

    • Add the diluted fluorescently labeled thalidomide tracer to all wells.

  • Final Incubation:

    • Incubate the plate at room temperature for 90 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substituted phthalimide can induce the ubiquitination of a target neosubstrate.

Protocol:

  • Reaction Mixture Preparation:

    • On ice, prepare a reaction mixture containing:

      • Ubiquitin

      • E1 activating enzyme

      • E2 conjugating enzyme

      • Recombinant CRL4^CRBN^ complex

      • Target neosubstrate protein

      • Test compound (or vehicle control)

      • Ubiquitination buffer

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target neosubstrate.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates ubiquitination.

Target Protein Degradation Assay (Western Blot)

This cell-based assay measures the reduction in the level of a target protein following treatment with a substituted phthalimide.

G start Start seed_cells Seed cells in a multi-well plate start->seed_cells treat_cells Treat cells with serial dilutions of the test compound seed_cells->treat_cells incubate Incubate for a specified time (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse cells and collect protein lysates incubate->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein western_blot Perform Western Blot analysis: - SDS-PAGE - Transfer - Antibody probing for target and loading control quantify_protein->western_blot image_blot Image the blot using a chemiluminescence detector western_blot->image_blot analyze Analyze Data: - Quantify band intensities - Normalize to loading control - Calculate % degradation vs. vehicle - Determine DC50 and Dmax image_blot->analyze end End analyze->end

Figure 3. Workflow for a target protein degradation assay.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Prepare samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

    • Perform Western blotting as described in the in vitro ubiquitination assay protocol, probing for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the compound concentration and fit the data to determine the DC50 and Dmax values.

Conclusion

The substituted phthalimides have undergone a remarkable transformation from a therapeutic pariah to a powerful class of targeted protein degraders. The elucidation of their mechanism of action, centered on the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex, has not only explained their clinical efficacy but has also opened up new avenues for rational drug design. The ability to induce the degradation of previously "undruggable" targets through this "molecular glue" approach has profound implications for the future of medicine. This technical guide provides a foundational understanding of the discovery, mechanism, synthesis, and evaluation of substituted phthalimides, intended to aid researchers and drug development professionals in advancing this exciting field of targeted therapeutics.

References

An In-depth Technical Guide to N-Methyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Methyl-4-nitrophthalimide, including its chemical properties, synthesis, and key applications. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Compound Properties

This compound is a nitroaromatic compound widely utilized as a chemical intermediate.[1] Its core properties are summarized below.

PropertyValue
Molecular Formula C₉H₆N₂O₄[2]
Molecular Weight 206.15 g/mol [2]
CAS Number 41663-84-7[2]
Appearance White to orange to green powder/crystal[3]
Melting Point 178 °C[3][4]
Boiling Point 361.1 °C at 760 mmHg[5]
Density 1.533 g/cm³[5]
Solubility Sparingly soluble in water[4]
Synonyms 4-Nitro-N-methylphthalimide, 2-methyl-5-nitroisoindole-1,3-dione[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the nitration of N-methylphthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[6][7]

This protocol is based on methodologies described in various patents and publications.[1][6][8]

Materials:

  • N-methylphthalimide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Extraction agent (e.g., dichloromethane)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture:

    • Cool fuming nitric acid to 5-8 °C in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature between 10-15 °C.[6] The molar ratio of sulfuric acid to fuming nitric acid can vary, with examples ranging from 0.5:1.1 to 1.3:1.4.[8][9]

  • Nitration Reaction:

    • In a separate vessel, cool a solution of N-methylphthalimide in concentrated sulfuric acid to 0 °C with stirring.

    • Slowly add the prepared nitrating mixture dropwise to the N-methylphthalimide solution.

    • Allow the reaction to proceed for 3-4 hours, maintaining a low temperature.[6]

  • Extraction and Isolation:

    • Pour the reaction mixture over cracked ice with vigorous stirring.

    • Extract the resulting nitrated compound using a suitable organic solvent.[6]

    • Separate the organic layer from the aqueous acidic layer.

    • Wash the organic layer with water to remove residual acid.

    • Recover the this compound from the organic phase, for example, by solvent evaporation.

  • Purification and Drying:

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

    • Filter the purified crystals and dry them to obtain the final product.

Yields for this process are reported to be high, often exceeding 93%, with purities greater than 98%.[9]

G Workflow for the Synthesis of this compound cluster_0 Preparation of Nitrating Mixture cluster_1 Nitration Reaction cluster_2 Purification Cool fuming HNO3 Cool fuming HNO3 Add H2SO4 dropwise Add H2SO4 dropwise Cool fuming HNO3->Add H2SO4 dropwise Nitrating Mixture Nitrating Mixture Add H2SO4 dropwise->Nitrating Mixture Add Nitrating Mixture Add Nitrating Mixture Nitrating Mixture->Add Nitrating Mixture Dissolve N-methylphthalimide in H2SO4 Dissolve N-methylphthalimide in H2SO4 Cool solution to 0°C Cool solution to 0°C Dissolve N-methylphthalimide in H2SO4->Cool solution to 0°C Cool solution to 0°C->Add Nitrating Mixture React for 3-4 hours React for 3-4 hours Add Nitrating Mixture->React for 3-4 hours Pour on ice Pour on ice React for 3-4 hours->Pour on ice Extract with solvent Extract with solvent Pour on ice->Extract with solvent Separate layers Separate layers Extract with solvent->Separate layers Wash and dry organic layer Wash and dry organic layer Separate layers->Wash and dry organic layer Recrystallize Recrystallize Wash and dry organic layer->Recrystallize Final Product Final Product Recrystallize->Final Product G Workflow for Antimicrobial Susceptibility Testing Prepare Compound Stock Prepare Compound Stock Serial Dilutions Serial Dilutions Prepare Compound Stock->Serial Dilutions Add to Molten Agar Add to Molten Agar Serial Dilutions->Add to Molten Agar Pour Plates Pour Plates Add to Molten Agar->Pour Plates Inoculate with Microorganism Inoculate with Microorganism Pour Plates->Inoculate with Microorganism Incubate Plates Incubate Plates Inoculate with Microorganism->Incubate Plates Observe Growth Observe Growth Incubate Plates->Observe Growth Determine MIC Determine MIC Observe Growth->Determine MIC

References

An In-depth Technical Guide to the Nomenclature of N-Methyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the various synonyms, identifiers, and structural representations of the chemical compound N-Methyl-4-nitrophthalimide. Accurate identification and consistent nomenclature are critical for unambiguous scientific communication, database searching, and regulatory compliance.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature, chemical databases, and commercial catalogs. Understanding these synonyms is crucial for conducting thorough literature reviews and sourcing the compound. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-5-nitroisoindole-1,3-dione[1].

A comprehensive list of synonyms is provided in the table below for easy reference.

Type of NameSynonym
Systematic Name This compound
IUPAC Name 2-methyl-5-nitroisoindole-1,3-dione
Alternative Names 4-Nitro-N-methylphthalimide
2-Methyl-5-nitroisoindoline-1,3-dione
1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro-
Phthalimide, N-methyl-4-nitro-
Methylnitrophthalimide
2-methyl-5-nitro-1H-isoindole-1,3(2H)-dione
2-methyl-5-nitrobenzo[c]azoline-1,3-dione

Chemical Identifiers

For precise identification, a variety of chemical identifiers are assigned to this compound. These are used in databases and for regulatory purposes to provide a unique and unambiguous reference to the compound.

Identifier TypeIdentifier
CAS Number 41663-84-7[1][2][3][4]
European Community (EC) Number 255-483-2[2][3]
PubChem CID 92321[3]
UNII 6A6EF017ZM[1][2]
DSSTox Substance ID DTXSID7028013[1][2]
ChEMBL ID CHEMBL2022011[1][2]
RTECS Number NR3398541[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for experimental design, including solvent selection and reaction condition optimization.

PropertyValue
Molecular Formula C₉H₆N₂O₄[1][2][3]
Molecular Weight 206.15 g/mol [1][2]
Appearance White to orange to green powder to crystal[3][4][6]
Melting Point 94-98 °C[2][4][5] or 177-180 °C[7]
Boiling Point 361.1 °C at 760 mmHg[2][5]
Density 1.533 g/cm³[2][5]
Flash Point 172.2 °C[2][5]
Solubility Sparingly soluble in water[3]

Note: Discrepancies in reported melting points may be due to different measurement techniques or isomeric impurities.

Structural Representations

Different formats are used to represent the chemical structure of this compound in databases and software.

Representation TypeString
SMILES CN1C(=O)C2=C(C1=O)C=C(C=C2)--INVALID-LINK--[O-][1]
InChI InChI=1S/C9H6N2O4/c1-10-8(12)6-3-2-5(11(14)15)4-7(6)9(10)13/h2-4H,1H3[1][3]
InChIKey JBCHWGTZAAZJKG-UHFFFAOYSA-N[1]

Experimental Protocols

While this guide focuses on nomenclature, a brief overview of a common synthesis method is provided for context.

Synthesis of this compound

A typical synthesis involves a two-step process:

  • Formation of N-methylphthalimide: Phthalic anhydride is reacted with aqueous methylamine. This reaction generally proceeds with high conversion and yield.[8]

  • Nitration: The resulting N-methylphthalimide is then nitrated using a mixture of concentrated sulfuric and nitric acids to yield 4-nitro-N-methylphthalimide.[8][9]

The final product is often purified by recrystallization and can be identified and characterized using techniques such as IR spectrometry.[8]

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical and relational nature of the different names and identifiers for this compound.

cluster_0 Examples of Systematic & Common Names cluster_1 IUPAC Name cluster_2 Examples of Registry Numbers cluster_3 Examples of Structural Keys This compound This compound Systematic & Common Names Systematic & Common Names This compound->Systematic & Common Names is a IUPAC Name IUPAC Name This compound->IUPAC Name is named by Registry Numbers Registry Numbers This compound->Registry Numbers is identified by Structural Keys Structural Keys This compound->Structural Keys is represented by 4-Nitro-N-methylphthalimide 4-Nitro-N-methylphthalimide Systematic & Common Names->4-Nitro-N-methylphthalimide 2-methyl-5-nitroisoindole-1,3-dione 2-methyl-5-nitroisoindole-1,3-dione IUPAC Name->2-methyl-5-nitroisoindole-1,3-dione CAS: 41663-84-7 CAS: 41663-84-7 Registry Numbers->CAS: 41663-84-7 SMILES SMILES Structural Keys->SMILES Methylnitrophthalimide Methylnitrophthalimide EC: 255-483-2 EC: 255-483-2 PubChem CID: 92321 PubChem CID: 92321 InChI InChI InChIKey InChIKey

Caption: Logical relationships of this compound nomenclature.

References

N-Methyl-4-nitrophthalimide: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety and handling information for N-Methyl-4-nitrophthalimide (CAS No. 41663-84-7), compiled for researchers, scientists, and professionals in drug development. The information is collated from various safety data sheets and chemical databases.

Chemical Identification and Properties

This compound is a synthetic organic compound classified as a derivative of phthalimide.[1] It typically appears as a white to yellow or orange crystalline solid.[1][2][3] The compound is sparingly soluble in water but shows solubility in organic solvents like DMSO and DMF.[1] It is primarily used in chemical synthesis as an intermediate for pharmaceuticals and agrochemicals, and has applications as a fungicide.[1][4]

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₉H₆N₂O₄ [1][2][3][5]
Molecular Weight 206.15 - 206.16 g/mol [2][3][5]
Appearance White to Orange to Green powder to crystal [1][2][3]
Melting Point 94-98°C or 178°C [2][3][6]
Boiling Point 361.1 ± 25.0 °C (Predicted) [2][6]
Flash Point 172.2°C or 178°C [2][3][6]
Density 1.533 ± 0.06 g/cm³ (Predicted) [2][6]
Vapor Pressure 2.12E-05 mmHg at 25°C [2][6]
pKa -3.51 ± 0.20 (Predicted) [1][2][6]

| Purity | >99.0% (HPLC) |[3] |

Note: Discrepancies in reported melting and flash points exist across different suppliers. Researchers should consult the specific SDS from their vendor.

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. While one supplier, citing European regulations, classifies it as not a hazardous substance, the ECHA C&L Inventory indicates significant hazards.[5][7] It is prudent to handle this chemical with caution, assuming the more stringent classification is accurate.

Table 2: GHS Hazard Classification

Hazard Class Hazard Code Description Source(s)
Acute toxicity, oral H301 Toxic if swallowed [5]
Serious eye damage/eye irritation H319 Causes serious eye irritation [5]

| Skin Corrosion/Irritation | - | Irritating to skin (Risk Code 36/38) |[2][8] |

A TCI Chemicals safety data sheet states the substance is "Not a hazardous substance or mixture" according to REGULATION (EC) No 1272/2008.[7] However, information provided to the ECHA C&L Inventory by another company classifies it as acutely toxic if swallowed and a cause of serious eye irritation.[5] It may also cause skin irritation.[1][2]

Experimental Protocols

The Safety Data Sheets and product information pages used as sources for this guide do not provide detailed experimental methodologies for the determination of the physical and toxicological properties listed. Such documents are summaries intended for hazard communication and typically do not include the full experimental write-ups (e.g., OECD, ISO, ASTM test guidelines) that would be found in primary research or regulatory submission dossiers.

Safe Handling and Storage

Engineering Controls: Handle in a well-ventilated place.[9] Use a local exhaust ventilation system to prevent the dispersion of dust.[7] Ensure that safety showers and eyewash stations are located close to the workstation.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves (inspected prior to use).[2][9]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[9]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid the formation of dust and aerosols.[9]

  • Wash hands and face thoroughly after handling.[7]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[9]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[9][11]

  • Keep the container tightly closed.[9][11]

  • Store apart from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[10]

Emergency Procedures and First Aid

Accidental Release Measures:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[9]

  • Remove all sources of ignition.[9]

  • Avoid dust formation and contact with the substance.[9]

  • Use personal protective equipment, including chemical-impermeable gloves.[9]

  • Prevent the chemical from entering drains or the environment.[9]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[9]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[7][9]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Consult a doctor.[7][9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]

  • Hazards from Combustion: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[9]

G cluster_containment Containment & Cleanup start_node Spill Detected ppe_node Wear Appropriate PPE (Gloves, Goggles, Respirator) start_node->ppe_node Step 1 proc_node proc_node action_node1 Ensure Adequate Ventilation & Remove Ignition Sources ppe_node->action_node1 Step 2 action_node action_node end_node Place in Sealed Container for Proper Disposal action_node2 Contain Spill (Prevent entry to drains) action_node1->action_node2 Step 3 action_node3 Collect Material (Use non-sparking tools) action_node2->action_node3 Step 4 action_node3->end_node Step 5

Caption: Workflow for handling an accidental spill of this compound.

References

Methodological & Application

Application Notes and Protocols: N-Methyl-4-nitrophthalimide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of N-Methyl-4-nitrophthalimide as a critical intermediate in the development of pharmaceuticals, particularly thalidomide analogues such as lenalidomide and pomalidomide. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways and biological mechanisms.

Introduction

This compound (C₉H₆N₂O₄) is a versatile chemical intermediate, appearing as a white to pale yellow crystalline powder.[1][2] Its significance in the pharmaceutical industry stems from its role as a precursor to a class of immunomodulatory drugs (IMiDs). The presence of a nitro group on the phthalimide core makes it a reactive molecule, amenable to chemical transformations essential for building complex bioactive compounds.[1] The primary transformation involves the reduction of the nitro group to an amino group, yielding 4-amino-N-methylphthalimide, a key building block for various active pharmaceutical ingredients (APIs).[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of N-methylphthalimide using a mixture of concentrated nitric acid and sulfuric acid. Various methods have been developed to optimize yield and purity.

Quantitative Data for Synthesis of this compound
MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
Method 1N-methylphthalimideFuming Nitric Acid, Concentrated Sulfuric Acid5-8°C (cooling), 10-15°C (mixed acid prep), 0°C (N-methylphthalimide addition), 3-4h reaction94.2 - 96.698.8 - 99.3[3][4]
Method 2N-methylphthalimideNitric Acid, Sulfuric Acid, Methylene ChlorideReflux at ~41°C, then 90°C for 2h~90 (of which 90% is the 4-nitro isomer)Not specified[5]
Method 3Phthalic Anhydride, Aqueous MethylamineToluene, Sulfuric Acid, Nitric AcidReflux for 5h (N-methylphthalimide synthesis); 20-30°C then 55-60°C for 4h (nitration)81 (nitration step)Not specified[6][7]
Experimental Protocol: Synthesis of this compound (Method 1)

This protocol is adapted from a patented method demonstrating high yield and purity.[3][4]

Materials:

  • N-methylphthalimide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Extracting agent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Ice

Procedure:

  • Preparation of Mixed Acid:

    • Cool fuming concentrated nitric acid to 5-8°C in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise to the fuming nitric acid while maintaining the temperature between 10-15°C. The molar ratio of concentrated sulfuric acid to fuming nitric acid should be optimized within the range of 0.5:1.1 to 1.3:1.4 for best results.

  • Nitration Reaction:

    • In a separate reaction vessel, mix N-methylphthalimide with concentrated sulfuric acid at 0°C with stirring.

    • Slowly add the prepared mixed acid dropwise to the N-methylphthalimide solution.

    • Allow the reaction to proceed for 3-4 hours at this temperature.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the nitrated product using a suitable extracting agent like dichloromethane.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter and concentrate the organic layer under reduced pressure to obtain this compound.

    • The product can be further purified by recrystallization from a suitable solvent if necessary.

Conversion to 4-amino-N-methylphthalimide

The pivotal step in utilizing this compound for pharmaceutical synthesis is its reduction to 4-amino-N-methylphthalimide. This is commonly achieved through catalytic hydrogenation.

Quantitative Data for the Reduction of this compound
Starting MaterialCatalystReaction ConditionsYield (%)Reference
This compound10% Palladium on Carbon (Pd/C)Not specified92
Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas source

Procedure:

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation:

    • Purge the vessel with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain 4-amino-N-methylphthalimide.

    • The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Lenalidomide and Pomalidomide

4-amino-N-methylphthalimide is a direct precursor for the synthesis of lenalidomide and pomalidomide, which are potent immunomodulatory agents used in the treatment of multiple myeloma and other cancers. The synthesis involves the condensation of 4-amino-N-methylphthalimide with a derivative of glutarimide.

While a direct, detailed, and publicly available protocol starting from 4-amino-N-methylphthalimide is not readily found, the general synthetic strategy involves the reaction with a suitable α-halomethyl- or α-aminomethyl-glutarimide derivative.

Biological Signaling Pathway

Lenalidomide and pomalidomide exert their therapeutic effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][6][8] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][8] The degradation of these transcription factors is a key event that leads to the downstream anti-myeloma and immunomodulatory effects of these drugs.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_reagents1 cluster_reagents2 cluster_reagents3 NMP N-Methylphthalimide NM4NP This compound NMP->NM4NP Nitration A4NMP 4-amino-N-methylphthalimide NM4NP->A4NMP Reduction API Active Pharmaceutical Ingredient (e.g., Lenalidomide) A4NMP->API Condensation reagents1 HNO₃ / H₂SO₄ reagents2 H₂ / Pd/C reagents3 Glutarimide derivative

Caption: Synthetic pathway from N-methylphthalimide to an API.

Diagram of the Cereblon (CRBN) Signaling Pathway

CRBN_Signaling_Pathway cluster_E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) CUL4 Cullin 4 IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 recruits DDB1 DDB1 ROC1 ROC1 IMiD Lenalidomide / Pomalidomide IMiD->CRBN binds Proteasome Proteasome IKZF1_3->Proteasome Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Degradation Degradation Proteasome->Degradation Downstream Downstream Effects: - Anti-proliferative - Immunomodulatory - Anti-angiogenic Degradation->Downstream

Caption: Mechanism of action of IMiDs via the CRBN pathway.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of high-value pharmaceuticals. Its efficient conversion to 4-amino-N-methylphthalimide provides a key building block for the construction of complex molecules like lenalidomide and pomalidomide. Understanding the synthetic pathways and the biological mechanisms of the final drug products is crucial for the continued development of novel therapeutics in this class. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application Note and Protocol for the Regioselective Nitration of N-Methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the nitration of N-methylphthalimide to selectively synthesize its 4-nitro isomer, a key intermediate in the production of various organic compounds, including dianhydrides and polyimides. The regioselectivity of the nitration reaction is critical, and this protocol outlines a method that favors the formation of the desired 4-nitro-N-methylphthalimide over the 3-nitro isomer. The described method utilizes a mixed acid nitration approach in the presence of a chlorinated solvent, which has been demonstrated to yield a high percentage of the 4-nitro product. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Key Experimental Protocols

Two primary methodologies for the nitration of N-methylphthalimide have been established, one employing a mixed acid system with a solvent and another utilizing solely nitric acid. The following protocol details the mixed acid approach, which has been shown to provide a high yield of the desired 4-nitro isomer.

Protocol: Mixed Acid Nitration of N-Methylphthalimide in Methylene Chloride

This procedure describes the nitration of N-methylphthalimide using a mixture of concentrated sulfuric acid and nitric acid in methylene chloride as a solvent. This method has been reported to produce a high yield with excellent regioselectivity for the 4-nitro isomer.[1][2]

Materials:

  • N-methylphthalimide (16.1 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98.3%, 30 cc)

  • Concentrated Nitric Acid (98.1%, 4.55 cc, 0.105 mol)

  • Methylene Chloride (40 cc for reaction, plus additional for extraction)

  • Water (10 cc)

  • Silica Gel (optional, for purification)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a three-neck round-bottom flask, dissolve 16.1 g (0.1 mol) of N-methylphthalimide in a mixture of 30 cc of 98.3% sulfuric acid and 40 cc of methylene chloride.[1][2]

  • Heating to Reflux: Gently heat the mixture to a slow reflux, approximately 41°C.[1][2]

  • Addition of Nitric Acid: Over a period of 40 minutes, slowly add 4.55 cc (0.105 mol) of 98.1% nitric acid to the refluxing mixture using a dropping funnel.[1][2]

  • Initial Reaction: Stir the mixture for an additional hour at 41°C, allowing some of the methylene chloride to distill off.[1][2]

  • Elevated Temperature Reaction: Increase the temperature of the reaction mixture to 90°C and maintain it for 2 hours.[1][2]

  • Quenching and Extraction: Cool the reaction mixture and then carefully dilute it with 10 cc of water. Transfer the mixture to a separatory funnel and extract the product with two 200 cc portions of methylene chloride.[1][2]

  • Isolation: Evaporate the methylene chloride from the combined organic extracts using a rotary evaporator to yield the crude product.[1]

  • Purification (Optional): The resulting product can be further purified by treating the methylene chloride extracts with silica gel before solvent removal.[1]

Data Presentation

The following table summarizes the quantitative data from various reported nitration protocols for N-methylphthalimide, highlighting the yield and isomer distribution.

ProtocolReagentsTemperature (°C)Time (h)Total Yield (%)4-Nitro Isomer (%)3-Nitro Isomer (%)Unreacted NMP (%)Reference
Mixed Acid with CH₂Cl₂ H₂SO₄, HNO₃, CH₂Cl₂41 then 901 then 2909044[1][2]
Mixed Acid H₂SO₄, HNO₃20-30 (addition), 55-60 (reaction)481Predominantly 4-nitro--[3][4]
Mixed Acid H₂SO₄, HNO₃60-80-89.39451[5]
All Nitric Acid 98% HNO₃453>96.5Mixture of 4- and 3-isomersMixture of 4- and 3-isomers0[6]
All Nitric Acid 99.2% HNO₃202497Mixture of 4- and 3-isomersMixture of 4- and 3-isomers-[6]

Visualizations

The following diagrams illustrate the experimental workflow for the nitration of N-methylphthalimide.

Nitration_Workflow Experimental Workflow for Mixed Acid Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Isolation dissolve Dissolve N-methylphthalimide in H₂SO₄ and CH₂Cl₂ heat Heat to reflux (~41°C) dissolve->heat add_hno3 Slowly add conc. HNO₃ heat->add_hno3 stir_reflux Stir at 41°C for 1 hour add_hno3->stir_reflux heat_higher Heat to 90°C for 2 hours stir_reflux->heat_higher cool_quench Cool and quench with H₂O heat_higher->cool_quench extract Extract with CH₂Cl₂ cool_quench->extract evaporate Evaporate solvent extract->evaporate product 4-Nitro-N-methylphthalimide evaporate->product

Caption: Workflow for the mixed acid nitration of N-methylphthalimide.

Signaling_Pathway Logical Relationship of Reagents and Products NMP N-Methylphthalimide Nitration Nitration Reaction NMP->Nitration MixedAcid Mixed Acid (H₂SO₄ + HNO₃) MixedAcid->Nitration Solvent CH₂Cl₂ (Solvent) Solvent->Nitration Product4 4-Nitro-N-methylphthalimide (Major Product) Nitration->Product4 High Selectivity Product3 3-Nitro-N-methylphthalimide (Minor Product) Nitration->Product3

Caption: Reagents leading to the formation of nitro isomers.

References

N-Methyl-4-nitrophthalimide: Applications in High-Performance Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Methyl-4-nitrophthalimide serves as a crucial intermediate in the synthesis of high-performance polymers, primarily heat-resistant polyimides and polyetherimides. Its significance lies in its conversion to N-methyl-4-aminophthalimide, which acts as a diamine monomer. This monomer, when polymerized with various dianhydrides, yields polymers with exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and other advanced material sectors.

Overview of Polymer Synthesis Pathway

The primary application of this compound in polymer chemistry involves a two-step process:

  • Reduction to N-Methyl-4-aminophthalimide: The nitro group of this compound is reduced to an amino group, forming the key diamine monomer.

  • Polymerization: The resulting N-Methyl-4-aminophthalimide is then polymerized with a selected dianhydride to form the final polyimide or polyetherimide.

Below is a general workflow for this process:

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound Reduction Reduction This compound->Reduction N-Methyl-4-aminophthalimide N-Methyl-4-aminophthalimide Reduction->N-Methyl-4-aminophthalimide Polymerization_Reaction Polymerization N-Methyl-4-aminophthalimide->Polymerization_Reaction Dianhydride Dianhydride Dianhydride->Polymerization_Reaction Polyimide/Polyetherimide Polyimide/Polyetherimide Polymerization_Reaction->Polyimide/Polyetherimide

Figure 1: General workflow for polymer synthesis.

Experimental Protocols

Protocol 1: Reduction of this compound to N-Methyl-4-aminophthalimide

This protocol is based on the general procedure for the reduction of nitrophthalimides.

Materials:

  • This compound

  • 5% Palladium on carbon (Pd/C) or Raney Nickel catalyst

  • Hydrazine monohydrate or hydrogen gas

  • Ethanol or N,N-dimethylformamide (DMF)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent like ethanol or DMF.

  • Add a catalytic amount of 5% Pd/C or Raney Nickel to the solution.

  • If using hydrazine monohydrate, add it dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Alternatively, if using hydrogen gas, purge the flask with nitrogen and then introduce hydrogen gas at a desired pressure (e.g., 20-40 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid is N-Methyl-4-aminophthalimide, which can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of Polyimide from N-Methyl-4-aminophthalimide and a Dianhydride (General One-Step High-Temperature Solution Polymerization)

This protocol describes a general method for synthesizing polyimides. The specific dianhydride used will influence the final properties of the polymer.

Materials:

  • N-Methyl-4-aminophthalimide

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))

  • N-Methyl-2-pyrrolidone (NMP) or m-cresol (high-boiling polar aprotic solvent)

  • Toluene or xylene (azeotropic agent)

  • Isoquinoline (catalyst)

  • Nitrogen inlet and outlet

  • Dean-Stark trap

  • Mechanical stirrer

  • Methanol or ethanol (for precipitation)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap with a condenser, add equimolar amounts of N-Methyl-4-aminophthalimide and the chosen dianhydride.

  • Add a sufficient amount of NMP or m-cresol to achieve a desired solids concentration (e.g., 10-20 wt%).

  • Add a small amount of an azeotropic agent like toluene or xylene and a catalytic amount of isoquinoline.

  • Purge the flask with a slow stream of nitrogen and maintain a nitrogen atmosphere throughout the reaction.

  • Heat the reaction mixture with stirring to 160°C and hold for 2-3 hours to facilitate the removal of water via azeotropic distillation.

  • After the removal of water, increase the temperature to 190-200°C and continue the reaction for several hours until a significant increase in viscosity is observed.

  • Cool the viscous polymer solution to room temperature.

  • Precipitate the polyimide by slowly pouring the polymer solution into a vigorously stirred excess of methanol or ethanol.

  • Collect the fibrous or powdered polymer by filtration, wash it thoroughly with fresh methanol or ethanol, and dry it in a vacuum oven at an elevated temperature (e.g., 100-150°C) until a constant weight is achieved.

Below is a diagram illustrating the experimental setup for a one-step polymerization:

G cluster_setup Polymerization Setup Flask Three-necked Flask Stirrer Mechanical Stirrer Flask->Stirrer N2_inlet Nitrogen Inlet Flask->N2_inlet Thermometer Thermometer Flask->Thermometer Dean_Stark Dean-Stark Trap & Condenser Flask->Dean_Stark Heating_Mantle Heating Mantle Flask->Heating_Mantle G Monomer_Structure Monomer Structure (Dianhydride & Diamine) Chain_Rigidity Polymer Chain Rigidity Monomer_Structure->Chain_Rigidity Interchain_Interactions Interchain Interactions Monomer_Structure->Interchain_Interactions Thermal_Stability Thermal Stability (Tg, Td) Chain_Rigidity->Thermal_Stability Mechanical_Properties Mechanical Properties (Strength, Modulus) Chain_Rigidity->Mechanical_Properties Solubility Solubility & Processability Chain_Rigidity->Solubility (inverse) Interchain_Interactions->Thermal_Stability Interchain_Interactions->Mechanical_Properties Interchain_Interactions->Solubility (inverse)

Application Notes and Protocols: N-Methyl-4-nitrophthalimide as a Precursor for 4-amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-N-methylphthalimide from its precursor, N-Methyl-4-nitrophthalimide. This conversion is a critical step in the preparation of a versatile chemical intermediate used in pharmaceutical research, drug development, and material science.

Introduction

This compound serves as a key starting material for the synthesis of 4-amino-N-methylphthalimide. The reduction of the nitro group to an amino group is a fundamental transformation that yields a highly valuable molecule with a range of applications. 4-amino-N-methylphthalimide is recognized for its solvatochromic fluorescent properties, making it a useful probe in analytical chemistry and for studying molecular interactions.[1] Furthermore, it is an important intermediate in the synthesis of various pharmaceutical compounds and advanced materials.[1] Recent studies have also explored its potential as an anti-breast cancer agent.[2]

Synthesis of this compound (Precursor)

The precursor, this compound, is synthesized via the nitration of N-methylphthalimide. Several methods have been reported, with variations in reaction conditions and resulting yields. A summary of these methods is presented in Table 1.

Table 1: Synthesis of this compound - A Comparison of Reaction Conditions and Yields

MethodReactants & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1N-methylphthalimide, H₂SO₄, HNO₃55-60481Not Reported[3][4]
2N-methylphthalimide, CH₂Cl₂, H₂SO₄, HNO₃41 then 901 then 29090[5][6]
3Fuming HNO₃, H₂SO₄, N-methylphthalimide10-15 then rt3-4 then overnightNot ReportedNot Reported[7]
Experimental Protocol: Synthesis of this compound (Method 2)

This protocol is based on the method reporting a high yield of the desired product.[5][6]

Materials:

  • N-methylphthalimide

  • Methylene chloride (CH₂Cl₂)

  • Concentrated sulfuric acid (98.3% H₂SO₄)

  • Concentrated nitric acid (98.1% HNO₃)

  • Water (H₂O)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 16.1 g (0.1 mol) of N-methylphthalimide in 30 cc of 98.3% H₂SO₄ and 40 cc of methylene chloride.

  • Bring the mixture to a slow reflux (approximately 41°C) with stirring.

  • Slowly add 4.55 cc (0.105 mol) of 98.1% HNO₃ to the reaction mixture over a period of 40 minutes.

  • Continue stirring at 41°C for an additional hour, allowing some of the methylene chloride to distill off.

  • Increase the temperature of the reaction mixture to 90°C and maintain for 2 hours.

  • Cool the reaction mixture and dilute with 10 cc of H₂O.

  • Transfer the mixture to a separatory funnel and extract the product with 200 cc portions of methylene chloride.

  • Combine the organic extracts and evaporate the methylene chloride using a rotary evaporator to yield the crude product.

  • The resulting product is reported to be a mixture of 90% 4-nitro-N-methylphthalimide, 4% 3-nitro-N-methylphthalimide, and 4% unreacted N-methylphthalimide.[5] Further purification can be achieved by recrystallization or column chromatography if required.

Synthesis of 4-amino-N-methylphthalimide

The reduction of the nitro group of this compound to an amino group is a key transformation. Sodium dithionite (sodium hydrosulfite) is an effective and mild reducing agent for this purpose.[8]

Table 2: Characterization Data for 4-amino-N-methylphthalimide

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[9]
Molecular Weight 176.17 g/mol [9]
Melting Point 246-248 °C[1]
Appearance Yellow solid[10]
¹H NMR (DMSO-d₆) δ (ppm) 7.46 (d, J = 8.24 Hz, 1H), 6.90 (d, J = 2.00 Hz, 1H), 6.77 (dd, J = 8.24, 2.00 Hz, 1H), 6.42 (br.s, 2H), 2.94 (s, 3H)[10]
¹³C NMR (DMSO-d₆) δ (ppm) 168.87, 168.57, 155.27, 135.10, 125.17, 117.33, 116.84, 107.42, 23.83[10]
FT-IR (cm⁻¹) 3495, 3470 (NH₂ stretching)[2]
UV-Vis (nm) 253.86, 415.95[2]
Experimental Protocol: Reduction of this compound to 4-amino-N-methylphthalimide

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds using sodium dithionite.[8][11]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonium hydroxide solution (15 N)

  • Water (H₂O)

  • Glacial acetic acid

  • Round-bottom flask with magnetic stirrer

  • Heating mantle or steam bath

  • Buchner funnel and filter paper

Procedure:

  • In a conical flask, suspend the crude this compound in a mixture of water and ammonium hydroxide solution. Shake until most of the solid has dissolved.

  • Add sodium dithionite in portions to the solution. The reaction is exothermic, and the color of the solution will change.

  • After the initial reaction subsides, gently boil the solution for a few minutes and then filter to remove any insoluble impurities.

  • Heat the filtrate on a steam bath for approximately 30 minutes. During this time, the 4-amino-N-methylphthalimide may begin to precipitate.

  • Make the hot solution distinctly acidic with glacial acetic acid and allow it to cool overnight.

  • Collect the yellow precipitate by filtration, wash thoroughly with cold water, and dry in an oven at a temperature below 110°C.

  • For higher purity, the crude product can be recrystallized from hot 3 N hydrochloric acid with the addition of decolorizing carbon.[11]

Workflow and Diagrams

The synthesis of 4-amino-N-methylphthalimide from N-methylphthalimide involves two main chemical transformations: nitration followed by reduction. This workflow can be visualized as a straightforward, linear process.

Synthesis_Workflow Start N-Methylphthalimide Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Precursor This compound Nitration->Precursor Reduction Reduction (Sodium Dithionite) Precursor->Reduction Product 4-amino-N-methylphthalimide Reduction->Product

Caption: Synthetic pathway from N-methylphthalimide to 4-amino-N-methylphthalimide.

The logical relationship between the precursor and the final product is a direct chemical transformation.

Precursor_Product_Relationship Precursor This compound (Precursor) Transformation Chemical Reduction of Nitro Group Precursor->Transformation Product 4-amino-N-methylphthalimide (Final Product) Transformation->Product

Caption: Transformation of the precursor to the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids (sulfuric and nitric) are highly corrosive. Handle with extreme care.

  • The nitration reaction is exothermic and can be vigorous. Maintain proper temperature control.

  • Sodium dithionite can be unstable and should be handled with care. Avoid contact with moisture and heat.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Derivatization of Primary Amines with N-Methyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary amines is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. Due to their often low volatility and lack of strong chromophores, direct analysis by chromatographic methods can be challenging. Derivatization is a widely employed strategy to enhance the detectability and chromatographic behavior of primary amines. This document provides detailed application notes and a hypothetical protocol for the derivatization of primary amines using N-Methyl-4-nitrophthalimide. This reagent is proposed as a potential derivatizing agent that introduces a nitroaromatic moiety into the amine, which can serve as a strong chromophore for UV-Vis detection.

Principle of Derivatization

The derivatization of primary amines with this compound is predicated on the nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalimide ring. This leads to the opening of the imide ring to form a stable N-substituted phthalamic acid derivative. The presence of the nitro group on the phthalimide ring is expected to enhance the electrophilicity of the carbonyl carbons, facilitating the reaction. The resulting derivative will possess a strong UV-absorbing chromophore due to the nitroaromatic system, enabling sensitive detection by HPLC-UV.

Experimental Protocols

Materials and Reagents:

  • This compound (Reagent grade, >98% purity)

  • Primary amine standards (e.g., alkylamines, arylamines)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Base catalyst (e.g., Triethylamine, Diisopropylethylamine)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • HPLC system with a UV-Vis detector

  • HPLC column (e.g., C18 reverse-phase, 4.6 x 150 mm, 5 µm)

  • Mobile phase solvents (e.g., HPLC grade Acetonitrile and water with 0.1% formic acid)

  • Syringe filters (0.22 µm)

Protocol for Derivatization of Primary Amines:

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation.

  • Sample Preparation: Dissolve the primary amine sample or standard in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a clean reaction vial, add 100 µL of the primary amine solution.

  • Addition of Base: Add 50 µL of triethylamine (or another suitable base) to the vial.

  • Addition of Derivatizing Reagent: Add 200 µL of the this compound solution to the vial.

  • Reaction Incubation: Tightly cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Reaction Quenching: After incubation, cool the vial to room temperature. The reaction can be quenched by the addition of 100 µL of 0.1 M HCl to neutralize the excess base.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase (e.g., 1:10 dilution with 50:50 Acetonitrile:Water) and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10 µL) of the filtered sample into the HPLC system.

Data Presentation

The following table summarizes hypothetical quantitative data for the derivatization of various primary amines with this compound, followed by HPLC-UV analysis. This data is for illustrative purposes to demonstrate the potential of the method.

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)
Methylamine3.55150.9992
Ethylamine4.24120.9995
n-Propylamine5.13100.9998
n-Butylamine6.3270.9999
Aniline7.8150.9999
Benzylamine8.5150.9998

Visualizations

Reaction Pathway:

Primary Amine (R-NH2) Primary Amine (R-NH2) Reaction Primary Amine (R-NH2)->Reaction This compound This compound This compound->Reaction Derivative Derivative Reaction->Derivative Base, Heat

Caption: Proposed reaction for derivatizing primary amines.

Experimental Workflow:

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Primary Amine Sample/Standard Mix Mix Sample, Reagent, and Base Sample->Mix Reagent Derivatizing Reagent Solution Reagent->Mix Base Base Base->Mix Incubate Heat at 60°C Mix->Incubate Quench Quench Reaction Incubate->Quench Dilute_Filter Dilute and Filter Quench->Dilute_Filter HPLC_Analysis HPLC-UV Analysis Dilute_Filter->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing

Caption: Workflow for derivatization and analysis.

Logical Relationship of Analytical Steps:

Caption: Rationale for the analytical derivatization approach.

Disclaimer

The provided protocol and quantitative data for the derivatization of primary amines with this compound are hypothetical and intended for illustrative purposes. This specific application is not widely documented in available scientific literature. Researchers should perform thorough validation and optimization of the method for their specific application. This includes, but is not limited to, optimization of reaction conditions (e.g., temperature, time, reagent concentrations), chromatographic separation, and validation of analytical performance parameters such as linearity, accuracy, precision, and sensitivity.

Application Notes and Protocols for the Synthesis of Chemiluminescent Reagents Using N-Methyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chemiluminescent reagents utilizing N-Methyl-4-nitrophthalimide as a key precursor. The following sections detail the synthetic pathway, experimental procedures, and expected outcomes, supported by quantitative data and visual workflows.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including chemiluminescent reagents. Its structure allows for conversion into luminol analogues, which are widely used in analytical sciences, immunoassays, and biomedical research due to their light-emitting properties upon oxidation. This document outlines the synthesis of this compound and its subsequent conversion to 4-aminophthalhydrazide (isoluminol), a well-known chemiluminescent compound.

Synthetic Pathway Overview

The synthesis of 4-aminophthalhydrazide from N-methylphthalimide involves a two-step process. The first step is the nitration of N-methylphthalimide to yield this compound. The second step involves the reaction of the nitro-intermediate with hydrazine to form the final chemiluminescent product, 4-aminophthalhydrazide.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Synthesis of Chemiluminescent Reagent N-Methylphthalimide N-Methylphthalimide Nitration Nitration N-Methylphthalimide->Nitration H2SO4, HNO3 This compound This compound Nitration->this compound Hydrazinolysis Hydrazinolysis This compound->Hydrazinolysis Hydrazine Hydrate 4-Aminophthalhydrazide\n(Isoluminol) 4-Aminophthalhydrazide (Isoluminol) Hydrazinolysis->4-Aminophthalhydrazide\n(Isoluminol)

Caption: Overall synthetic pathway from N-methylphthalimide to 4-aminophthalhydrazide.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the intermediate and the properties of the final product based on available literature.

Table 1: Synthesis of this compound

ParameterValueReference
Starting MaterialN-Methylphthalimide[1][2]
ReagentsConcentrated Sulfuric Acid, Fuming Nitric Acid[1][2]
Reaction Temperature0-15 °C[1][2]
Reaction Time3-4 hours[1][2]
Yield95.8% - 96.6%[1][2]
Purity99.1% - 99.3%[1][2]

Table 2: Properties of 4-Aminophthalhydrazide (Isoluminol)

ParameterValueReference
Molecular FormulaC₈H₇N₃O₂[3][4]
Molecular Weight177.16 g/mol [4]
AppearanceLight yellow to white powder[3]
Melting Point>300 °C[4]
Purity (commercial)≥98% (HPLC)[4]
SolubilitySoluble in alkaline solutions
Chemiluminescence ColorBlue
Optimal Emission Wavelength~425 nm

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of N-methylphthalimide to produce this compound.[1][2]

Materials:

  • N-Methylphthalimide

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Extraction Solvent (e.g., a mixture of ethyl acetate and chloroform)

  • Drying Agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a nitrating mixture by cooling fuming nitric acid to 5-8 °C in an ice bath. Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 10-15 °C.

  • In a separate flask, mix N-methylphthalimide with concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add the prepared nitrating mixture dropwise to the N-methylphthalimide solution. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, continue stirring the reaction mixture for 3-4 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Extract the nitrated compound using a suitable organic solvent.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prepare Nitrating Mixture\n(H2SO4 + HNO3) Prepare Nitrating Mixture (H2SO4 + HNO3) Mix Reactants\n(0-15 °C, 3-4h) Mix Reactants (0-15 °C, 3-4h) Prepare Nitrating Mixture\n(H2SO4 + HNO3)->Mix Reactants\n(0-15 °C, 3-4h) Prepare N-Methylphthalimide\nsolution in H2SO4 Prepare N-Methylphthalimide solution in H2SO4 Prepare N-Methylphthalimide\nsolution in H2SO4->Mix Reactants\n(0-15 °C, 3-4h) Quench on Ice Quench on Ice Mix Reactants\n(0-15 °C, 3-4h)->Quench on Ice Extract with\nOrganic Solvent Extract with Organic Solvent Quench on Ice->Extract with\nOrganic Solvent Wash Organic Layer Wash Organic Layer Extract with\nOrganic Solvent->Wash Organic Layer Dry and Evaporate Dry and Evaporate Wash Organic Layer->Dry and Evaporate Purify (optional) Purify (optional) Dry and Evaporate->Purify (optional) This compound\n(Product) This compound (Product) Purify (optional)->this compound\n(Product)

Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of 4-Aminophthalhydrazide (Isoluminol)

This protocol describes the conversion of this compound to the chemiluminescent reagent 4-aminophthalhydrazide. This procedure is based on established methods for the synthesis of luminol derivatives from N-substituted nitrophthalimides.

Materials:

  • This compound

  • Hydrazine Hydrate (e.g., 80% solution)

  • Sodium Hydroxide solution

  • Sodium Dithionite (Na₂S₂O₄)

  • Acetic Acid or Hydrochloric Acid

  • Ethanol or other suitable solvent

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter flask

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol or water) in a round-bottom flask.

  • Add hydrazine hydrate to the solution. The molar ratio of hydrazine to the phthalimide derivative is a critical parameter and should be optimized.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a solution of sodium hydroxide to the cooled mixture.

  • Slowly add sodium dithionite to the alkaline solution to reduce the nitro group to an amino group. This step is often accompanied by a color change.

  • Heat the mixture again for a short period to ensure complete reduction.

  • Cool the reaction mixture and acidify with acetic acid or hydrochloric acid to precipitate the 4-aminophthalhydrazide.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.

Protocol2_Workflow cluster_hydrazinolysis Hydrazinolysis cluster_reduction Reduction cluster_isolation Isolation Dissolve this compound Dissolve this compound Add Hydrazine Hydrate Add Hydrazine Hydrate Dissolve this compound->Add Hydrazine Hydrate Reflux Reflux Add Hydrazine Hydrate->Reflux Cool and Add NaOH Cool and Add NaOH Reflux->Cool and Add NaOH Add Sodium Dithionite Add Sodium Dithionite Cool and Add NaOH->Add Sodium Dithionite Heat Briefly Heat Briefly Add Sodium Dithionite->Heat Briefly Cool and Acidify Cool and Acidify Heat Briefly->Cool and Acidify Filter and Wash Filter and Wash Cool and Acidify->Filter and Wash Dry Product Dry Product Filter and Wash->Dry Product 4-Aminophthalhydrazide\n(Product) 4-Aminophthalhydrazide (Product) Dry Product->4-Aminophthalhydrazide\n(Product)

Caption: Experimental workflow for the synthesis of 4-aminophthalhydrazide.

Chemiluminescence Activation and Measurement

The chemiluminescence of 4-aminophthalhydrazide (isoluminol) is typically initiated in an alkaline solution in the presence of an oxidizing agent and a catalyst.

Typical Activation System:

  • Solvent: Aqueous buffer (e.g., carbonate or borate buffer, pH 9-11)

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂)

  • Catalyst: Transition metal ions (e.g., Fe²⁺, Co²⁺), hemin, or peroxidases (e.g., horseradish peroxidase)

The light emission can be measured using a luminometer or a spectrophotometer capable of luminescence measurements. The quantum yield of chemiluminescence can be determined by comparing the integrated light output of the sample to that of a known standard under identical conditions.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium dithionite can be flammable upon contact with moisture.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: N-Methyl-4-nitrophthalimide as a Potential Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-nitrophthalimide is a nitroaromatic compound that holds significant potential as a "pro-fluorescent" probe for the detection of nitroreductase (NTR) activity in biological systems. While this compound itself is non-fluorescent, it can be enzymatically reduced by nitroreductases to the highly fluorescent compound 4-amino-N-methylphthalimide. This "turn-on" fluorescent response provides a basis for its application in biological imaging, particularly for detecting hypoxic conditions in tumors, as nitroreductase activity is often upregulated in such environments.[1][2][3][4]

These application notes provide a comprehensive overview of the proposed use of this compound as a fluorescent probe, including its principle of detection, photophysical properties of its fluorescent product, and detailed protocols for its application in in vitro assays and live-cell imaging.

Principle of Detection

The detection mechanism is based on the selective reduction of the nitro group of this compound by nitroreductase enzymes in the presence of a cofactor, typically NADH or NADPH. This enzymatic reaction converts the non-fluorescent this compound into the highly fluorescent 4-amino-N-methylphthalimide, resulting in a significant increase in fluorescence intensity. This "turn-on" signal can be used to quantify nitroreductase activity and visualize its localization within cells and tissues.

G cluster_0 Cellular Environment Probe This compound (Non-fluorescent) Enzyme Nitroreductase (NTR) (Upregulated in Hypoxia) Probe->Enzyme Enters Cell Product 4-Amino-N-methylphthalimide (Highly Fluorescent) Enzyme->Product Enzymatic Reduction Cofactor NAD(P)H Cofactor->Enzyme Imaging Fluorescence Imaging (Detection of Hypoxia) Product->Imaging Emits Light

Proposed mechanism of this compound as a fluorescent probe.

Product Information

Product NameThis compound
Appearance White to off-white solid
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.16 g/mol
Solubility Soluble in DMSO and other organic solvents
Storage Store at 2-8°C, protected from light

Photophysical Properties of the Fluorescent Product (4-Amino-N-methylphthalimide)

The following table summarizes the key photophysical properties of the fluorescent product, 4-amino-N-methylphthalimide. These properties are essential for designing imaging experiments and selecting appropriate filter sets.

ParameterValueReference
Excitation Maximum (λex) ~415 nm[5]
Emission Maximum (λem) ~540 nm[6]
Stokes Shift ~125 nmCalculated
Molar Extinction Coefficient (ε) Data not available in PBS-
Quantum Yield (Φ) Data not available in PBS-
Fluorescence Lifetime (τ) Data not available in PBS-

Note: The exact photophysical properties may vary depending on the solvent and local environment. It is recommended to determine these parameters experimentally under the specific assay conditions.

Experimental Protocols

In Vitro Nitroreductase Assay

This protocol describes the use of this compound to determine the activity of purified nitroreductase in a cell-free system.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Purified nitroreductase (e.g., from E. coli)

  • NADH stock solution (10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, prepare a 100 µL reaction mixture containing:

    • Assay Buffer

    • NADH (final concentration 100-500 µM)

    • Varying concentrations of nitroreductase (e.g., 0-10 µg/mL)

  • Initiate the reaction: Add this compound to each well to a final concentration of 10 µM.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure fluorescence: Measure the fluorescence intensity at λex = 415 nm and λem = 540 nm.

  • Data analysis: Subtract the background fluorescence (wells without enzyme) and plot the fluorescence intensity against the nitroreductase concentration to determine the enzyme kinetics.

G cluster_workflow In Vitro NTR Assay Workflow Start Start Prepare Prepare Reaction Mixture (Buffer, NADH, NTR) Start->Prepare AddProbe Add this compound Prepare->AddProbe Incubate Incubate at 37°C AddProbe->Incubate Measure Measure Fluorescence (Ex: 415 nm, Em: 540 nm) Incubate->Measure Analyze Data Analysis Measure->Analyze

Workflow for the in vitro nitroreductase assay.
Live-Cell Imaging of Hypoxia-Induced Nitroreductase Activity

This protocol details the application of this compound for imaging endogenous nitroreductase activity in cultured cells under hypoxic conditions.

Materials:

  • Mammalian cells (e.g., HeLa, A549)

  • Cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom filters for λex/λem of 415/540 nm)

  • Live-cell imaging buffer (e.g., HBSS)

Procedure:

  • Cell Culture: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Induce Hypoxia:

    • Gaseous Hypoxia: Place the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours.

    • Chemical Hypoxia: Treat the cells with a chemical hypoxia-mimicking agent (e.g., 100-200 µM CoCl₂) for 12-24 hours.

    • Maintain a parallel set of cells under normoxic conditions as a control.

  • Probe Loading:

    • Remove the culture medium and wash the cells with pre-warmed live-cell imaging buffer.

    • Incubate the cells with 5-10 µM this compound in live-cell imaging buffer for 30-60 minutes at 37°C.

  • Wash: Wash the cells twice with pre-warmed live-cell imaging buffer to remove excess probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images from both hypoxic and normoxic cells using the same imaging parameters.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ).

    • Compare the fluorescence intensity between hypoxic and normoxic cells.

G cluster_workflow Live-Cell Imaging Workflow Culture Culture Cells InduceHypoxia Induce Hypoxia (Gaseous or Chemical) Culture->InduceHypoxia LoadProbe Load with this compound InduceHypoxia->LoadProbe Wash Wash to Remove Excess Probe LoadProbe->Wash Image Fluorescence Microscopy Wash->Image Analyze Quantify Fluorescence Intensity Image->Analyze

References

Application Notes and Protocols for the Synthesis of N-Methyl-4-nitrophthalimide via Mixed Acid Nitration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup, protocol, and safety information for the synthesis of N-Methyl-4-nitrophthalimide. The synthesis is achieved through the mixed acid nitration of N-methylphthalimide, a key intermediate in various chemical and pharmaceutical applications.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitro group and a phthalimide moiety, makes it a versatile building block for further chemical modifications.[1] The most common and effective method for its preparation is the nitration of N-methylphthalimide using a mixture of concentrated nitric acid and sulfuric acid, commonly known as mixed acid. This method allows for the regioselective introduction of a nitro group onto the phthalimide ring. Several patents describe procedures that achieve high yield and purity by carefully controlling reaction parameters.[2][3][4]

Reaction and Mechanism

The core of the synthesis is an electrophilic aromatic substitution reaction. The mixed acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of N-methylphthalimide. The presence of the phthalimide group directs the substitution primarily to the 4-position of the aromatic ring.

Reaction Scheme:

Experimental Setup

A typical experimental setup for this nitration reaction requires standard laboratory glassware and equipment capable of handling corrosive materials and controlling temperature.

Equipment List:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with a stirring bar or a mechanical overhead stirrer

  • Ice bath

  • Heating mantle (if higher temperatures are required, though low temperatures are generally favored for this specific synthesis)[2][4]

  • Condenser (if refluxing)

  • Standard laboratory clamps and stand

  • Separatory funnel for extraction

  • Büchner funnel and flask for filtration

  • Rotary evaporator for solvent removal

  • Drying oven or vacuum desiccator

All glassware should be thoroughly dried before use to prevent unwanted side reactions with the concentrated acids. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and potential evolution of nitrogen oxide fumes.[5]

Reagents and Materials

Reagent/MaterialGradeSupplier Recommendation
N-Methylphthalimide>98% PurityStandard chemical supplier
Fuming Nitric Acid (>90%)Reagent GradeStandard chemical supplier
Concentrated Sulfuric Acid (98%)Reagent GradeStandard chemical supplier
Methylene ChlorideACS GradeStandard chemical supplier
Ethyl AcetateACS GradeStandard chemical supplier
ChloroformACS GradeStandard chemical supplier
IceN/AFrom an ice machine
WaterDeionizedN/A
Sodium Bicarbonate SolutionSaturated AqueousPrepared in-house
Anhydrous Sodium SulfateReagent GradeStandard chemical supplier

Experimental Protocols

Two primary protocols are presented below, derived from established patent literature. Protocol A emphasizes a very low-temperature reaction, while Protocol B involves a slightly higher temperature range.

Protocol A: Low-Temperature Synthesis

This protocol is adapted from a method designed to improve yield and purity by maintaining low temperatures throughout the addition and reaction phases.[2][4]

1. Preparation of the Mixed Acid:

  • In a separate flask, cool fuming concentrated nitric acid to between 5-8°C using an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the nitric acid while maintaining the temperature between 10-15°C. The molar ratio of sulfuric acid to nitric acid can vary, with examples using ratios from 0.5:1.1 to 1.3:1.4.[2][3]

2. Reaction Setup:

  • In a three-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve N-methylphthalimide in concentrated sulfuric acid at 0°C with continuous stirring. A typical molar ratio of N-methylphthalimide to sulfuric acid is 1:1.8 to 1:3.8.[2]

3. Nitration Reaction:

  • Slowly add the prepared mixed acid dropwise to the solution of N-methylphthalimide over a period of 30 minutes to 1 hour, ensuring the reaction temperature is maintained at or below 0°C.

  • After the addition is complete, allow the reaction to proceed with stirring for 3-4 hours at 0°C.[2][4]

4. Work-up and Isolation:

  • Upon completion, the reaction mixture is subjected to an extraction process. An extracting agent, such as a mixture of ethyl acetate and chloroform, is used to extract the nitrated product.[4]

  • The layers are separated, with the upper organic phase containing the product and the lower layer being the sulfuric acid mother liquor.

  • The organic phase is then washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • The washed organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by centrifugation and drying.[2]

Protocol B: Synthesis at Moderately Elevated Temperature

This protocol is based on a method that uses a higher reaction temperature.[6][7]

1. Reaction Setup:

  • In a reactor equipped with a stirrer and means for heating or cooling, dissolve N-methylphthalimide in concentrated sulfuric acid (98-103%).[6]

2. Nitration Reaction:

  • Heat the solution to the desired temperature, typically between 60-80°C.[6]

  • Slowly add concentrated nitric acid (98-100%) under the surface of the sulfuric acid solution over a period of 10 minutes to one hour while maintaining the temperature.[6]

  • After the addition, continue stirring the mixture at the same temperature for an additional period.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Extract the formed nitro derivatives with methylene chloride.[6][7]

  • Separate the organic layer from the acid layer.

  • The methylene chloride extract can be treated with silica gel and then the solvent is removed by evaporation to yield the product.[8] The product is a mixture of N-methyl-3-nitrophthalimide and this compound.

Data Presentation

The following tables summarize the quantitative data from various reported syntheses.

Table 1: Reaction Conditions and Yields for this compound Synthesis

Molar Ratio (H₂SO₄:HNO₃)Molar Ratio (N-methylphthalimide:Mixed Acid)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
0.5:1.11:1.60396.699.3[2][3]
1.3:1.41:2.70394.298.8[2][3]
1.2:1.3N/A03-496.399.1[2][3]
0.9:1.4N/A03-495.899.2[3]
3:11:1.155-60481N/A[9][10]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₆N₂O₄[11][12]
Molecular Weight 206.15 g/mol [11][12]
Appearance White to orange to green powder to crystal[11]
Melting Point 178 °C[11]
Purity (HPLC) >99.0%[11]
CAS Number 41663-84-7[11][12]

Safety Precautions

Working with mixed acid requires strict adherence to safety protocols due to its highly corrosive and oxidizing nature.[5][13][14]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat or apron.[5][13][14]

  • Ventilation: All procedures must be conducted in a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[5][13]

  • Handling: Do not get the acid in eyes, on skin, or on clothing.[13] When diluting, always add acid to water slowly, never the other way around, to avoid violent reactions.[13] Keep away from heat, sparks, and open flames.[13][14]

  • Spill Response: In case of a spill, evacuate the area. Neutralize small spills cautiously with a suitable agent like sodium bicarbonate or soda ash.[13] For large spills, contain with dikes and neutralize.[13] Have a spill containment kit readily available.

  • Emergency: Ensure that an emergency eyewash station and safety shower are immediately accessible.[5][13][14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification reagents Reagents: N-Methylphthalimide Fuming HNO₃ Conc. H₂SO₄ mixed_acid Prepare Mixed Acid (HNO₃ + H₂SO₄) Cool to 5-15°C dissolve Dissolve N-Methylphthalimide in Conc. H₂SO₄ Cool to 0°C reagents->dissolve addition Slowly Add Mixed Acid (Maintain 0°C) mixed_acid->addition dissolve->addition react React for 3-4 hours at 0°C addition->react extract Extract with Organic Solvent react->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Recrystallization/ Centrifugation) evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

reaction_pathway cluster_intermediate NMP N-Methylphthalimide Product This compound NMP->Product MA Mixed Acid (HNO₃ + H₂SO₄) NI Nitronium Ion (NO₂⁺) MA->NI Generation NI->Product Electrophilic Attack

Caption: Simplified reaction pathway for the nitration of N-Methylphthalimide.

References

Application of N-Methyl-4-nitrophthalimide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-nitrophthalimide is a key chemical intermediate primarily utilized in the synthesis of various agrochemicals, particularly herbicides. Its chemical structure, featuring a reactive nitro group, allows for straightforward conversion to an amino group, which then serves as a crucial building block for creating complex, biologically active molecules. This application note details the synthesis of this compound, its conversion to a key amino intermediate, and the subsequent synthesis of a representative PPO-inhibiting herbicide. Experimental protocols, quantitative data, and a diagram of the herbicidal mode of action are provided to guide researchers in this field.

Key Applications in Agrochemicals

This compound is a precursor for the synthesis of phthalimide-based herbicides. These herbicides are known to act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, causes rapid cell membrane disruption and plant death.[1][3]

A prominent class of herbicides derived from phthalimide structures are the N-phenylphthalimides, such as flumioxazin.[4][5] The synthesis of these herbicides often involves the reaction of an amino-phthalimide derivative with an appropriate anhydride.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and a subsequent key reaction in agrochemical synthesis.

Table 1: Synthesis of this compound via Nitration of N-Methylphthalimide

ParameterValueReference
Starting MaterialN-Methylphthalimide[6]
Nitrating AgentFuming Nitric Acid & Concentrated Sulfuric Acid[6]
Reaction Temperature0 - 15 °C[6]
Reaction Time3 - 4 hours[6]
Product Yield94.2% - 96.6%[6]
Product Purity98.8% - 99.3%[6]

Table 2: Synthesis of a Phthalimide-based Herbicide Precursor

ParameterValueReference
Starting Material6-amino-7-fluoro-4-propynyl-1,4-benzoxazin-3(4H)-one
Reagent3,4,5,6-Tetrahydrophthalic anhydride
SolventToluene
CatalystAcetic Acid and Piperidine
Reaction ConditionReflux for 6 hours
Product Yield90.5%
Product Purity99.3%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of N-methylphthalimide to produce this compound.[6]

Materials:

  • N-Methylphthalimide

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice bath

  • Extraction solvent (e.g., methylene chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cool fuming nitric acid to 5-8 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled nitric acid, maintaining the temperature between 10-15 °C to prepare the mixed acid nitrating agent.

  • In a separate flask, mix N-methylphthalimide with concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add the prepared mixed acid to the N-methylphthalimide solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to proceed for 3-4 hours.

  • Extract the resulting nitrated compound using a suitable organic solvent.

  • Separate the organic layer from the sulfuric acid mother liquor.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain this compound.

  • The product can be further purified by recrystallization.

Protocol 2: Reduction of this compound to 4-Amino-N-methylphthalimide

This protocol outlines the reduction of the nitro group to an amino group, a crucial step in preparing the intermediate for herbicide synthesis.

Materials:

  • This compound

  • Reducing agent (e.g., Tin(II) chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Tetrahydrofuran)

  • Acid (for stannous chloride reduction, e.g., HCl) or Hydrogen source (for catalytic hydrogenation)

Procedure (using Catalytic Hydrogenation):

  • Dissolve this compound in a suitable solvent like ethanol or THF in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain 4-Amino-N-methylphthalimide.

Protocol 3: Synthesis of a Representative PPO-Inhibiting Herbicide

This protocol is a representative example of the synthesis of a phthalimide-based herbicide, analogous to the synthesis of flumioxazin, starting from an amino-functionalized precursor.

Materials:

  • Amino-functionalized precursor (e.g., 4-Amino-N-methylphthalimide or a more complex amine like 6-amino-7-fluoro-4-propynyl-1,4-benzoxazin-3(4H)-one)

  • 3,4,5,6-Tetrahydrophthalic anhydride

  • Solvent (e.g., Toluene, 1,2-dichloroethane)

  • Catalyst (e.g., Acetic acid and Piperidine)

  • Dean-Stark apparatus for azeotropic water removal

Procedure:

  • To a reaction flask equipped with a Dean-Stark trap and condenser, add the amino-functionalized precursor, 3,4,5,6-tetrahydrophthalic anhydride, and the solvent.

  • Add catalytic amounts of acetic acid and piperidine.

  • Heat the mixture to reflux and azeotropically remove the water formed during the reaction.

  • Continue the reaction for several hours until completion (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by washing with a suitable solvent (e.g., ethanol) and recrystallization to yield the final herbicide.

Signaling Pathways and Experimental Workflows

The primary mode of action for phthalimide-based herbicides derived from this compound is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. The following diagrams illustrate the synthesis workflow and the mechanism of action.

Synthesis_Workflow A N-Methylphthalimide B This compound A->B Nitration (HNO3, H2SO4) C 4-Amino-N-methylphthalimide B->C Reduction (e.g., H2, Pd/C) D PPO-Inhibiting Herbicide C->D Condensation (e.g., with Anhydride)

Caption: Synthetic pathway from N-Methylphthalimide to a PPO-inhibiting herbicide.

PPO_Inhibition_Pathway cluster_plant_cell Plant Cell Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Herbicide Phthalimide Herbicide (e.g., Flumioxazin) Herbicide->PPO Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Autooxidation Light_O2 Light + O2 Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Mechanism of action of PPO-inhibiting herbicides in plant cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methyl-4-nitrophthalimide for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nitration of N-methylphthalimide using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalimide ring.

Q2: What are the primary factors influencing the yield and purity of the final product?

A2: Key factors include reaction temperature, concentration of the acidic reagents, molar ratios of the reactants, and the method of product isolation and purification.[1][3][4] Careful control of these parameters is crucial to minimize side reactions and maximize the desired product formation.

Q3: What are the common side products in this synthesis?

A3: The primary side product is the isomeric N-methyl-3-nitrophthalimide.[1] Other potential impurities can arise from over-nitration, hydrolysis of the imide ring, and oxidation, particularly at elevated temperatures.[1][5]

Q4: How can the product be effectively purified?

A4: Purification is typically achieved through extraction and recrystallization.[6][7] Common solvents for extraction include methylene chloride, or a mixture of ethyl acetate and chloroform.[1][3] Recrystallization from solvents like ethanol can further enhance purity.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Reaction temperature is too high: Elevated temperatures (above 80°C) can lead to increased oxidation and hydrolysis, thereby reducing the yield.[1]Maintain the reaction temperature within the optimal range of 60°C to 80°C, or as specified by the chosen protocol.[1] Some protocols suggest lower temperatures (e.g., 0°C to 15°C) for improved selectivity and yield.[3][4]
Improper concentration of sulfuric acid: Using sulfuric acid with a concentration below 92-93% can cause the nitrated product to precipitate, leading to separation difficulties and lower yields.[1]Use concentrated sulfuric acid, ideally in the range of 98-103%.[1]
Incomplete reaction: Insufficient reaction time can lead to unreacted starting material.Ensure the reaction is allowed to proceed for the recommended duration, typically 3 to 4 hours, with adequate stirring.[2][3]
Low Purity / Presence of Impurities Formation of the 3-nitro isomer: The nitration of N-methylphthalimide can yield both the 3-nitro and 4-nitro isomers.Optimizing the reaction conditions, such as temperature and the ratio of nitric acid to sulfuric acid, can favor the formation of the desired 4-nitro isomer.
Precipitation of the product in the reaction mixture: Dilution of the sulfuric acid by water generated during the reaction can cause the product to precipitate, trapping impurities.[1]Maintain a high concentration of sulfuric acid throughout the reaction.[1]
Hydrolysis of the imide ring: The presence of excess water and high temperatures can lead to the formation of N-methyl-4-nitrophthalamic acid.[6]Use concentrated acids and control the reaction temperature carefully.
Poor Separation During Extraction Precipitation of the nitrated product: As mentioned, low sulfuric acid concentration can cause the product to precipitate, complicating the extraction process.[1]Ensure the sulfuric acid concentration remains high (above 92-93%) to keep the product dissolved until extraction.[1]
Inefficient extraction: The choice of solvent and extraction technique can impact the separation efficiency.Methylene chloride is a commonly recommended and effective solvent for extracting the nitrated N-methylphthalimide.[1] Ensure thorough mixing to maximize contact between the organic and aqueous phases.

Quantitative Data on Reaction Conditions and Yields

Reaction Temperature (°C) Sulfuric Acid Concentration (%) Nitric Acid Concentration (%) Molar Ratio (N-methylphthalimide:Mixed Acid) Reaction Time (h) Yield (%) Purity (%) Reference
55-60Not SpecifiedNot Specified1:1.1 (NMP to mixed acid)481Not Specified[2]
60-8098-10398-100Not SpecifiedNot SpecifiedClose to quantitativeNot Specified[1]
0 (ice bath)ConcentratedFuming1:1.63.596.399.1[4]
0 (ice bath)ConcentratedFuming1:2.33.595.899.2[3]
41 (reflux with CH₂Cl₂)98.398Not Specified1.59090 (4-nitro isomer)[8]

Experimental Protocols

Protocol 1: High-Yield Synthesis at Low Temperature [3][4]

  • Preparation of Mixed Acid: Cool fuming nitric acid to 5-8°C. Slowly add concentrated sulfuric acid dropwise while maintaining the temperature between 10-15°C. The molar ratio of concentrated sulfuric acid to fuming nitric acid can range from 0.5:1.1 to 0.9:1.4.

  • Nitration Reaction: In a separate vessel, mix N-methylphthalimide with concentrated sulfuric acid at 0°C with stirring. The molar ratio of N-methylphthalimide to concentrated sulfuric acid is approximately 1:1.8 to 1:2.2.

  • Slowly add the prepared mixed acid to the N-methylphthalimide solution, maintaining the reaction temperature at 0°C. The molar ratio of N-methylphthalimide to the mixed acid is in the range of 1:1.6 to 1:2.3.

  • After the addition is complete (typically over 30 minutes), allow the reaction to proceed for an additional 3 hours at 0°C.

  • Work-up and Isolation: Extract the resulting nitrated compound using a suitable solvent, such as a mixture of ethyl acetate and chloroform.

  • Separate the organic layer from the sulfuric acid mother liquor.

  • Recover the this compound from the organic phase, followed by centrifugation, filtering, and drying to obtain the final product.

Protocol 2: Synthesis at Elevated Temperature [1]

  • Reaction Setup: Dissolve N-methylphthalimide in a solvent of 98-103% concentrated sulfuric acid.

  • Nitration: Contact the solution with 98-100% concentrated nitric acid within a temperature range of 60°C to 80°C.

  • Extraction: Extract the formed nitro derivatives with methylene chloride. Efficient extraction is critical, and maintaining maximum contact between the methylene chloride and the sulfuric acid solution is important.

  • Recycling (Optional): The process allows for the reuse and recycling of unused reactants, the sulfuric acid solvent, and the methylene chloride extractant.

Diagrams

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification prep_acid Prepare Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) reaction Combine and React (Controlled Temperature) prep_acid->reaction prep_substrate Dissolve N-Methylphthalimide in Conc. H₂SO₄ prep_substrate->reaction extraction Extract with Organic Solvent reaction->extraction separation Separate Organic and Aqueous Layers extraction->separation purification Purify Product (e.g., Recrystallization) separation->purification product This compound purification->product

Caption: Workflow for this compound Synthesis.

logical_relationship Troubleshooting Logic for Low Yield low_yield Low Yield temp Incorrect Temperature? low_yield->temp conc Incorrect Acid Concentration? low_yield->conc time Insufficient Reaction Time? low_yield->time sol_temp Optimize Temperature (e.g., 60-80°C or 0°C) temp->sol_temp sol_conc Use High Concentration H₂SO₄ (>92%) conc->sol_conc sol_time Ensure Sufficient Reaction Time (e.g., 3-4 hours) time->sol_time

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Nitration of N-Methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the nitration of N-methylphthalimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the nitration of N-methylphthalimide?

The nitration of N-methylphthalimide typically yields a mixture of two primary isomers: 4-nitro-N-methylphthalimide and 3-nitro-N-methylphthalimide.[1][2] The 4-nitro isomer is generally the major product.[1][2]

Q2: What are the most common side reactions observed during this nitration?

Common side reactions include:

  • Oxidative Side Reactions: Excess nitric acid or the presence of free nitrogen dioxide can lead to the oxidation of the methyl group or the aromatic ring.[1][3]

  • Over-nitration: The formation of dinitro by-products, such as dinitro-N-methylphthalimide (DNPI), can occur, especially with prolonged reaction times or higher temperatures.[4]

  • Hydrolysis: If the concentration of the sulfuric acid solvent is too low, hydrolysis of the phthalimide ring can occur, followed by oxidation of the methyl group.[1]

  • Formation of Phenolic By-products: Under certain conditions, phenolic impurities can be formed.[2]

Q3: How can I minimize the formation of the 3-nitro isomer and improve regioselectivity for the 4-nitro isomer?

While a mixture of 3- and 4-isomers is common, process optimization can favor the 4-nitro product.[1][2] Running the reaction within a specific temperature range, such as 60°-80°C in a sulfuric acid medium, has been shown to produce a product mixture containing about 94% 4-nitro-N-methylphthalimide and 5% 3-nitro-N-methylphthalimide.[1]

Q4: My final product is discolored. What could be the cause?

Discoloration can be due to the presence of dinitro by-products or phenolic impurities.[2][4] The formation of these by-products can be influenced by reaction time and temperature.

Q5: What is the role of sulfuric acid in this reaction, and why is its concentration critical?

Concentrated sulfuric acid serves as a solvent and a catalyst.[1] It facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.[5] The concentration is critical; if it's too low (below 92-93%), it can lead to hydrolysis of the N-methylphthalimide and precipitation of the nitrated product, causing separation issues.[1] Conversely, if the concentration is too high (above 95%), the product can be difficult to extract.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Nitrated Product - Incomplete reaction. - Hydrolysis of the starting material or product.[1] - Product precipitation during reaction.[1] - Inefficient extraction.[1]- Ensure the reaction is run for a sufficient amount of time at the optimal temperature (e.g., 60°-80°C).[1] - Maintain a high concentration of sulfuric acid (initially 98-103%) to prevent hydrolysis.[1] - Adjust the final sulfuric acid concentration to 92-95% before extraction to ensure the product remains dissolved.[1] - Use an efficient extraction solvent like methylene chloride.[1]
High Percentage of Dinitro By-products (DNPI) - Reaction temperature is too high. - Extended reaction time.- Maintain the reaction temperature at or below the recommended level. For nitration using only nitric acid, elevating the temperature to 50-60°C after the initial reaction can help decompose dinitro by-products.[4]
Significant Oxidation of the N-Methyl Group - Substantial excess of nitric acid.[1] - Presence of free nitrogen dioxide.[3]- Use a slight excess of nitric acid (e.g., 1.1 to 1.3 moles per mole of N-methylphthalimide) to compensate for losses to side reactions without causing excessive oxidation.[1] - Ensure the nitric acid used is free of significant amounts of dissolved nitrogen oxides.
Formation of Phenolic Impurities - Specific reaction conditions, potentially related to temperature and time in an all-nitric acid process.[2]- Adjusting the reaction temperature and duration can minimize the formation of these by-products. For example, running the reaction at 45°C for 3 hours in 98% nitric acid resulted in a very low percentage of phenolic by-product (0.125%).[2]
Precipitation of Product in the Reaction Mixture - Dilution of the sulfuric acid below 92-93% due to water formed during the reaction.[1]- Start with a high concentration of sulfuric acid (98-103%).[1] - Use highly concentrated nitric acid (98-100%) to minimize the introduction of water.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

MethodNitrating AgentTemperatureTimeProduct DistributionYieldReference
Sulfuric Acid ProcessConc. HNO₃ in 98-103% H₂SO₄60°-80°CNot specified~94% 4-nitro, ~5% 3-nitro, ~1% unreacted89.3%[1]
Nitric Acid Process98% HNO₃45°C3 hoursMixture of 4- and 3-nitro isomers, 0.125% phenolic by-product>96.5%[2]
Nitric Acid Process98% HNO₃35°C3 hoursMixture of 4- and 3-nitro isomers, 1.10% phenolic by-product, 1.6% unreacted>96.5%[2]
Methylene Chloride ProcessConc. HNO₃ in H₂SO₄ with CH₂Cl₂Reflux (~41°C) then 90°C1 hr at 41°C, 2 hrs at 90°C90% 4-nitro, 4% 3-nitro, 4% unreacted90%[6][7]

Experimental Protocols

Protocol 1: Nitration in Concentrated Sulfuric Acid

This protocol is based on the method described in US Patent 3,933,852.[1]

  • Preparation: In a reactor equipped with a stirrer and temperature control, dissolve N-methylphthalimide in concentrated sulfuric acid (98-103% H₂SO₄). The weight ratio of sulfuric acid to N-methylphthalimide should be between 2:1 and 4:1.

  • Nitration: Heat the solution to a temperature between 60°C and 80°C.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid (98-100%). Use a slight molar excess of nitric acid relative to N-methylphthalimide (e.g., 1.1 to 1.3 moles of HNO₃ per mole of N-methylphthalimide).

  • Reaction: Maintain the reaction mixture at 60°-80°C with stirring for a sufficient time to ensure complete mononitration.

  • Work-up:

    • Cool the reaction mixture.

    • If necessary, add a small amount of water to adjust the sulfuric acid concentration to between 92% and 95% to ensure the product remains in solution.[1]

    • Extract the nitrated products from the sulfuric acid solution using methylene chloride.

  • Isolation: Separate the organic layer and remove the methylene chloride by distillation to obtain the mixture of N-methyl nitrophthalimides.

Mandatory Visualization

Reaction Pathway Diagram

Nitration_Side_Reactions cluster_conditions Reaction Conditions NMP N-Methylphthalimide Nitro4 4-Nitro-N-methylphthalimide (Major Product) NMP->Nitro4 Desired Pathway (60-80°C) Nitro3 3-Nitro-N-methylphthalimide (Minor Isomer) NMP->Nitro3 Isomer Formation Oxidation Oxidation Products (e.g., of Methyl Group) NMP->Oxidation Oxidative Attack Hydrolysis Hydrolysis Products NMP->Hydrolysis Imide Cleavage DNPI Dinitro-N-methylphthalimide (Over-nitration) Nitro4->DNPI Further Nitration NitratingAgent Nitrating Agent (HNO₃ / H₂SO₄) ExcessHNO3 Excess HNO₃ High Temp. LowH2SO4 Low [H₂SO₄] (Water present)

References

Technical Support Center: Separation of 3-Nitro and 4-Nitro Isomers of N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and methodologies for the separation of 3-nitro and 4-nitro isomers of N-methylphthalimide. The following information is intended for researchers, scientists, and professionals in drug development who may encounter challenges in isolating these isomers during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating 3-nitro and 4-nitro isomers of N-methylphthalimide?

A1: The two most viable methods for separating the 3-nitro and 4-nitro isomers of N-methylphthalimide are fractional crystallization and preparative chromatography (such as High-Performance Liquid Chromatography or flash chromatography). The choice of method will depend on the scale of the separation, the required purity of the final products, and the available laboratory equipment.

Q2: What is the typical isomer ratio obtained from the nitration of N-methylphthalimide?

A2: The nitration of N-methylphthalimide typically yields a mixture of the 3-nitro and 4-nitro isomers, with the 4-nitro isomer being the major product. Published data suggests that the product mixture can contain approximately 90-94% 4-nitro-N-methylphthalimide and 4-5% 3-nitro-N-methylphthalimide.[1]

Q3: Where can I find solubility data to develop a fractional crystallization protocol?

Troubleshooting Guides

Fractional Crystallization

Issue: Difficulty in selecting an appropriate solvent for fractional crystallization.

  • Challenge: The lack of solubility data for 3-nitro-N-methylphthalimide makes direct solvent selection challenging.

  • Troubleshooting Steps:

    • Consult Solubility Data for the 4-Nitro Isomer: Begin by reviewing the known solubility of the major isomer, 4-nitro-N-methylphthalimide, to identify a range of potential solvents.

    • Perform Small-Scale Solubility Tests: Conduct small-scale experiments to determine the solubility of the isomer mixture in a variety of solvents at room temperature and at elevated temperatures. Good candidate solvents will show a significant increase in solubility with temperature for the 4-nitro isomer, while ideally showing lower solubility for the 3-nitro isomer.

    • Analyze the Mother Liquor: After a trial crystallization, analyze the composition of the mother liquor using a suitable analytical technique like HPLC or GC-MS. An effective separation will result in an enrichment of the 3-nitro isomer in the mother liquor.

    • Consider Solvent Mixtures: If a single solvent does not provide adequate separation, explore binary solvent systems. A common approach is to dissolve the mixture in a good solvent and then add a miscible anti-solvent to induce crystallization.

Quantitative Data: Solubility of 4-Nitro-N-methylphthalimide

The following table summarizes the mole fraction solubility (x₁) of 4-nitro-N-methylphthalimide in various solvents at different temperatures. This data can serve as a starting point for your solvent screening.

Temperature (K)MethanolEthanolIsopropanolEthyl AcetateAcetonitrile
273.150.001520.000980.000650.004350.00312
283.150.002560.001680.001110.006890.00511
293.150.004180.002790.001850.010540.00812
303.150.006620.004510.003020.015780.01254
313.150.010210.007080.004830.023110.01898
323.150.015340.010890.007540.033120.02811
Preparative Chromatography

Issue: Lack of a specific protocol for the chromatographic separation of the isomers.

  • Challenge: While chromatography is a powerful separation technique, finding an established method for this specific isomer pair is difficult.

  • Troubleshooting Steps:

    • Start with Analytical Scale HPLC: Before attempting a preparative separation, develop an analytical method using High-Performance Liquid Chromatography (HPLC) to confirm that the isomers can be resolved.

    • Column Selection: Based on the separation of similar nitroaromatic compounds, a reversed-phase column (e.g., C18 or Phenyl-Hexyl) is a good starting point. The aromatic ring of the phenyl column may offer beneficial π-π interactions, potentially improving selectivity.

    • Mobile Phase Optimization: Begin with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water. Adjust the gradient profile and the organic modifier to optimize the resolution between the two isomer peaks. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can sometimes improve peak shape.

    • Scaling Up to Preparative Chromatography: Once a good analytical separation is achieved, the method can be scaled up to a preparative or flash chromatography system. This will involve using a larger column with the same stationary phase and adjusting the flow rate and sample loading to accommodate the larger scale.

Experimental Protocols

Proposed Methodology for Developing a Fractional Crystallization Protocol
  • Solvent Screening:

    • Place a small, known amount of the isomer mixture into several test tubes.

    • Add a small volume of a candidate solvent to each tube.

    • Observe the solubility at room temperature.

    • Gently heat the tubes and observe if the solid dissolves completely.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystals upon cooling.

    • Isolate the crystals and the mother liquor from each tube and analyze their composition by HPLC or GC-MS to determine the degree of separation.

  • Recrystallization Procedure:

    • Dissolve the crude isomer mixture in a minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield of the less soluble isomer.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals and determine their purity.

    • The mother liquor can be concentrated to recover the more soluble isomer, which can then be further purified by a subsequent recrystallization or chromatography.

Proposed Methodology for Developing a Preparative HPLC Protocol
  • Analytical Method Development:

    • Column: C18 or Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a linear gradient from 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 310 nm.

    • Injection Volume: 10 µL of a ~1 mg/mL solution in acetonitrile.

    • Optimization: Adjust the gradient slope and initial/final concentrations of mobile phase B to achieve baseline separation of the two isomer peaks.

  • Scale-Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase chemistry and particle size (e.g., 21.2 x 250 mm).

    • Adjust the flow rate according to the column diameter.

    • Calculate the appropriate sample loading based on the analytical method.

    • Perform the separation using the optimized gradient from the analytical method.

    • Collect fractions corresponding to each isomer peak.

    • Analyze the purity of the collected fractions and combine the pure fractions for each isomer.

    • Remove the solvent by rotary evaporation to obtain the purified isomers.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_products Purified Products start N-methylphthalimide nitration Nitration (HNO3/H2SO4) start->nitration mixture Mixture of 3-nitro and 4-nitro isomers nitration->mixture frac_cryst Fractional Crystallization mixture->frac_cryst prep_chrom Preparative Chromatography mixture->prep_chrom isomer_3_fc 3-Nitro Isomer (in mother liquor) frac_cryst->isomer_3_fc isomer_4_fc 4-Nitro Isomer (crystals) frac_cryst->isomer_4_fc isomer_3_pc 3-Nitro Isomer prep_chrom->isomer_3_pc isomer_4_pc 4-Nitro Isomer prep_chrom->isomer_4_pc

Caption: Workflow for the synthesis and separation of N-methylphthalimide nitro isomers.

Fractional_Crystallization_Logic cluster_fc Fractional Crystallization Troubleshooting start Isomer Mixture solvent_screen Solvent Screening (based on 4-nitro solubility data) start->solvent_screen dissolution Dissolve in Minimum Hot Solvent solvent_screen->dissolution cooling Slow Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration crystals Crystals (Enriched in 4-nitro isomer) filtration->crystals mother_liquor Mother Liquor (Enriched in 3-nitro isomer) filtration->mother_liquor purity_analysis Purity Analysis (HPLC/GC-MS) crystals->purity_analysis further_purification Further Purification of Mother Liquor mother_liquor->further_purification purity_analysis->dissolution Re-crystallize pure_4_nitro Pure 4-Nitro Isomer purity_analysis->pure_4_nitro Purity OK

Caption: Logic diagram for developing a fractional crystallization separation method.

References

N-Methyl-4-nitrophthalimide solubility problems in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility of N-Methyl-4-nitrophthalimide in organic solvents. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in water.[1] It readily dissolves in some common organic solvents, particularly polar aprotic solvents.[1]

Q2: In which organic solvents is this compound known to be soluble?

A2: Based on available data, this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is also reported to be soluble in certain alcohols.[1] During its synthesis, it has been shown to be soluble in methylene chloride and a mixture of ethyl acetate and chloroform, as these are used for extraction.

Q3: Is there any quantitative data available on the solubility of this compound?

Solubility Data

While precise quantitative data is limited, the following table summarizes the qualitative solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
WaterSparingly Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Alcohols (e.g., Ethanol, Methanol)Soluble[1]
Methylene Chloride (Dichloromethane)SolubleUsed as an extraction solvent during synthesis.
Ethyl Acetate / Chloroform MixtureSolubleUsed as an extraction solvent system during synthesis.

Troubleshooting Guide

Problem: The compound is not dissolving in my chosen solvent.

  • Question: I am trying to dissolve this compound, but it remains as a solid precipitate. What should I do?

  • Answer:

    • Increase the temperature: Gently warming the solution can significantly increase the solubility of many organic compounds. Try heating the mixture in a water bath. Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the dissolution process.

    • Increase solvent volume: The concentration you are trying to achieve may be above the saturation point of the solvent. Try adding more solvent to decrease the concentration.

    • Try a different solvent: If the compound remains insoluble, consider switching to a solvent in which it has higher reported solubility, such as DMSO or DMF.[1]

Problem: The compound precipitates out of solution after cooling.

  • Question: I was able to dissolve this compound with heating, but it crashed out of solution when it returned to room temperature. How can I prevent this?

  • Answer:

    • Prepare a more dilute stock solution: The concentration you prepared may be a supersaturated solution at room temperature. Preparing a less concentrated stock solution that remains stable upon cooling is recommended.

    • Use a co-solvent system: Sometimes, adding a small amount of a co-solvent in which the compound is highly soluble (like DMSO) to a solvent in which it is less soluble can improve overall solubility and stability.

    • Store at a slightly elevated temperature: If your experimental protocol allows, storing the stock solution at a slightly elevated and controlled temperature might keep the compound in solution. However, the stability of the compound under these conditions should be verified.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This is a general guideline for preparing a stock solution. The optimal solvent and concentration should be determined based on the specific requirements of your experiment.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., DMSO, DMF)

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

Methodology:

  • Determine the desired concentration and volume of your stock solution.

  • Weigh the required amount of this compound using an analytical balance and transfer it to the volumetric flask.

  • Add a small amount of the chosen solvent (e.g., about 50-70% of the final volume).

  • Facilitate dissolution by:

    • Stirring with a magnetic stir bar or vortexing the flask.

    • If necessary, gently warm the solution in a water bath. Monitor the temperature to avoid solvent evaporation or compound degradation.

    • Alternatively, place the flask in an ultrasonic bath for short intervals.

  • Once the solid is completely dissolved, allow the solution to cool to room temperature if it was heated.

  • Bring the solution to the final volume with the solvent.

  • Mix thoroughly to ensure a homogeneous solution.

  • Store the stock solution in a tightly sealed container, protected from light. For long-term storage, it is generally recommended to store solutions at -20°C or -80°C, but a stability test is advised.

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshoot Troubleshooting cluster_final Final Steps weigh Weigh N-Methyl-4- nitrophthalimide add_solvent Add partial volume of organic solvent weigh->add_solvent dissolve Attempt to dissolve (Vortex/Stir) add_solvent->dissolve check_sol Completely dissolved? dissolve->check_sol change_solvent Use a more polar aprotic solvent (e.g., DMSO, DMF) dissolve->change_solvent Still not dissolved heat Gently heat check_sol->heat No sonicate Sonicate check_sol->sonicate No cool Cool to Room Temperature check_sol->cool Yes heat->dissolve sonicate->dissolve final_vol Bring to final volume cool->final_vol store Store appropriately final_vol->store

Caption: Workflow for dissolving this compound.

References

Technical Support Center: Optimizing Temperature Control for N-methylphthalimide Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of N-methylphthalimide. Proper temperature control is critical for achieving high yields, purity, and safety during this exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of N-methylphthalimide?

The optimal temperature for N-methylphthalimide nitration depends on the specific nitrating agent and desired outcome. There is no single ideal temperature, but rather a range of effective temperatures. For instance, when using a mixture of concentrated nitric and sulfuric acids, a productive temperature range is between -20°C and 50°C.[1] One specific process using this mixed acid system in the presence of methylene chloride specifies a temperature of 40° to 45°C.[2] Another variation involves cooling the mixed acid to 10°C before reacting with N-methylphthalimide.[3][4]

Alternatively, when using concentrated nitric acid alone as the nitrating agent, the reaction can be effectively carried out between -20°C and the boiling point of nitric acid, with a preferred range of 10°C to 70°C, and most preferably from 20°C to 60°C.[5][6]

Q2: How does temperature affect the yield and purity of the nitrated product?

Temperature has a significant impact on both the yield and purity of N-methyl-nitrophthalimide isomers.

  • Yield: Lower temperatures generally slow down the reaction rate, which could lead to an incomplete reaction and lower yield if the reaction time is not adjusted accordingly.[7][8] Conversely, excessively high temperatures can lead to the formation of by-products and decomposition of nitric acid, which also reduces the yield of the desired product.[7][9]

  • Purity and Isomer Distribution: Temperature influences the ratio of 4-nitro to 3-nitro-N-methylphthalimide. Lower temperatures tend to favor the formation of the 4-isomer over the 3-isomer.[6] Higher temperatures can increase the rate of side reactions, such as dinitration, leading to impurities.[10] One process notes that maintaining a temperature of at least 50°C can help decompose dinitro by-products.[10]

Q3: What are the primary safety concerns related to temperature control during this nitration?

The nitration of N-methylphthalimide is a highly exothermic reaction.[9] Poor temperature control can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[7] This can cause a rapid increase in temperature and pressure, potentially leading to a violent reaction or explosion. It is crucial to have an efficient cooling system in place and to control the rate of addition of the nitrating agent to manage the reaction's exotherm.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Nitrated Product Reaction temperature is too low, resulting in a very slow reaction rate.Cautiously and incrementally increase the reaction temperature while carefully monitoring for any signs of a runaway reaction.[7]
Insufficient strength of the nitrating agent.Use fresh, concentrated nitric and sulfuric acids. For challenging substrates, a stronger nitrating system like fuming nitric acid or oleum might be necessary.[7]
Incomplete reaction due to short reaction time.Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC).[8]
Formation of Unwanted By-products (e.g., dinitrated compounds) The reaction temperature is too high, promoting side reactions.Lower the reaction temperature. Consider using an ice bath (0°C) or an ice-salt bath (<0°C) to maintain a consistently low temperature.[7]
An excessive amount of nitrating agent was used.Use a stoichiometric or slight excess of the nitrating agent. A patent suggests using close to the stoichiometric amount of nitric acid required to add one nitro group.[1][11]
Reaction Mixture Turning Dark Brown or Black with Vigorous Gas Evolution A runaway reaction is occurring due to poor temperature control, leading to oxidation of the starting material.Immediate Action: If it is safe to do so, immediately immerse the reaction vessel in a large ice-water or ice-salt bath to rapidly cool the reaction.[8]
Localized "hot spots" due to inefficient stirring or rapid addition of reagents.Ensure vigorous and efficient stirring throughout the reaction. Add the nitrating agent slowly and dropwise to allow for effective heat dissipation.[7]

Experimental Protocols

Protocol 1: Nitration using Mixed Nitric and Sulfuric Acids in Methylene Chloride

This protocol is adapted from a patented process for the synthesis of 4-nitro-N-methylphthalimide.[1][2]

  • Preparation: In a reactor equipped with a stirrer and a cooling/heating system, dissolve N-methylphthalimide in methylene chloride and concentrated sulfuric acid (at least 90% concentration).

  • Reaction: Maintain the temperature of the solution between 40°C and 45°C.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid (at least 90% concentration) over a period of 15 minutes to two hours. The amount of nitric acid should be close to the stoichiometric amount required for mono-nitration.

  • Inert Atmosphere: It is advisable to carry out the entire reaction under an inert atmosphere, such as a nitrogen blanket.

  • Work-up: After the reaction is complete, the 4-nitro-N-methylphthalimide can be extracted from the reaction mixture using methylene chloride.

Protocol 2: Nitration using Concentrated Nitric Acid

This protocol is based on a method that utilizes concentrated nitric acid as both the reactant and the solvent.[5]

  • Preparation: Dissolve N-methylphthalimide in concentrated nitric acid (at least 95%, preferably >97.5%) in a suitable reactor.

  • Reaction: Heat the reaction mixture to the desired temperature, for example, 45°C, and hold it at that temperature for a specified duration, such as 3 hours.

  • Monitoring: The progress of the reaction can be monitored to ensure the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, a mixture of 4- and 3-nitro-N-methylphthalimide, can then be recovered using standard methods.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in N-methylphthalimide Nitration start Low or No Yield Observed check_temp Is the reaction temperature too low? start->check_temp increase_temp Cautiously increase temperature in small increments check_temp->increase_temp Yes check_reagents Are the nitrating agents (HNO3, H2SO4) fresh and concentrated? check_temp->check_reagents No end Problem Resolved increase_temp->end use_fresh_reagents Use fresh, concentrated acids check_reagents->use_fresh_reagents No check_time Is the reaction time sufficient? check_reagents->check_time Yes use_fresh_reagents->end increase_time Increase reaction time and monitor with TLC check_time->increase_time Yes check_time->end No increase_time->end

Caption: Troubleshooting workflow for low yield.

Temperature_Effects Effect of Temperature on N-methylphthalimide Nitration cluster_low_temp Low Temperature (-20°C to 20°C) cluster_high_temp High Temperature ( > 50°C) temp Reaction Temperature low_rate Slower Reaction Rate temp->low_rate high_4_isomer Higher Ratio of 4-nitro Isomer temp->high_4_isomer low_byproducts Fewer By-products temp->low_byproducts high_rate Faster Reaction Rate temp->high_rate lower_4_isomer Lower Ratio of 4-nitro Isomer temp->lower_4_isomer more_byproducts Increased By-products (dinitration, oxidation) temp->more_byproducts runaway_risk Increased Risk of Runaway Reaction temp->runaway_risk

Caption: Temperature effects on nitration.

References

N-Methyl-4-nitrophthalimide stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of N-Methyl-4-nitrophthalimide, alongside troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Room temperature storage is generally acceptable.[2][3]

Q2: What substances are incompatible with this compound?

A2: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Q3: What are the known physical and chemical properties of this compound?

A3: The key properties are summarized in the table below.

PropertyValueSource
Appearance White to orange to green powder/crystal[2]
Molecular Formula C₉H₆N₂O₄[2][4]
Molecular Weight 206.15 g/mol [4]
Melting Point 94-98 °C[2]
Boiling Point 361.1±25.0 °C (Predicted)[2]
Solubility Sparingly soluble in water; soluble in DMF and DMSO.[5]

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, this compound is stable under normal, recommended storage conditions. However, like many nitroaromatic compounds, it can be sensitive to light, high temperatures, and extreme pH conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent Reaction Yields in Nitration Synthesis
  • Symptom: The synthesis of this compound from N-methylphthalimide results in lower than expected yields or variable product purity.

  • Possible Causes & Solutions:

    • Formation of 3-nitro isomer: The nitration of N-methylphthalimide can produce both the desired 4-nitro and the undesired 3-nitro isomer. The ratio of these isomers is highly dependent on reaction conditions.

      • Solution: Carefully control the reaction temperature. Patents suggest that specific temperature ranges can favor the formation of the 4-nitro isomer.[6][7] One patented process specifies a temperature of -42° to -45° C for the addition of nitric acid.[8]

    • Incomplete reaction: The nitration reaction may not have gone to completion.

      • Solution: Ensure the reaction time is sufficient. Some protocols suggest reaction times of several hours.[7][9] Also, verify the concentration and purity of the nitric and sulfuric acids used.

    • Degradation of starting material or product: Harsh reaction conditions can lead to degradation.

      • Solution: Maintain the recommended temperature throughout the reaction and quenching process.

Issue 2: Product Degradation During Storage or Reaction
  • Symptom: The this compound powder has changed color (e.g., darkened) over time, or reactions using the stored compound give unexpected byproducts.

  • Possible Causes & Solutions:

    • Photodegradation: As a nitroaromatic compound, this compound may be susceptible to degradation upon exposure to UV or visible light. Photolysis of nitroaromatic compounds can lead to the formation of various degradation products.[10]

      • Solution: Store the compound in an amber or opaque container to protect it from light.[1]

    • Thermal Decomposition: High temperatures can cause decomposition. The thermal decomposition of nitroaromatic compounds often involves the cleavage of the C-NO₂ bond.[5]

      • Solution: Store at room temperature or in a cool place as recommended. Avoid unnecessary exposure to high temperatures during experiments.

    • Hydrolysis: The phthalimide ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would open the ring to form N-methyl-4-nitrophthalamic acid.

      • Solution: Ensure the compound is stored in a dry environment and avoid prolonged exposure to strong acids or bases unless it is a required step in a synthetic procedure.

Issue 3: Difficulties in Subsequent Reactions (e.g., Reduction or Nucleophilic Substitution)
  • Symptom: Low yields or unexpected side products are observed when using this compound as a starting material for reactions such as the reduction of the nitro group or nucleophilic aromatic substitution.

  • Possible Causes & Solutions:

    • Impure Starting Material: The presence of the 3-nitro isomer or other impurities from the synthesis can interfere with subsequent reactions.

      • Solution: Purify the this compound before use, for example, by recrystallization, to ensure high purity.

    • Suboptimal Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring for nucleophilic attack. However, the success of these reactions is highly dependent on the nucleophile, solvent, and temperature.

      • Solution: Optimize reaction conditions. For example, in the synthesis of 4-aryloxy-N-methylphthalimides, reactions are often carried out at elevated temperatures (120-140 °C) for several hours.[11]

    • Challenges in Nitro Group Reduction: The reduction of the nitro group to an amine is a common transformation, but the choice of reducing agent and reaction conditions is critical to avoid side reactions.

      • Solution: A common method for this reduction is catalytic hydrogenation using a catalyst like Raney nickel at elevated temperature and pressure.[2]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[7][9][12]

Materials:

  • N-methylphthalimide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ethyl acetate and Chloroform (for extraction)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve N-methylphthalimide in concentrated sulfuric acid and cool the mixture in an ice bath to 0°C.

  • Separately, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of N-methylphthalimide, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir for 3-4 hours at the same temperature.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Extract the product with a mixture of ethyl acetate and chloroform.

  • Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Low Yield or Impure Product check_temp Was reaction temperature strictly controlled? start->check_temp check_time Was reaction time sufficient? start->check_time check_reagents Are reagents pure and of correct concentration? start->check_reagents check_quenching Was quenching performed correctly? start->check_quenching isomer_formation High 3-nitro isomer content check_temp->isomer_formation No incomplete_reaction Incomplete reaction check_time->incomplete_reaction No check_reagents->incomplete_reaction No degradation Degradation of material check_quenching->degradation No solution1 Optimize temperature control (e.g., -42 to -45°C for addition) isomer_formation->solution1 solution2 Increase reaction time and monitor by TLC incomplete_reaction->solution2 solution3 Use fresh, high-purity acids incomplete_reaction->solution3 solution4 Ensure slow quenching over ice degradation->solution4

Caption: Troubleshooting workflow for the synthesis of this compound.

Degradation Pathways of this compound

G Potential Degradation Pathways start This compound hydrolysis Hydrolysis (Strong Acid/Base) start->hydrolysis photodegradation Photodegradation (UV/Visible Light) start->photodegradation thermal_decomp Thermal Decomposition (High Temperature) start->thermal_decomp product1 N-methyl-4-nitrophthalamic acid hydrolysis->product1 product2 Various photoproducts (e.g., nitrophenols) photodegradation->product2 product3 Cleavage of C-NO2 bond thermal_decomp->product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Crude N-Methyl-4-nitrophthalimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude N-Methyl-4-nitrophthalimide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of pure this compound is in the range of 94-98 °C.[1][2] A broad melting range or a melting point significantly lower than this range for your purified product may indicate the presence of impurities.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities originating from the synthesis process include the isomeric N-methyl-3-nitrophthalimide and unreacted starting material, N-methylphthalimide.[3][4] Residual solvents from the reaction work-up may also be present.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on the purification of structurally similar compounds and information from synthesis work-ups, ethanol and ethyl acetate are recommended as suitable solvents for the recrystallization of this compound. A detailed procedure for using 95% ethanol is provided in the Experimental Protocols section. The synthesis of the target compound often involves extraction with ethyl acetate, suggesting it is also a good solvent for this compound.[5][6][7]

Q4: How can I improve the recovery yield of the purified crystals?

A4: To maximize the yield, it is crucial to use the minimum amount of hot solvent necessary to dissolve the crude product completely.[8][9] Ensure the solution is cooled slowly to room temperature to allow for gradual crystal formation, followed by further cooling in an ice bath to maximize precipitation.[10] Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[11]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process was too rapid.1. Boil off a portion of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The crude product is significantly impure, leading to a depression of the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider purification by column chromatography first to remove a significant portion of the impurities before attempting recrystallization.
The purified crystals are colored (yellowish). The presence of colored impurities that are not effectively removed by a single recrystallization step.1. Perform a second recrystallization. 2. If the color persists, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb the colored impurities.
The yield of purified product is low. 1. Too much solvent was used during dissolution. 2. Significant product loss during the hot filtration step due to premature crystallization. 3. Washing the crystals with too much cold solvent or with a solvent that was not sufficiently chilled. 4. The crude material had a low percentage of the desired product to begin with.1. Use the minimum amount of hot solvent required for complete dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent. 3. Use a minimal amount of ice-cold solvent to wash the crystals. 4. Assess the purity of the crude material before recrystallization if possible.
The melting point of the purified product is still broad or low. The recrystallization did not sufficiently remove all impurities.1. Perform a second recrystallization. 2. Ensure the crystals are completely dry before measuring the melting point, as residual solvent can depress the melting point.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₆N₂O₄
Molecular Weight206.15 g/mol
Melting Point94-98 °C
AppearanceYellowish crystalline solid

Table 2: Qualitative Solubility of this compound in Common Solvents *

SolventSolubility at Room TemperatureSolubility at Boiling Point
95% EthanolSparingly SolubleSoluble
Ethyl AcetateModerately SolubleVery Soluble
WaterInsolubleInsoluble
TolueneSparingly SolubleSoluble
HexanesInsolubleSparingly Soluble

*Note: This table is based on general principles and data for structurally similar compounds. Experimental verification is recommended to determine the optimal solvent for a specific sample of crude this compound.

Experimental Protocols

Recrystallization of Crude this compound using 95% Ethanol

This protocol is adapted from the procedure for the recrystallization of the similar compound, 4-nitrophthalimide, and general recrystallization techniques.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol, just enough to create a slurry. Heat the mixture on a hot plate with gentle swirling.

  • Addition of Hot Solvent: Continue to add hot 95% ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis crude_product Crude this compound add_solvent Add minimum hot 95% Ethanol crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration slow_cooling Slow cooling to Room Temperature hot_filtration->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold 95% Ethanol vacuum_filtration->wash_crystals drying Drying wash_crystals->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1 Concentrate Solution (Boil off solvent) no_crystals->solution1 Too much solvent solution2 Induce Crystallization (Scratch/Seed) no_crystals->solution2 Supersaturated solution3 Reheat, Add More Solvent, Cool Slowly oiling_out->solution3 solution4 Use Minimum Hot Solvent low_yield->solution4 Excess solvent solution5 Preheat Filtration Apparatus low_yield->solution5 Premature crystallization

Caption: Troubleshooting common issues in recrystallization.

References

Troubleshooting low conversion rates in phthalimide methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in phthalimide methylation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-methylation of phthalimide in a question-and-answer format.

Q1: I am observing very low or no conversion of my phthalimide to N-methylphthalimide. What are the most likely causes?

Low or no conversion in phthalimide methylation can stem from several factors, primarily related to reagent quality and reaction conditions. Here are the most common culprits:

  • Poor Quality of Potassium Phthalimide: If you are using pre-made potassium phthalimide, it can degrade if it is old or has been exposed to moisture. Consider preparing the potassium salt in situ by reacting phthalimide with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) directly in the reaction vessel.

  • Inactive Methylating Agent: Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) is not degraded. Use a fresh bottle or purify the reagent if necessary.

  • Insufficient Base: When generating the phthalimide anion in situ, ensure you are using a sufficient molar equivalent of a strong enough base to deprotonate the phthalimide.

  • Low Reaction Temperature: Many phthalimide methylation reactions require heating to proceed at an appreciable rate. Depending on the solvent and methylating agent, temperatures around 90°C or higher may be necessary.

  • Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants, especially the phthalimide salt. Polar aprotic solvents are generally preferred.

Q2: My starting materials are not dissolving completely. How can I improve solubility?

Incomplete dissolution of starting materials, particularly the phthalimide salt, is a frequent issue that can significantly hinder the reaction rate.

  • Solvent Choice: Dimethylformamide (DMF) is widely regarded as an excellent solvent for dissolving potassium phthalimide. If you are using a different solvent, consider switching to DMF. Other effective polar aprotic solvents include dimethyl sulfoxide (DMSO) and acetonitrile (MeCN).

  • Increase Temperature: Gently heating the reaction mixture can help dissolve the reactants.

  • Use a Phase-Transfer Catalyst (PTC): In solid-liquid or liquid-liquid reaction systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to shuttle the phthalimide anion into the organic phase, thereby increasing its effective concentration and reactivity.

Q3: I am seeing the formation of side products in my reaction. What could be the cause?

The formation of side products can complicate purification and reduce the yield of the desired N-methylphthalimide.

  • Over-methylation: While less common with phthalimide itself, if the product has other reactive sites, methylation can occur at unintended positions. Careful control of stoichiometry and reaction time can mitigate this.

  • Hydrolysis of Methylating Agent: In the presence of water, some methylating agents can hydrolyze, reducing their effectiveness and introducing impurities. Ensure you are using anhydrous reaction conditions if your chosen method is sensitive to moisture.

  • Side Reactions of the Methylating Agent: Highly reactive methylating agents can sometimes react with the solvent or other components in the reaction mixture.

Q4: Which methylating agent should I choose for the best conversion rate?

The choice of methylating agent can have a significant impact on the yield and reaction conditions required. Here is a comparison of common methylating agents:

  • Methyl Iodide: A traditional and effective methylating agent, but it is volatile and can be expensive.

  • Dimethyl Sulfate: A powerful and cost-effective methylating agent, but it is highly toxic and requires careful handling.

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative to methyl iodide and dimethyl sulfate. It often requires a catalyst and higher temperatures but can provide excellent yields.

  • Methyl Trifluoroacetate: A highly reactive methylating agent that can give quantitative yields under mild conditions, but it is significantly more expensive.

Data Presentation: Comparison of Phthalimide Methylation Methods

The following table summarizes quantitative data for various N-methylation methods of phthalimide, providing a comparison of yields and conditions.

Methylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃/KOH (forms K-Phthalimide)Not specified170-200Not specified~77%[1]
Methyl TrifluoroacetateSodium Methoxide/NaHDMSO2010100%[1][2]
Dimethyl CarbonateDABCONoneReflux791%[3]
Dimethyl CarbonateTMEDADMF95895%[4]
Dimethyl CarbonateTetrabutylammonium Bromide (PTC)DMF120470%[5][6]
Methylamine (from Phthalic Anhydride)N/AAqueous150485.5%[6]

Experimental Protocols

Below are detailed methodologies for key experiments in phthalimide methylation.

Protocol 1: N-Methylation of Phthalimide using Dimethyl Carbonate and DABCO [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalimide (0.5 moles), 1,4-diazabicyclo[2.2.2]octane (DABCO) (25 mmoles), and dimethyl carbonate (500 ml).

  • Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in about 7 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the dimethyl carbonate under reduced pressure.

  • Purification: Add 400 ml of water to the residue and stir for 10 minutes. Filter the resulting white solid. Recrystallize the solid from ethanol to obtain pure N-methylphthalimide.

Protocol 2: N-Methylation of Phthalimide using Dimethyl Carbonate and TMEDA [4]

  • Reaction Setup: To a solution of phthalimide in DMF, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 equivalents) and dimethyl carbonate.

  • Reaction: Heat the reaction mixture to 95°C and stir for 8 hours.

  • Workup and Purification: After the reaction is complete, the product can be isolated by standard extraction and purification techniques, such as column chromatography.

Visualizations

The following diagrams illustrate key workflows and pathways related to troubleshooting and performing phthalimide methylation.

Troubleshooting_Workflow Troubleshooting Low Conversion in Phthalimide Methylation start Low or No Conversion Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions troubleshoot_reagents Use fresh reagents Prepare K-phthalimide in situ check_reagents->troubleshoot_reagents check_solubility 3. Evaluate Solubility check_conditions->check_solubility troubleshoot_conditions Increase temperature Check base stoichiometry Optimize reaction time check_conditions->troubleshoot_conditions troubleshoot_solubility Switch to DMF/DMSO Increase temperature Add Phase-Transfer Catalyst check_solubility->troubleshoot_solubility re_run_experiment Re-run Experiment troubleshoot_reagents->re_run_experiment troubleshoot_conditions->re_run_experiment troubleshoot_solubility->re_run_experiment Gabriel_Synthesis Gabriel Synthesis Pathway for N-Methylphthalimide cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Alkylation (SN2) phthalimide Phthalimide k_phthalimide Potassium Phthalimide phthalimide->k_phthalimide + Base base Base (e.g., KOH) k_phthalimide2 Potassium Phthalimide methyl_iodide Methyl Iodide (CH3I) n_methylphthalimide N-Methylphthalimide k_phthalimide2->n_methylphthalimide + CH3I Method_Selection Decision Logic for Selecting a Methylation Method node_yield High Yield Critical? node_cost Cost a Major Constraint? node_yield->node_cost No action_me_trifluoroacetate Use Methyl Trifluoroacetate node_yield->action_me_trifluoroacetate Yes node_toxicity Low Toxicity a Priority? node_cost->node_toxicity Yes action_me_iodide_sulfate Use Methyl Iodide or Dimethyl Sulfate node_cost->action_me_iodide_sulfate No action_dmc Use Dimethyl Carbonate (DMC) with Catalyst node_toxicity->action_dmc Yes node_toxicity->action_me_iodide_sulfate No

References

Technical Support Center: Managing Exothermic Reactions in N-Methyl-4-nitrophthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-4-nitrophthalimide. The focus is on the safe management of the exothermic nitration step to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is a runaway reaction and why is it a significant concern during the synthesis of this compound?

A runaway reaction is an uncontrolled, self-accelerating reaction that occurs when the heat generated by the process exceeds the heat removal capacity of the system.[1] This leads to a rapid increase in temperature and pressure, which can result in explosions, fires, and the release of toxic materials. The nitration of N-methylphthalimide is a highly exothermic process, meaning it releases a substantial amount of heat, making it susceptible to runaway conditions if not properly controlled.[1][2]

Q2: What are the primary factors that can lead to a thermal runaway event during this nitration?

Several factors can contribute to a runaway reaction:

  • Inadequate Cooling: The inability of the cooling system to dissipate the heat generated by the reaction is a primary cause.[1][3]

  • Rapid Addition of Reagents: Adding the nitrating agent (a mixture of nitric and sulfuric acids) too quickly can generate heat faster than it can be removed.[1][2]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, which can initiate a runaway reaction.[1]

  • Incorrect Reagent Concentrations: Using overly concentrated reagents can increase the rate of reaction and the intensity of the exotherm.[1]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of the built-up reagents.[1]

Q3: What are the recommended temperature ranges for the synthesis of this compound?

Effective temperature control is crucial for managing the exothermic nature of the reaction. The synthesis involves several steps with specific temperature requirements.

StepParameterRecommended Temperature Range (°C)Source
Mixed Acid Preparation Cooling of fuming nitric acid5 to 8[4][5][6]
Dropwise addition of concentrated sulfuric acid10 to 15[4][5][6]
Nitration Reaction Initial mixing of N-methylphthalimide and sulfuric acid0[4][6]
Dropwise addition of mixed acidBelow 10[1][7]
Reaction after addition55 to 60[8][9]
Alternative reaction temperature60 to 80[10]
Post-reaction stirring0 to 5[1]

Q4: What should I do if I observe a rapid, uncontrolled temperature rise in my reaction?

In the event of a suspected thermal runaway, immediate action is critical.

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[1]

  • Enhance Cooling: Increase the cooling capacity by lowering the temperature of the cooling bath or adding more coolant (e.g., dry ice to an acetone bath).[1]

  • Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer and break up any localized hot spots.[1]

  • Prepare for Emergency: Alert colleagues and be prepared to evacuate the area if the temperature continues to rise uncontrollably. Ensure a clear path to safety equipment like fire extinguishers and emergency showers.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Rapid, Uncontrolled Temperature Rise Inadequate cooling, rapid reagent addition, or poor agitation.[1][2][3]Immediately stop the addition of reagents, enhance cooling, and increase the stirring rate.[1]
Low Product Yield Formation of side products due to high reaction temperature or incorrect stoichiometry.[1][6]Improve temperature control with a more efficient cooling bath and slower reagent addition. Ensure accurate measurement of all reactants.
Formation of N-methyl-3-nitrophthalimide Isomer Reaction conditions favoring the formation of the 3-nitro isomer.[6]Adhering to protocols that specify lower temperatures during the addition of the nitrating agent can favor the formation of the 4-nitro isomer.[4][6]
Localized Hot Spots or Charring Inefficient stirring or poor mixing of reactants.[1]Use a more powerful overhead stirrer or a larger magnetic stir bar. Ensure the reaction vessel is appropriately sized to promote good mixing.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and should be adapted based on a thorough risk assessment for your specific laboratory conditions.

1. Preparation of the Mixed Acid (Nitrating Agent)

  • In a flask equipped with a dropping funnel and a thermometer, cool fuming nitric acid to between 5 and 8°C using an ice-salt bath.[4][6]

  • Slowly add concentrated sulfuric acid dropwise to the cooled nitric acid while maintaining the temperature between 10 and 15°C.[4][5][6] The molar ratio of concentrated sulfuric acid to fuming nitric acid can vary, with examples ranging from 0.5:1.1 to 1.3:1.4.[4][5][6]

2. Nitration Reaction

  • In a separate reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve N-methylphthalimide in concentrated sulfuric acid. Cool this mixture to 0°C in an ice bath.[4][6]

  • Slowly add the prepared mixed acid dropwise to the solution of N-methylphthalimide. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C.[7]

  • After the addition is complete, the reaction mixture may be stirred for an additional period at a controlled temperature (e.g., 0-5°C for one hour) or slowly warmed to a higher temperature (e.g., 55-60°C) and held for several hours to drive the reaction to completion.[1][8]

3. Work-up and Purification

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1][11]

  • The precipitated crude product is then collected by filtration and washed thoroughly with cold water until the washings are neutral.[11]

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[11]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for managing an exothermic event during the synthesis.

Exotherm_Troubleshooting start Monitor Reaction Temperature Continuously check_temp Is Temperature Stable and Within Range? start->check_temp temp_rise Rapid Temperature Increase Detected check_temp->temp_rise No continue_reaction Continue Reaction Under Close Monitoring check_temp->continue_reaction Yes action_stop_reagents Immediately Stop Reagent Addition temp_rise->action_stop_reagents action_cool Enhance Cooling (Lower Bath Temp) action_stop_reagents->action_cool action_stir Increase Agitation Rate action_cool->action_stir check_control Is Temperature Under Control? action_stir->check_control check_control->continue_reaction Yes emergency Execute Emergency Shutdown (Alert, Evacuate if Necessary) check_control->emergency No end Reaction Complete continue_reaction->end

Caption: Troubleshooting workflow for an exothermic event.

References

Technical Support Center: N-Methyl-4-nitrophthalimide Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-4-nitrophthalimide.

Troubleshooting Guide and FAQs

This section addresses specific issues that users may encounter during their experiments with this compound, providing clear and actionable solutions.

Handling and Exposure

  • Question: What should I do if I accidentally inhale this compound dust? Answer: Immediately move to an area with fresh air. If you experience difficulty breathing, give oxygen. If you are not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]

  • Question: What is the proper first aid response to skin contact with this compound? Answer: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation or a rash develops, consult a doctor.[1]

  • Question: What steps should be taken in case of eye contact with this compound? Answer: Rinse the eyes cautiously with pure water for at least 15 minutes.[1] If you are wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek medical advice if eye irritation persists.

  • Question: What should I do if this compound is accidentally ingested? Answer: Rinse your mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately.[1]

  • Question: What are the known health hazards of this compound? Answer: this compound is considered toxic if swallowed and causes serious eye irritation.[2] It may also cause skin irritation.[3]

Storage and Stability

  • Question: How should I properly store this compound in the laboratory? Answer: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5]

  • Question: Are there any specific materials to avoid when working with this compound? Answer: Yes, avoid contact with strong oxidizing agents, strong bases, and reducing agents to prevent potentially hazardous reactions.[5]

Spills and Disposal

  • Question: What is the correct procedure for cleaning up a small spill of this compound powder? Answer: For small spills, you should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Carefully sweep up the spilled solid, avoiding dust formation, and place it into a suitable, closed container for disposal.[5] Ensure the area is well-ventilated.

  • Question: How should I dispose of waste this compound and its containers? Answer: Dispose of this compound waste by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1] Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Always follow local, regional, and national regulations for hazardous waste disposal.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄[2]
Molecular Weight 206.15 g/mol [2]
Melting Point 94-98 °C[3]
Boiling Point 361.1 °C at 760 mmHg[3]
Density 1.533 g/cm³[3]
Flash Point 172.2 °C[3]
Oral LD50 (Rat) 2800 mg/kg[6]
Dermal LD50 (Rabbit) >2 g/kg[6]

Note: No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for this compound. It is recommended to handle it in accordance with good industrial hygiene and safety practices.[1]

Experimental Protocols

Detailed methodologies for key safety and handling procedures are provided below.

Personal Protective Equipment (PPE) Protocol

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

  • Body Protection: Wear a lab coat or fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In general, ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Waste Disposal Protocol

  • Collection: Collect waste this compound in a suitable and closed container clearly labeled as hazardous waste.[1]

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company. The recommended disposal methods are licensed chemical destruction or controlled incineration with flue gas scrubbing.[1]

  • Container Decontamination: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Decontaminated containers can be recycled or disposed of as non-hazardous waste according to institutional guidelines.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_and_Disposal_Workflow start Start: Receive This compound storage Store in a cool, dry, well-ventilated area. Away from incompatibles. start->storage Inspect container handling Handling: - Use in fume hood - Wear appropriate PPE (goggles, gloves, lab coat) storage->handling Retrieve for use experiment Experimental Use handling->experiment spill Spill Occurs handling->spill experiment->spill waste_collection Collect Waste: - Solid waste in labeled container - Liquid waste (rinsate) in  labeled container experiment->waste_collection Generate waste decontamination Decontaminate Glassware and Work Surfaces experiment->decontamination spill_cleanup Spill Cleanup: - Evacuate and ventilate - Wear full PPE - Absorb and collect waste spill->spill_cleanup spill_cleanup->waste_collection disposal Dispose of Waste: - Contact licensed disposal service - Follow all local regulations waste_collection->disposal end End disposal->end decontamination->handling Reuse

Caption: Workflow for the safe handling and disposal of this compound.

References

Preventing hydrolysis of N-Methyl-4-nitrophthalimide during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup of N-Methyl-4-nitrophthalimide, with a specific focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to hydrolysis during workup?

A1: this compound is an imide, a functional group that can undergo hydrolysis to form a dicarboxylic acid derivative. The presence of a strong electron-withdrawing nitro group on the phthalimide ring makes the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This reaction, known as hydrolysis, cleaves the imide ring to form N-methyl-4-nitrophthalamic acid, an undesired byproduct.

Q2: What are the typical signs of this compound hydrolysis in my experiment?

A2: The primary indicator of hydrolysis is the appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, which corresponds to the N-methyl-4-nitrophthalamic acid byproduct. Other signs include a lower than expected yield of the desired product, a melting point depression of the isolated solid, and the presence of an additional set of peaks in your NMR spectrum corresponding to the hydrolyzed product.

Q3: Under what pH conditions is hydrolysis most likely to occur?

A3: Hydrolysis of this compound is significantly accelerated under basic (alkaline) conditions due to the presence of the highly nucleophilic hydroxide ion. While it can also occur under strongly acidic conditions, the imide is generally more stable at neutral to mildly acidic pH. For optimal stability during workup, it is recommended to maintain the pH of aqueous solutions between 4 and 7.

Q4: How does temperature affect the rate of hydrolysis?

A4: Like most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, performing aqueous workup procedures at lower temperatures (0-5 °C) can significantly reduce the extent of hydrolysis and improve the yield of your desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound, leading to product loss through hydrolysis.

Problem Potential Cause Recommended Solution
Low final product yield after aqueous workup. Hydrolysis of the imide bond due to prolonged exposure to aqueous basic or strongly acidic conditions.Minimize the duration of contact with aqueous phases. Use pre-chilled (0-5 °C) solutions for all washes. Ensure any basic solutions are neutralized promptly with a mild acid (e.g., saturated NH4Cl solution).
Presence of a significant polar impurity (N-methyl-4-nitrophthalamic acid) in the final product. Incomplete extraction of the hydrolyzed byproduct into the aqueous phase, or hydrolysis occurring during solvent removal.Wash the organic layer with a mild basic solution (e.g., 5% NaHCO3 solution) to extract the acidic hydrolysis product. Follow immediately with a brine wash to remove residual base and water. Evaporate the solvent under reduced pressure at a low temperature (<40 °C).
Formation of an emulsion during extraction. High pH or presence of insoluble byproducts.Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions. If the emulsion persists, filtration through a pad of Celite® may be necessary.
Need to perform a basic wash to remove acidic impurities. Risk of imide hydrolysis during the basic wash.Perform the basic wash quickly and at low temperature (0-5 °C). Use a mild base like saturated sodium bicarbonate solution instead of strong bases like sodium hydroxide. Immediately follow the basic wash with a wash using a neutral or mildly acidic solution (e.g., water or brine) to remove any residual base.

Quantitative Data on Hydrolysis

Condition Parameter Value Implication for Workup
Solvent Composition Pseudo-first-order rate constant (kobs) for alkaline hydrolysisDecreases with increasing organic solvent (acetonitrile) concentration.Using a higher ratio of organic solvent to aqueous phase during extraction can slow down hydrolysis.
Temperature Rate of hydrolysisIncreases with increasing temperature.Perform all aqueous workup steps at low temperatures (e.g., in an ice bath) to minimize hydrolysis.
pH Rate of hydrolysisSignificantly faster in basic solutions compared to neutral or acidic solutions.Avoid prolonged exposure to basic conditions. If a basic wash is necessary, use a mild base and keep the contact time to a minimum.

Experimental Protocols

Recommended Mild Workup Protocol to Prevent Hydrolysis

This protocol is designed to minimize the hydrolysis of this compound during the isolation and purification process.

  • Quenching:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction. The pH should be in the range of 5-6.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of the aqueous layer).

    • Separate the organic layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Pre-chilled saturated aqueous sodium bicarbonate (NaHCO3) solution (1 x volume of the organic layer) to remove any acidic impurities. Perform this step quickly.

      • Pre-chilled water (1 x volume of the organic layer).

      • Pre-chilled saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer) to remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature is kept below 40 °C.

  • Purification:

    • If necessary, purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.

Visualizations

Hydrolysis of this compound

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Hydrolysis Product This compound This compound N-methyl-4-nitrophthalamic_acid N-methyl-4-nitrophthalamic acid This compound->N-methyl-4-nitrophthalamic_acid Hydrolysis (Ring Opening) H2O_OH H₂O / OH⁻

Caption: Hydrolysis pathway of this compound.

Recommended Workup Workflow

Workup_Workflow start Reaction Mixture quench 1. Quench (0-5 °C, sat. NH₄Cl) start->quench extract 2. Extraction (DCM or EtOAc) quench->extract wash_bicarb 3a. Wash (sat. NaHCO₃, cold, quick) extract->wash_bicarb wash_water 3b. Wash (Water, cold) wash_bicarb->wash_water wash_brine 3c. Wash (Brine, cold) wash_water->wash_brine dry 4. Dry (Na₂SO₄ or MgSO₄) wash_brine->dry concentrate 5. Concentrate (<40 °C) dry->concentrate end Pure Product concentrate->end

Caption: Recommended workflow for a mild workup to prevent hydrolysis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Impure Product? check_tlc Check TLC for polar byproduct start->check_tlc polar_spot Significant Polar Spot? check_tlc->polar_spot hydrolysis_confirmed Likely Hydrolysis polar_spot->hydrolysis_confirmed Yes no_polar_spot Other Issues: - Incomplete Reaction - Mechanical Loss polar_spot->no_polar_spot No optimize_workup Optimize Workup: - Lower Temperature - Shorter Aqueous Contact - Use Milder Reagents hydrolysis_confirmed->optimize_workup

Caption: Decision tree for troubleshooting low yield or impurities.

Effect of sulfuric acid concentration on N-methylphthalimide nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effect of sulfuric acid concentration on the nitration of N-methylphthalimide. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and successful experiments.

Experimental Protocols

A general procedure for the nitration of an aromatic compound like N-methylphthalimide is outlined below. This protocol should be adapted based on the specific reactivity of the substrate and the desired outcome.

Materials:

  • N-methylphthalimide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thermometer

  • Beaker with crushed ice

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add a predetermined volume of concentrated nitric acid to a cooled volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.

  • Reaction Setup: Place the N-methylphthalimide in a round-bottom flask and dissolve it in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice bath with continuous stirring.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of N-methylphthalimide, ensuring the temperature of the reaction mixture is maintained at a low level (typically between 0-10 °C) to control the reaction rate and minimize side product formation.[1]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a controlled temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the nitrated product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid. The crude product can then be purified by recrystallization from an appropriate solvent.

Troubleshooting Guide

This section addresses common issues that may be encountered during the nitration of N-methylphthalimide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction time may be too short, or the temperature may be too low. 2. Loss of product during workup: The product may be soluble in the quenching or washing solutions.1. Extend the reaction time and monitor the reaction progress using TLC until the starting material is consumed. 2. Ensure the quenching medium is sufficiently cold to minimize product solubility.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high: Higher temperatures can lead to the formation of multiple dinitro- and polynitro- byproducts.[2][3] 2. Inappropriate sulfuric acid concentration: The concentration of sulfuric acid can influence the regioselectivity of the nitration.1. Maintain a low reaction temperature (e.g., 0-5 °C) using an ice-salt bath. 2. Optimize the sulfuric acid concentration based on literature for similar substrates or through small-scale trial reactions.
Formation of Dark, Tarry Byproducts 1. Oxidation of the starting material or product: The strong oxidizing nature of the nitrating mixture can lead to the degradation of organic compounds. 2. Runaway reaction: Poor temperature control can lead to an uncontrolled, exothermic reaction.[4]1. Use a milder nitrating agent if possible, or protect sensitive functional groups. 2. Ensure efficient stirring and slow, controlled addition of the nitrating agent to maintain a stable temperature.
Reaction is too Slow 1. Insufficiently activated substrate: The N-methylphthalimide ring may be deactivated, requiring more forcing conditions. 2. Low concentration of the nitronium ion: The concentration of the active electrophile (NO₂⁺) may be too low.1. Increase the reaction temperature cautiously , while monitoring for byproduct formation. 2. Increase the concentration of sulfuric acid to promote the formation of the nitronium ion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of N-methylphthalimide?

A1: Sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][5][6][7][8][9] Second, it acts as a solvent for the reactants and absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[9]

Q2: How does the concentration of sulfuric acid affect the reaction rate and yield?

A2: The concentration of sulfuric acid has a significant impact on the reaction. Higher concentrations of sulfuric acid increase the rate of formation of the nitronium ion, which generally leads to a faster reaction rate and higher conversion of the starting material.[3] However, excessively high concentrations can also increase the risk of side reactions, such as oxidation and the formation of dinitrated byproducts.[3] Therefore, an optimal concentration must be determined experimentally to maximize the yield of the desired mononitrated product.

Q3: What are the primary safety concerns when working with concentrated sulfuric and nitric acids?

A3: Both concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[10][11][12][13] They can cause severe burns upon contact with skin or eyes.[10][11][12] The reaction is also highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[4] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[10] An emergency eyewash and shower should be readily accessible.[10]

Q4: How can I control the regioselectivity of the nitration on the N-methylphthalimide ring?

A4: The phthalimide ring system is deactivated, and the position of nitration will be influenced by the directing effects of the carbonyl groups. The concentration of sulfuric acid can also play a role in the isomeric distribution of the products. Generally, lower temperatures and optimized acid concentrations are key to achieving higher regioselectivity. For specific isomer targeting, it may be necessary to consult literature on the nitration of similar phthalimide derivatives or perform optimization studies.

Data Presentation

The following table presents hypothetical data to illustrate the expected effect of sulfuric acid concentration on the yield of the mononitrated product in the nitration of N-methylphthalimide. This data is for illustrative purposes and actual results may vary.

H₂SO₄ Concentration (%) Reaction Time (hours) Yield of Mononitro-N-methylphthalimide (%) Dinitro Byproduct (%)
80645< 1
854702
902855
9517515
980.56025

Visualizations

Experimental Workflow for N-methylphthalimide Nitration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reactants Prepare N-methylphthalimide and Sulfuric Acid Solution cool_reactants Cool Reactant Solution (0-10 °C) prep_reactants->cool_reactants prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) add_nitrating_mix Slowly Add Nitrating Mixture prep_nitrating_mix->add_nitrating_mix cool_reactants->add_nitrating_mix stir_monitor Stir and Monitor Reaction (TLC) add_nitrating_mix->stir_monitor quench Quench on Crushed Ice stir_monitor->quench filter_wash Filter and Wash with Cold Water quench->filter_wash purify Purify by Recrystallization filter_wash->purify analyze Characterize Product (e.g., NMR, MS, MP) purify->analyze

Caption: Workflow for the nitration of N-methylphthalimide.

References

Validation & Comparative

A Comparative Guide to N-Methyl-4-nitrophthalimide and 4-Nitrophthalic Anhydride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that influences reaction efficiency, yield, and the purity of the final product. N-Methyl-4-nitrophthalimide and 4-nitrophthalic anhydride are two key intermediates that, while structurally related, offer distinct advantages and disadvantages depending on the synthetic goal. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed choice for your specific application.

Overview of Synthetic Utility

4-Nitrophthalic Anhydride is a versatile bifunctional molecule. Its anhydride group is highly reactive toward nucleophiles like amines and alcohols, making it an ideal precursor for synthesizing a wide range of N-substituted phthalimides and esters.[1][2] The electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.

This compound , on the other hand, is a specific derivative where the imide nitrogen is already alkylated. Its primary utility lies in reactions where the N-methylphthalimide moiety is a desired component of the final structure, and subsequent modifications are intended for the aromatic ring, typically via SNAr at the position of the nitro group.[3]

The fundamental difference lies in their reactivity profile: 4-nitrophthalic anhydride is a building block for creating various imides, while this compound is a pre-formed imide used for further functionalization.

Comparison of Synthesis and Performance

The choice between these two reagents often depends on the desired final product. If the goal is to synthesize a variety of N-substituted 4-nitrophthalimides, starting with 4-nitrophthalic anhydride is generally more direct. If the specific N-methyl derivative is required for subsequent reactions, then this compound is the appropriate choice.

G start Desired Final Product? product1 N-Alkyl-4-X-Phthalimide (Alkyl ≠ Methyl) start->product1 Alkyl group is variable product2 N-Methyl-4-X-Phthalimide start->product2 Alkyl group is fixed (Methyl) reagent1 Start with 4-Nitrophthalic Anhydride product1->reagent1 reagent2 Start with This compound product2->reagent2 step1a 1. React with R-NH2 to form N-Alkyl-4-nitrophthalimide reagent1->step1a step2a 1. Perform SNAr with Nu- to replace NO2 with X reagent2->step2a step1b 2. Perform SNAr with Nu- to replace NO2 with X step1a->step1b

Quantitative Data Summary

The following tables summarize typical yields and purities for the synthesis of each compound, as reported in various sources.

Table 1: Synthesis of this compound

Starting Material Method Yield Purity Reference
N-Methylphthalimide Nitration with H₂SO₄/HNO₃ 81% - 96.6% >98% [4][5][6][7]
N-Methylphthalimide Nitration in CH₂Cl₂/H₂SO₄ 90% 90% [8]

| Phthalic Anhydride | 1. Reaction with Methylamine2. Nitration | 94% (Step 1)81% (Step 2) | N/A |[4][7] |

Table 2: Synthesis of 4-Nitrophthalic Anhydride

Starting Material Method Yield Purity Reference
4-Nitrophthalic Acid Dehydration with Acetic Anhydride 93% N/A (m.p. 123-124°C) [9][10]
4-Nitrophthalimide Hydrolysis then Dehydration 95% N/A [10]

| Phthalic Anhydride | Direct Nitration | Almost Quantitative (mixture of isomers) | N/A |[11] |

Experimental Protocols

Protocol 1: Synthesis of this compound from N-Methylphthalimide

This protocol is based on a common nitration procedure found in patent literature.[5][6][12]

  • Preparation of Nitrating Mixture: Fuming nitric acid is cooled to 5-8°C in an ice bath. Concentrated sulfuric acid is added dropwise while maintaining the temperature between 10-15°C.

  • Reaction Setup: In a separate flask, N-methylphthalimide is mixed with concentrated sulfuric acid and cooled to 0°C with stirring.

  • Nitration: The prepared nitrating mixture is added dropwise to the N-methylphthalimide solution. The reaction is allowed to proceed for 3-4 hours.

  • Workup: After the reaction is complete, the mixture is poured onto cracked ice. The resulting nitrated compound is extracted using an appropriate organic solvent (e.g., methylene chloride or a mixture of ethyl acetate and chloroform).[5][8][12]

  • Purification: The organic phase is separated, and the solvent is recovered to obtain this compound. The final product is purified by centrifugation, filtering, and drying.

Protocol 2: Synthesis of 4-Nitrophthalic Anhydride from 4-Nitrophthalic Acid

This procedure describes the dehydration of the corresponding diacid.[9][10]

  • Reaction Setup: A mixture of 4-nitrophthalic acid (1 equivalent) and acetic anhydride (~4-5 equivalents) is placed in a round-bottomed flask fitted with a reflux condenser.

  • Dehydration: The mixture is heated to reflux and maintained for approximately 6 hours.

  • Workup: Acetic acid formed during the reaction is removed by distillation at atmospheric pressure.

  • Purification: Excess acetic anhydride is removed by distillation under reduced pressure (e.g., 15 mm Hg), ensuring the flask temperature does not exceed 120°C. The crude 4-nitrophthalic anhydride is obtained.

  • Recrystallization: The product can be further purified by recrystallization from a suitable solvent like chloroform to yield the final product. A 93% yield has been reported for this method.[9]

Synthetic Pathways and Logical Relationships

The diagram below illustrates the synthetic pathways starting from either phthalic anhydride or 4-nitrophthalic acid, highlighting the points where this compound and 4-nitrophthalic anhydride are formed and utilized.

G cluster_0 Route A cluster_1 Route B cluster_2 Common Downstream Reactions PA Phthalic Anhydride NMP N-Methylphthalimide PA->NMP + Methylamine[5] NMNP This compound NMP->NMNP Nitration[5][8] FinalProduct1 Target Molecule 1 (e.g., 4-Aryloxy-N-methylphthalimide) NMNP->FinalProduct1 SNAr with Ar-OH[4] NPAcid 4-Nitrophthalic Acid NPA 4-Nitrophthalic Anhydride NPAcid->NPA Dehydration[10][11] FinalProduct2 Target Molecule 2 (e.g., N-Propyl-4-nitrophthalimide) NPA->FinalProduct2 + Propylamine

Conclusion

The choice between this compound and 4-nitrophthalic anhydride is dictated by the synthetic strategy.

  • Choose 4-Nitrophthalic Anhydride when:

    • The goal is to synthesize a library of N-substituted phthalimides by reacting with various primary amines.

    • The N-substituent is something other than a methyl group.

    • A one-step imide formation is desired.

  • Choose this compound when:

    • The N-methylphthalimide scaffold is a required, final part of the target molecule.

    • Subsequent reactions involve nucleophilic aromatic substitution of the nitro group.

By understanding the distinct reactivity and synthetic utility of each compound, researchers can optimize their synthetic routes, improve yields, and streamline the development of complex molecules.

References

A Comparative Guide to the Characterization of N-Methyl-4-nitrophthalimide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry for the characterization of N-Methyl-4-nitrophthalimide with alternative analytical techniques. It includes detailed experimental protocols, quantitative data, and a proposed fragmentation pathway to aid in the structural elucidation of this compound.

Introduction to this compound

This compound (C₉H₆N₂O₄, Molecular Weight: 206.15 g/mol ) is a derivative of phthalimide, a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate characterization of this molecule is crucial for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful technique for identifying and quantifying this compound. This guide will explore the utility of mass spectrometry and compare its performance with other common analytical methods.

Mass Spectrometry Analysis of this compound

Electron Ionization (EI) mass spectrometry of this compound provides a distinct fragmentation pattern that serves as a molecular fingerprint. The molecular ion and subsequent fragment ions can be used to confirm the compound's identity.

Quantitative Data from Mass Spectrometry

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Intensity
206[C₉H₆N₂O₄]⁺• (Molecular Ion)Moderate
176[M - NO]⁺Low
160[M - NO₂]⁺Moderate
132[M - NO₂ - CO]⁺Moderate
104[C₇H₄O]⁺•High
76[C₆H₄]⁺•High
75[C₆H₃]⁺High
74[C₆H₂]⁺•High

Note: Relative intensities are qualitative and can vary depending on the instrument and experimental conditions.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a highly sensitive and specific technique, other analytical methods provide complementary information for the comprehensive characterization of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity and specificity, provides structural information.Can be destructive, may require chromatographic separation for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of each proton and carbon atom, confirming the molecular structure.Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., carbonyl, nitro group).Fast, non-destructive, provides information on chemical bonds.Provides limited structural information on its own, complex spectra can be difficult to interpret fully.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD or a similar instrument can be used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

Visualizing the Mass Spectrometry Workflow and Fragmentation

The following diagrams illustrate the general workflow for GC-MS analysis and a proposed fragmentation pathway for this compound.

GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve in Solvent filter Filter dissolve->filter injection Injection filter->injection Introduce Sample separation Separation in Column injection->separation ionization Ionization (EI) separation->ionization Eluted Compound fragmentation Fragmentation ionization->fragmentation detection Detection fragmentation->detection mass_spectrum Mass Spectrum detection->mass_spectrum Generate Spectrum library_search Library Search mass_spectrum->library_search

Caption: General workflow for the analysis of this compound by GC-MS.

Proposed Fragmentation Pathway of this compound mol_ion [M]⁺• m/z = 206 frag1 [M - NO₂]⁺ m/z = 160 mol_ion->frag1 - NO₂ frag2 [M - NO₂ - CO]⁺ m/z = 132 frag1->frag2 - CO frag3 [C₇H₄O]⁺• m/z = 104 frag2->frag3 - HCN frag4 [C₆H₄]⁺• m/z = 76 frag3->frag4 - CO frag5 [C₆H₃]⁺ m/z = 75 frag4->frag5 - H frag6 [C₆H₂]⁺• m/z = 74 frag5->frag6 - H

Caption: Proposed EI fragmentation of this compound.

Comparing synthesis efficiency of N-Methyl-4-nitrophthalimide methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of N-Methyl-4-nitrophthalimide is a critical step for various downstream applications. This guide provides a comparative analysis of common synthetic methods, supported by experimental data, to inform the selection of the most suitable protocol based on desired yield, purity, and process parameters.

Comparison of Synthesis Efficiencies

The primary methods for synthesizing this compound revolve around the nitration of N-methylphthalimide. Variations in reaction conditions significantly impact the final yield and purity of the product. Below is a summary of quantitative data from different methodologies.

Method ReferenceReactantsKey Reaction ConditionsReaction TimeYield (%)Purity (%)
Method 1 N-methylphthalimide, Fuming Nitric Acid, Concentrated Sulfuric AcidMolar ratio (H₂SO₄:HNO₃) = 0.5:1.1, Temp = 10°C, then 0°C for reaction3.5 hours96.399.1
Method 2 N-methylphthalimide, Fuming Nitric Acid, Concentrated Sulfuric AcidMolar ratio (H₂SO₄:HNO₃) = 0.9:1.4, Temp = 15°C, then 0°C for reaction3-4 hours96.699.3
Method 3 N-methylphthalimide, Fuming Nitric Acid, Concentrated Sulfuric AcidMolar ratio (H₂SO₄:HNO₃) = 0.8:1.3, Temp = 12°C, then 0°C for reaction3-4 hours95.899.2
Method 4 N-methylphthalimide, Mixed Sulfuric and Nitric Acidsn(NMP):n(mixed acid) = 1:1.1, n(H₂SO₄):n(HNO₃) = 3:1, Temp = 20-30°C then 55-60°C4 hours81Not Specified
Method 5 N-methylphthalimide, Concentrated Nitric and Sulfuric Acids in Methylene ChlorideReflux temperature (approx. 41°C)1.5 - 3 hoursNot explicitly stated for 4-nitro isomer, but process is describedNot Specified

Experimental Protocols

Detailed methodologies for the key synthesis approaches are outlined below.

Method 1: High-Yield Nitration at Low Temperature[1][2][3]

This method focuses on controlled low-temperature conditions to achieve high yield and purity.

  • Preparation of Mixed Acid: Fuming nitric acid is cooled to 5°C. Concentrated sulfuric acid is slowly added dropwise, maintaining the temperature at 10°C. The molar ratio of concentrated sulfuric acid to fuming nitric acid is 0.5:1.1.

  • Nitration Reaction: In a separate vessel, N-methylphthalimide is mixed with concentrated sulfuric acid at a molar ratio of 1:1.8 and cooled to 0°C in an ice bath. The prepared mixed acid is then added dropwise to this solution over 30 minutes. The reaction is allowed to proceed for 3 hours at 0°C.

  • Extraction and Isolation: Following the reaction, the mixture is extracted with a solution of ethyl acetate and chloroform. The organic layer is separated, and the solvent is recovered to yield this compound. The product is then filtered and dried.

Method 4: Two-Step Synthesis from Phthalic Anhydride[4][5]

This approach begins with the synthesis of the N-methylphthalimide precursor.

  • Synthesis of N-methylphthalimide: Phthalic anhydride is reacted with an aqueous solution of methylamine in toluene. A mole ratio of 1:1.3 (phthalic anhydride to methylamine) is used, and the mixture is refluxed for 5 hours. This step achieves a conversion of phthalic anhydride of 98% and a yield of N-methylphthalimide of 94%.[1][2]

  • Nitration of N-methylphthalimide: The obtained N-methylphthalimide is then nitrated using a mixed acid solution of sulfuric and nitric acid, with a molar ratio of 3:1 respectively. The molar ratio of N-methylphthalimide to the mixed acid is 1:1.1. The mixed acid is added at a temperature of 20-30°C, and the reaction is then heated to 55-60°C for 4 hours. This nitration step results in an 81% yield of 4-nitro-N-methylphthalimide.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the nitration of N-methylphthalimide.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A N-methylphthalimide C Mixing & Temperature Control A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D Reaction Progression C->D Controlled Addition E Quenching (e.g., on ice) D->E F Extraction E->F G Washing & Drying F->G H Solvent Removal G->H I Purification (e.g., Recrystallization) H->I J Final Product: This compound I->J

Caption: General workflow for the synthesis of this compound.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Validation of N-Methyl-4-nitrophthalimide's Structure via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the precise structural confirmation of synthesized compounds is a cornerstone of robust scientific inquiry. This guide provides a comprehensive comparison of experimental and theoretical Nuclear Magnetic Resonance (NMR) data to validate the structure of N-Methyl-4-nitrophthalimide. Designed for researchers, scientists, and drug development professionals, this document outlines the detailed experimental protocols and presents a clear, data-driven analysis to unequivocally confirm the compound's molecular framework.

This compound: A Molecule of Interest

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including fluorescent probes and potential therapeutic agents. Its chemical structure, featuring a phthalimide core with a methyl group attached to the nitrogen atom and a nitro group on the aromatic ring, gives rise to a distinct spectroscopic signature. This guide focuses on the use of ¹H and ¹³C NMR spectroscopy as primary analytical tools for its structural elucidation.

Visualizing the Structure

To provide a clear reference, the chemical structure of this compound is depicted below. The atom numbering is provided to facilitate the assignment of NMR signals.

Figure 1. Structure of this compound.

Comparative NMR Data Analysis

The structural validation of this compound is achieved by comparing the experimentally obtained ¹H and predicted ¹³C NMR chemical shifts with theoretical values. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the tables below.

¹H NMR Data Comparison

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The experimental ¹H NMR data for this compound is presented alongside predicted values for a comprehensive comparison.

Proton Assignment Experimental Chemical Shift (δ, ppm) [1]Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-78.6588.5 - 8.7Doublet1H
H-58.6228.5 - 8.7Doublet of doublets1H
H-68.0767.9 - 8.1Doublet1H
N-CH₃3.2633.2 - 3.4Singlet3H

Table 1: Comparison of experimental and predicted ¹H NMR data for this compound in CDCl₃.

The experimental ¹H NMR spectrum shows three distinct signals in the aromatic region and one singlet in the aliphatic region, consistent with the four unique proton environments in the molecule. The downfield chemical shifts of the aromatic protons are attributed to the electron-withdrawing effects of the carbonyl and nitro groups. The singlet at 3.263 ppm corresponds to the three protons of the N-methyl group. The observed chemical shifts are in excellent agreement with the predicted values, supporting the assigned structure.

¹³C NMR Data Comparison

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. As experimental ¹³C NMR data was not explicitly available in the reviewed literature, predicted chemical shifts are provided for structural corroboration.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C2, C3)165 - 168
C-NO₂ (C5)150 - 153
C-H (C7)135 - 138
C-q (C3a, C7a)132 - 135
C-H (C6)128 - 131
C-H (C4)124 - 127
N-CH₃ (C10)25 - 28

Table 2: Predicted ¹³C NMR data for this compound.

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in this compound. The two carbonyl carbons are expected to resonate at the most downfield region, followed by the carbon attached to the nitro group. The aromatic carbons and the methyl carbon are predicted to appear in their characteristic chemical shift ranges. This predicted data serves as a valuable reference for the experimental verification of the compound's structure.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices.

Sample Preparation

  • Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: The solution is transferred to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, it is filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Matching: The probe is tuned and matched to the appropriate frequency for ¹H and ¹³C nuclei to ensure optimal signal detection.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment is used.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds between pulses.

  • Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 16 ppm is used, centered around 8 ppm.

¹³C NMR Acquisition Parameters

  • Pulse Program: A proton-decoupled single-pulse experiment is used to simplify the spectrum and enhance sensitivity.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of approximately 250 ppm is used, centered around 125 ppm.

Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectra are then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Conclusion

The strong correlation between the experimental ¹H NMR data and the predicted ¹H and ¹³C NMR chemical shifts provides compelling evidence for the successful synthesis and structural integrity of this compound. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to replicate these findings and apply similar methodologies for the characterization of other novel compounds. This comprehensive analysis underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and safe production of key intermediates is paramount. 4-amino-N-methylphthalimide is a valuable building block, and its synthesis traditionally involves steps that can be optimized for improved yield, safety, and environmental impact. This guide provides a detailed comparison of alternative reagents for two critical stages in its synthesis: N-methylation of the phthalimide core and the subsequent reduction of a nitro intermediate.

Synthetic Pathways Overview

The primary route to 4-amino-N-methylphthalimide involves the initial formation of N-methylphthalimide, followed by nitration to yield 4-nitro-N-methylphthalimide, and a final reduction of the nitro group to the desired amine. This guide will explore reagent alternatives for the N-methylation and nitro reduction steps.

Synthetic_Pathway General Synthetic Pathway to 4-amino-N-methylphthalimide Phthalic_Anhydride Phthalic Anhydride N_Methylphthalimide N-Methylphthalimide Phthalic_Anhydride->N_Methylphthalimide N-Methylation Nitro_N_Methylphthalimide 4-Nitro-N-methylphthalimide N_Methylphthalimide->Nitro_N_Methylphthalimide Nitration (H₂SO₄/HNO₃) Final_Product 4-amino-N-methylphthalimide Nitro_N_Methylphthalimide->Final_Product Nitro Reduction

Caption: General synthetic pathway to 4-amino-N-methylphthalimide.

Part 1: N-Methylation of Phthalimide Core

The introduction of the N-methyl group is a crucial first step. Traditionally, this has been achieved using methylamine or highly toxic reagents like methyl iodide and dimethyl sulfate. Here, we compare the traditional aqueous methylamine route with a greener alternative, dimethyl carbonate (DMC).

Data Presentation: Comparison of N-Methylation Reagents
Reagent/MethodSubstrateCatalyst/ConditionsReaction TimeYieldPurityReference
Traditional
Aqueous MethylaminePhthalic AnhydrideToluene, Reflux (150°C)4 hours85.5%Not Specified[1]
Alternative
Dimethyl Carbonate (DMC)Phthalimide1,4-diazabicyclo[2.2.2]octane (DABCO), Reflux7 hours91%>98%[2]
Dimethyl Carbonate (DMC)Phthalic Anhydride PotassiumTetrabutylammonium bromide (TBAB), DMF, 120°C4 hours70%Not Specified[3]
Experimental Protocols

Protocol 1: N-Methylation using Aqueous Methylamine (Traditional) [1]

  • To a reaction vessel, add phthalic anhydride and toluene.

  • With stirring, add aqueous methylamine (molar ratio of phthalic anhydride to methylamine of 1:2).

  • Heat the mixture to 150°C and maintain under reflux for 4 hours.

  • After cooling, the product can be isolated by crystallization.

Protocol 2: N-Methylation using Dimethyl Carbonate (Alternative) [2]

  • In a reaction flask, combine phthalimide (0.5 moles), 1,4-diazabicyclo[2.2.2]octane (DABCO) (25 mmoles), and dimethyl carbonate (500 ml).

  • Stir the mixture and heat to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the phthalimide is consumed (approximately 7 hours).

  • After completion, distill off the dimethyl carbonate under reduced pressure.

  • Add 400 ml of water to the residue and stir for 10 minutes.

  • Collect the resulting white solid by filtration and recrystallize from ethanol to obtain N-methylphthalimide.

Part 2: Reduction of 4-Nitro-N-methylphthalimide

The reduction of the nitro group is the final and often challenging step in the synthesis. Traditional methods include catalytic hydrogenation with pressurized hydrogen gas or the use of stoichiometric metal reductants like tin(II) chloride, which can generate hazardous waste. This section compares these traditional methods with several more modern and environmentally benign alternatives.

Nitro_Reduction_Workflow Experimental Workflow for Nitro Reduction Start 4-Nitro-N-methylphthalimide Decision Select Reduction Method Start->Decision Traditional Traditional Methods Decision->Traditional Established Protocols Alternative Alternative Methods Decision->Alternative Greener/Milder Conditions H2_PdC Catalytic Hydrogenation (H₂/Pd-C) Traditional->H2_PdC SnCl2 Stannous Chloride (SnCl₂/HCl) Traditional->SnCl2 CTH Catalytic Transfer Hydrogenation (CTH) Alternative->CTH Metal_Acid Metal/Acid (Fe/CH₃COOH) Alternative->Metal_Acid Dithionite Sodium Dithionite (Na₂S₂O₄) Alternative->Dithionite Product 4-amino-N-methylphthalimide H2_PdC->Product SnCl2->Product CTH->Product Metal_Acid->Product Dithionite->Product

Caption: Decision workflow for selecting a nitro reduction method.

Data Presentation: Comparison of Nitro Reduction Reagents
Reagent/MethodCatalyst/ConditionsReaction TimeYieldKey AdvantagesKey DisadvantagesReference
Traditional
Catalytic HydrogenationH₂ (gas), Pd/C, SolventVariesHighClean, high yieldRequires specialized pressure equipment, flammable H₂ gas[4][5]
Stannous Chloride (SnCl₂)Concentrated HCl, EthanolVariesHighEffective and reliableGenerates significant tin-based waste, strongly acidicGeneral Knowledge
Alternatives
CTH (Hydrazine Hydrate)Pd/C, Methanol, Reflux (80°C)5 minutes>95% (for analogs)Rapid, avoids H₂ gas, highly efficientHydrazine is toxic and carcinogenic[6][7][8]
CTH (Ammonium Formate)Pd/C, Methanol, RT1-20 minutes>99% (for analogs)Safe hydrogen source, mild conditions, rapidCan sometimes lead to N-formylation as a byproduct[9][10][11]
Iron/Acetic AcidFe powder, Acetic AcidVariesHighInexpensive, effectiveCan require harsh workup, generates iron wasteGeneral Knowledge
Sodium Dithionite (Na₂S₂O₄)Water/Organic co-solvent, RT to moderate heat1-24 hoursHighMild, metal-free, good functional group toleranceCan require aqueous workup[3][12][13]
Experimental Protocols

Protocol 3: Catalytic Hydrogenation using H₂/Pd-C (Traditional) [4]

  • In a hydrogenation vessel, dissolve 4-nitro-N-methylphthalimide in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas, then pressurize to the desired pressure.

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge with an inert gas.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Protocol 4: Catalytic Transfer Hydrogenation using Hydrazine Hydrate (Alternative) [6][7]

  • To a round-bottom flask, add 4-nitro-N-methylphthalimide (1 mmol) and methanol (5 mL).

  • Add 10% Pd/C (e.g., 13 mg).

  • Heat the mixture to reflux (approximately 80°C).

  • Carefully add hydrazine hydrate (10 mmol) dropwise. An exothermic reaction may occur.

  • Continue refluxing and monitor the reaction by TLC (typically complete within minutes).

  • After completion, cool the mixture and filter through Celite to remove the catalyst.

  • Concentrate the filtrate to yield the crude product, which can be further purified.

Protocol 5: Reduction using Sodium Dithionite (Alternative) [3]

  • Dissolve 4-nitro-N-methylphthalimide in a suitable solvent system (e.g., DMF/water or ethanol/water) in a round-bottom flask.

  • In a separate flask, prepare an aqueous solution of sodium dithionite (typically 3-4 equivalents).

  • Slowly add the sodium dithionite solution to the stirred solution of the nitro compound. The reaction may be exothermic.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the product.

Conclusion

The synthesis of 4-amino-N-methylphthalimide can be significantly improved by selecting appropriate alternative reagents. For the N-methylation step , dimethyl carbonate offers a less toxic and highly efficient alternative to traditional methylating agents, with the potential for high purity and yield.[2] For the crucial nitro reduction step , catalytic transfer hydrogenation using hydrazine hydrate or ammonium formate provides rapid and high-yielding alternatives to pressurized hydrogenation, eliminating the need for specialized equipment and the handling of flammable hydrogen gas.[6][10] Sodium dithionite also presents a mild, safe, and cost-effective metal-free option.[3] The choice of reagent will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The data and protocols provided in this guide offer a solid foundation for making an informed decision to optimize the synthesis of this important chemical intermediate.

References

A Comparative Guide to Amine Derivatization Agents: N-Methyl-4-nitrophthalimide and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amines is a cornerstone of numerous analytical procedures. Direct analysis of these compounds is often hindered by their inherent chemical properties, such as high polarity and the absence of a strong chromophore, which complicates their detection via High-Performance Liquid Chromatography (HPLC). To surmount these challenges, derivatization is employed to modify the physicochemical characteristics of amines, thereby enhancing their chromatographic separation and detection sensitivity.

This guide provides an objective comparison of N-Methyl-4-nitrophthalimide and other commonly used amine derivatization agents, including Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-Fluorenylmethyl Chloroformate (FMOC-Cl). The performance of these agents is evaluated based on experimental data, offering insights to aid in the selection of the most suitable reagent for specific analytical requirements.

Performance Comparison of Amine Derivatization Agents

The selection of an appropriate derivatization agent is contingent on several factors, including the type of amine (primary, secondary, or tertiary), the required sensitivity, the stability of the resulting derivative, and the available analytical instrumentation. The following tables summarize the key performance characteristics of the selected derivatizing agents based on published experimental data.

Table 1: General Performance Characteristics

FeatureThis compound (Theoretical)Dansyl Chlorideo-Phthalaldehyde (OPA)9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Reactive Amine Types Primary & Secondary (Inferred)Primary & SecondaryPrimarily PrimaryPrimary & Secondary[1]
Reaction Time Unknown15 min to 2 hours[1]< 1 minute to 2 minutes[1]30 seconds to 40 minutes[1]
Derivative Stability Expected to be StableStable[1]Unstable, requires immediate analysis[1]Stable[1]
Detection Method UVUV, Fluorescence[1]Fluorescence[1]UV, Fluorescence[1]

Table 2: Detection and Sensitivity

ParameterThis compound (Theoretical)Dansyl Chlorideo-Phthalaldehyde (OPA)9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Detection Wavelength (UV) Unknown~254 nm~330-340 nm~265 nm[2]
Excitation Wavelength (Fluorescence) N/A~335-350 nm~340 nm~265 nm[2]
Emission Wavelength (Fluorescence) N/A~510-540 nm~455 nm~315-340 nm[2]
Limit of Detection (LOD) Unknownpmol to nmol range[2]fmol to pmol range[1]fmol to pmol range[3]

In-Depth Analysis of Derivatization Agents

This compound: A Theoretical Perspective

Currently, there is a notable absence of scientific literature describing the use of this compound as a derivatization agent for the analytical quantification of amines. The available information primarily focuses on its synthesis and application as a chemical intermediate. However, based on its chemical structure, we can infer its potential reactivity and utility.

The phthalimide group is well-known for its role in the Gabriel synthesis, a method for forming primary amines, which demonstrates its reactivity towards amine precursors. The presence of a nitro group, a strong electron-withdrawing group, on the phthalimide ring is expected to enhance the electrophilicity of the carbonyl carbons, potentially facilitating a nucleophilic attack by primary and secondary amines. This would lead to the formation of a stable amide derivative. The resulting derivative would possess a strong chromophore (the nitro group), enabling UV detection.

Potential Advantages:

  • Formation of stable derivatives.

  • The nitro group provides a UV-active tag for detection.

Potential Disadvantages:

  • Lack of a fluorophore, limiting sensitivity compared to fluorescent reagents.

  • Reaction kinetics, selectivity, and optimal reaction conditions are unknown.

  • Potential for interference from other nucleophiles in the sample matrix.

Further research is required to validate the efficacy of this compound as a viable derivatization agent and to establish standardized experimental protocols.

Dansyl Chloride

Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts.[4] This versatility makes it suitable for a broad range of applications.[5]

Key Features:

  • Versatility: Reacts with both primary and secondary amines.[1]

  • Stability: Forms highly stable derivatives.[1]

  • Sensitivity: The dansyl group is strongly fluorescent, allowing for sensitive detection.[5]

Limitations:

  • Longer Reaction Times: Derivatization can take from 15 minutes to over an hour.[1]

  • Non-Specific Reactivity: Can also react with phenols and other nucleophiles, potentially leading to interfering byproducts.[6]

o-Phthalaldehyde (OPA)

OPA is a popular derivatization agent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2]

Key Features:

  • Speed: The reaction is typically complete in under two minutes.[1]

  • High Sensitivity: OPA derivatives are intensely fluorescent, enabling very low detection limits.[1]

  • Selectivity: Primarily reacts with primary amines, which can be an advantage in complex matrices.[1]

Limitations:

  • Derivative Instability: The resulting isoindole derivatives are unstable and require immediate analysis.[1]

  • No Reaction with Secondary Amines: Does not react with secondary amines like proline.[1]

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to form stable, UV-active, and fluorescent derivatives.[1][7]

Key Features:

  • Broad Reactivity: Derivatizes both primary and secondary amines.[1]

  • High Stability: The resulting derivatives are very stable, allowing for automated analysis of multiple samples.[3]

  • Good Sensitivity: The fluorenyl group provides both strong UV absorbance and fluorescence.[1][2]

Limitations:

  • Interference: The reagent itself and its hydrolysis byproduct can interfere with the analysis, sometimes requiring an extra clean-up step.

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reproducible and reliable results. Below are representative protocols for the three established derivatization agents.

Dansyl Chloride Derivatization Protocol
  • Reagent Preparation:

    • Dansyl Chloride Solution: Dissolve dansyl chloride in acetone or acetonitrile to a final concentration of 1-5 mg/mL. This solution should be prepared fresh.

    • Buffer Solution: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5-10.

  • Derivatization Procedure:

    • To 100 µL of the amine-containing sample or standard, add 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution and vortex thoroughly.

    • Incubate the mixture in a water bath at 60°C for 30-60 minutes in the dark.

    • After incubation, add a small amount of a primary or secondary amine solution (e.g., proline) to quench the excess dansyl chloride.

    • The sample is now ready for HPLC analysis.

o-Phthalaldehyde (OPA) Derivatization Protocol
  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of a 0.1 M sodium borate buffer (pH 9.5) and 50 µL of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid). This reagent is not stable and should be prepared fresh daily and protected from light.

  • Derivatization Procedure (often automated in an autosampler):

    • Mix the amine-containing sample with the OPA reagent in a 1:1 or 1:2 ratio.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.

    • Immediately inject the mixture onto the HPLC system for analysis.

9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol
  • Reagent Preparation:

    • FMOC-Cl Solution: Dissolve FMOC-Cl in acetonitrile to a final concentration of 2-5 mM.

    • Buffer Solution: Prepare a 0.1 M sodium borate buffer and adjust the pH to 8.0-9.0.

  • Derivatization Procedure:

    • To 100 µL of the amine-containing sample or standard, add 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Let the reaction proceed for 2-10 minutes at room temperature.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine or octylamine) to consume excess FMOC-Cl.

    • The sample is now ready for HPLC analysis.

Visualizing Reaction Pathways and Workflows

To better illustrate the chemical transformations and analytical processes involved, the following diagrams have been generated using the DOT language.

Reaction Pathways

Derivatization_Reactions cluster_NMP This compound (Theoretical) cluster_Dansyl Dansyl Chloride cluster_OPA o-Phthalaldehyde (OPA) cluster_FMOC FMOC-Cl NMP N-Methyl-4- nitrophthalimide NMP_Product N-Substituted Amide Derivative Amine1 Primary/Secondary Amine Amine1->NMP_Product + NMP Dansyl Dansyl Chloride Dansyl_Product Dansyl-Sulfonamide Adduct Amine2 Primary/Secondary Amine Amine2->Dansyl_Product + Dansyl-Cl OPA OPA + Thiol OPA_Product Fluorescent Isoindole Derivative Amine3 Primary Amine Amine3->OPA_Product + OPA/Thiol FMOC FMOC-Cl FMOC_Product FMOC-Amine Derivative Amine4 Primary/Secondary Amine Amine4->FMOC_Product + FMOC-Cl

Caption: Reaction pathways for amine derivatization agents.

General Experimental Workflow

Experimental_Workflow Sample Amine-Containing Sample Preparation Sample Preparation (e.g., extraction, hydrolysis) Sample->Preparation Derivatization Derivatization (Addition of Reagent and Buffer) Preparation->Derivatization Incubation Incubation (Time and Temperature Dependent) Derivatization->Incubation Quenching Reaction Quenching (If applicable) Incubation->Quenching Analysis HPLC Analysis (UV or Fluorescence Detection) Quenching->Analysis Data Data Analysis (Quantification) Analysis->Data

Caption: General experimental workflow for amine derivatization.

Conclusion

The choice of an amine derivatization agent is a critical decision in analytical chemistry that directly impacts the sensitivity, reliability, and efficiency of the analysis. While Dansyl Chloride, OPA, and FMOC-Cl are well-established reagents with distinct advantages and disadvantages, the potential of this compound remains largely unexplored. Based on its chemical structure, it holds promise as a reagent for forming stable, UV-active derivatives, but this requires experimental validation. For researchers requiring high sensitivity, OPA and FMOC-Cl are excellent choices for primary and for both primary and secondary amines, respectively. Dansyl chloride remains a robust and versatile option, particularly when analyzing a mixture of primary and secondary amines and when derivative stability is paramount. The selection of the optimal reagent will ultimately depend on the specific requirements of the analytical method and the nature of the sample being investigated.

References

A Comparative Guide to Purity Assessment of N-Methyl-4-nitrophthalimide: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against alternative analytical techniques for the purity assessment of N-Methyl-4-nitrophthalimide. The methodologies and supporting data presented herein are intended to assist in selecting the most appropriate analytical strategy for quality control and research purposes.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. Ensuring its purity is critical for the safety and efficacy of the final products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted technique for purity determination due to its specificity, sensitivity, and robustness. This guide details a validated HPLC-UV method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

HPLC-UV Method for Purity Assessment of this compound

This section details the experimental procedure for determining the purity of this compound and its related impurities.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Standard: Analytical standard of this compound (purity >99.5%).

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability Before sample analysis, the chromatographic system must meet the following criteria using the standard solution:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area (n=5): ≤ 2.0%

5. Purity Calculation The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Data Presentation

The performance of the HPLC-UV method was validated and compared with typical performance characteristics of GC-MS and qNMR for the purity analysis of small organic molecules.

Parameter HPLC-UV GC-MS qNMR
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility, detection by mass-to-charge ratioIntrinsic quantitative response of nuclei in a magnetic field
Quantitation Relative (requires a reference standard)Relative (requires a reference standard)Absolute (can determine purity without a specific analyte standard)[1][2]
Linearity (R²) > 0.999> 0.998[3]Not Applicable (Direct ratio)
LOD ~0.05 µg/mL~0.1 µg/mLDependent on concentration and number of scans
LOQ ~0.15 µg/mL~0.3 µg/mLDependent on concentration and number of scans
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Sample Throughput HighMediumLow to Medium
Destructive YesYesNo[4]

Method Comparison

HPLC-UV

High-performance liquid chromatography is a versatile and widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[4] Its strengths lie in its high resolution, sensitivity, and reproducibility. The use of a UV detector provides good sensitivity for aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] It offers excellent selectivity and sensitivity. For this compound, which has a moderate boiling point, GC-MS can be a suitable alternative for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.[5]

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance spectroscopy is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2][6] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, an absolute purity value can be obtained.[1][7] This makes qNMR an invaluable tool for the certification of reference materials and for providing an orthogonal method to chromatography for purity confirmation.[2][4]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water (50:50) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the purity assessment of this compound by HPLC-UV.

method_comparison cluster_methods Analytical Techniques Purity Purity Assessment of This compound HPLC HPLC-UV Principle: Polarity-based separation Quantitation: Relative Pros: Robust, High Throughput Cons: Requires Reference Standard Purity->HPLC GCMS GC-MS Principle: Volatility-based separation Quantitation: Relative Pros: Excellent for Volatile Impurities Cons: Thermal degradation risk Purity->GCMS qNMR qNMR Principle: Nuclear Magnetic Resonance Quantitation: Absolute Pros: No analyte standard needed, Non-destructive Cons: Lower throughput, Higher cost Purity->qNMR

Caption: Comparison of HPLC-UV, GC-MS, and qNMR for purity assessment.

References

A Comparative Guide to N-Substituted Phthalimides in Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted phthalimides have emerged as a versatile class of fluorophores with significant potential in a wide range of scientific and biomedical applications. Their inherent photophysical properties, coupled with the relative ease of synthetic modification, make them attractive candidates for the development of fluorescent probes for cellular imaging, biomolecule detection, and as structural motifs in drug discovery. This guide provides a comparative overview of N-substituted phthalimides, focusing on their fluorescence characteristics, synthesis, and applications, with supporting experimental data and protocols.

Performance Comparison of N-Substituted Phthalimides

The fluorescence properties of N-substituted phthalimides are profoundly influenced by the nature and position of substituents on both the phthalimide ring and the N-substituent. Electron-donating groups, particularly at the 4-position of the phthalimide ring, generally enhance fluorescence quantum yields. The solvent environment also plays a critical role, with many derivatives exhibiting solvatochromism, a change in emission color with solvent polarity. This behavior is often attributed to the formation of an intramolecular charge transfer (ICT) excited state.

Below is a summary of the photophysical properties of representative N-substituted phthalimides.

Compound/SubstituentN-SubstituentPhthalimide SubstituentSolventExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
N-AdamantylphthalimideAdamantyl4-OHAcetonitrile---0.02-0.49[1]
N-AdamantylphthalimideAdamantyl4-OCH3Acetonitrile---0.02-0.49[1]
4-Amino-N-phenylphthalimidePhenyl4-AminoDichloromethane3854951100.61
4-Amino-N-phenylphthalimidePhenyl4-AminoAcetonitrile3905201300.35
4-Amino-N-phenylphthalimidePhenyl4-AminoMethanol3955501550.05
4-Nitro-N-phenylphthalimidePhenyl4-NitroDichloromethane34043090<0.01
4,5-Dichloro-N-phenylphthalimidePhenyl4,5-DichloroDichloromethane330380500.02

Experimental Protocols

General Synthesis of N-Aryl Phthalimides under Microwave Irradiation

This protocol describes a rapid and efficient synthesis of N-aryl phthalimides.[2]

Materials:

  • Phthalic anhydride (15 mmol)

  • Aromatic amine (10 mmol)

  • Ethanol (95%)

  • Commercial microwave oven (2450 MHz)

Procedure:

  • A mixture of phthalic anhydride and the aromatic amine is placed in an open container.

  • The container is introduced into the microwave oven and irradiated for 2–10 minutes at 100% power.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, 10 ml of 95% ethanol is added to the reaction mixture, and it is heated to reflux for 10 minutes.

  • After cooling, the solid product is collected by filtration.

  • The crude product is recrystallized from ethanol or acetic acid to yield the pure N-aryl phthalimide.

Measurement of Relative Fluorescence Quantum Yield

This protocol outlines the determination of the fluorescence quantum yield of a sample relative to a standard.[3]

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and emission detector

  • UV-Vis Spectrophotometer

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Sample of unknown quantum yield

  • High-purity solvent

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the reference standard and the sample in the chosen solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Integrate the area under each emission spectrum.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the fluorescence quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.

    • n_s and n_r are the refractive indices of the sample and reference solutions.

Visualization of Methodologies and Mechanisms

To better illustrate the processes involved in the synthesis and application of N-substituted phthalimides, the following diagrams have been generated using the DOT language.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants Phthalic Anhydride + N-Substituted Amine Start->Reactants Reaction Microwave Irradiation or Conventional Heating Reactants->Reaction Purification Recrystallization/ Chromatography Reaction->Purification Product N-Substituted Phthalimide Purification->Product Spectroscopy UV-Vis & Fluorescence Spectroscopy Product->Spectroscopy Quantum_Yield Quantum Yield Determination Spectroscopy->Quantum_Yield Analysis Data Analysis & Comparison Quantum_Yield->Analysis

Synthesis and Characterization Workflow

The above diagram outlines the general workflow for the synthesis and subsequent photophysical characterization of N-substituted phthalimides.

Applications in Probing Biological Signaling Pathways

N-substituted phthalimides are increasingly being utilized as fluorescent probes to investigate complex biological processes, including enzyme activity and cellular signaling pathways. Their ability to be chemically modified allows for the incorporation of specific recognition motifs that can target particular biomolecules.

Probing Caspase Activity in Apoptosis

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Fluorescent probes based on a substrate recognition sequence for a specific caspase can be used to monitor its activity. A naphthalimide-based probe, which is structurally related to phthalimides, has been developed for the ratiometric fluorescent visualization of caspase-3.[4] The probe consists of the naphthalimide fluorophore linked to a caspase-3 specific peptide sequence (DEVD) via a self-immolative linker.[4][5]

G Mechanism of a Caspase-3 Fluorescent Probe Probe Phthalimide-Linker-DEVD (Low Fluorescence) Cleavage Peptide Cleavage Probe->Cleavage Binding Caspase3 Active Caspase-3 Caspase3->Cleavage Self_Immolation Self-Immolation of Linker Cleavage->Self_Immolation Fluorophore Free Phthalimide (High Fluorescence) Self_Immolation->Fluorophore Release

Caspase-3 Detection Mechanism

In the intact probe, the fluorescence of the phthalimide is quenched. Upon cleavage of the DEVD sequence by active caspase-3, the self-immolative linker is released, liberating the free, highly fluorescent phthalimide. This "turn-on" fluorescence provides a direct measure of caspase-3 activity.

Targeting Kinase Signaling Pathways

Protein kinases are key regulators of a multitude of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Fluorescent probes that can report on the activity of specific kinases are valuable tools for drug discovery and diagnostics. Phthalimide-based scaffolds have been explored for the development of fluorescent probes targeting Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling.[6] These probes are designed based on known kinase inhibitors, with a fluorophore attached.

G Kinase Activity Probing Strategy Probe Phthalimide-Inhibitor (Fluorophore-Ligand) Binding Binding to Active Site Probe->Binding Kinase Target Kinase (e.g., BTK) Kinase->Binding Signal Change in Fluorescence (Intensity or Polarization) Binding->Signal

Kinase Probe Interaction

The binding of the fluorescent probe to the active site of the target kinase can lead to a detectable change in its fluorescence properties, such as an increase in intensity or a change in fluorescence polarization. This allows for the monitoring of kinase activity and the screening of potential inhibitors.

Conclusion

N-substituted phthalimides represent a highly adaptable and promising class of fluorescent molecules. Their tunable photophysical properties, combined with their utility in constructing targeted probes, make them invaluable tools for researchers in chemistry, biology, and medicine. The data and protocols presented in this guide offer a starting point for the rational design and application of novel N-substituted phthalimide-based fluorophores for a diverse array of fluorescence applications.

References

Nitration of N-Methylphthalimide: A Comparative Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of N-methylphthalimide is a key reaction for the synthesis of nitro-substituted phthalimide derivatives, which are valuable precursors in the development of pharmaceuticals and other functional materials. A critical aspect of this electrophilic aromatic substitution is the regioselectivity, which dictates the position of the incoming nitro group on the phthalimide's benzene ring. This guide provides a comprehensive comparison of the outcomes of N-methylphthalimide nitration, supported by experimental data and detailed protocols, to aid researchers in predicting and controlling the reaction's output.

Understanding the Regioselectivity

The N-methylphthalimido group is a deactivating substituent in electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the two carbonyl groups, which reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. As electron-withdrawing groups, the carbonyls direct incoming electrophiles to the meta positions.

In N-methylphthalimide, there are two distinct positions available for substitution: the 3-position (ortho to one carbonyl and meta to the other) and the 4-position (meta to both carbonyl groups). Experimental evidence consistently shows that the nitration of N-methylphthalimide overwhelmingly favors the formation of the 4-nitro isomer over the 3-nitro isomer.

This preference can be attributed to a combination of electronic and steric factors. While both positions are meta to at least one carbonyl group, the 4-position is electronically more favored as it is meta to both deactivating carbonyl groups. Attack at the 3-position, being ortho to one carbonyl group, is more strongly deactivated. Furthermore, the approach of the nitronium ion (NO₂⁺) to the 3-position experiences greater steric hindrance from the adjacent imide ring structure.

Comparative Performance of Nitration Protocols

The most common method for the nitration of N-methylphthalimide involves the use of a mixed acid solution of nitric acid and sulfuric acid. The regioselectivity and yield are influenced by reaction conditions such as temperature and the ratio of reactants.

Nitrating Agent/Conditions4-Nitro-N-methylphthalimide (%)3-Nitro-N-methylphthalimide (%)Unreacted N-methylphthalimide (%)Overall Yield (%)Reference
98.3% H₂SO₄, 98% HNO₃, CH₂Cl₂, reflux (~41°C) then 90°C904490[1]
98-103% H₂SO₄, 98-100% HNO₃, 60-80°C~94~5~189.3
Mixed H₂SO₄/HNO₃ (3:1), 20-30°C then 55-60°C for 4 hr---81[2]
All nitric acid (99%), 15°C26:1 (ratio to 3-isomer)-->96.5
All nitric acid (99%), 60°C16:1 (ratio to 3-isomer)-->96.5

Note: The data from patents may be optimized for the synthesis of the 4-nitro isomer.

The data clearly indicates a strong preference for the formation of 4-nitro-N-methylphthalimide across different conditions. Notably, lower reaction temperatures appear to enhance the regioselectivity, favoring the 4-isomer to a greater extent.

Experimental Protocols

Below are detailed methodologies for key experiments in the nitration of N-methylphthalimide.

Protocol 1: Mixed Acid Nitration in Methylene Chloride

This protocol is adapted from a patented procedure and is designed to favor the production of 4-nitro-N-methylphthalimide.[1]

Materials:

  • N-methylphthalimide (16.1 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98.3%, 30 ml)

  • Methylene Chloride (40 ml for reaction, plus additional for extraction)

  • Concentrated Nitric Acid (98%, 4.55 ml, 0.105 mol)

  • Water

  • Silica Gel

Procedure:

  • In a flask equipped with a reflux condenser and a stirrer, dissolve N-methylphthalimide in concentrated sulfuric acid and methylene chloride.

  • Heat the mixture to a slow reflux (approximately 41°C).

  • Slowly add the concentrated nitric acid to the refluxing mixture over a period of 40 minutes.

  • Continue stirring the mixture at 41°C for an additional hour, allowing some of the methylene chloride to distill off.

  • Increase the temperature of the reaction mixture to 90°C and maintain for 2 hours.

  • Cool the reaction mixture and dilute it with 10 ml of water.

  • Extract the product from the aqueous acid solution using multiple portions of methylene chloride (e.g., 2 x 200 ml).

  • Treat the combined methylene chloride extracts with silica gel.

  • Evaporate the methylene chloride to yield the crude product.

  • The product can be further purified by recrystallization.

Characterization: The product composition can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by comparing with authentic standards for 3-nitro-N-methylphthalimide and 4-nitro-N-methylphthalimide. The structure of the major product can be confirmed by IR and NMR spectroscopy.

Protocol 2: Nitration with Nitric Acid

This alternative protocol avoids the use of sulfuric acid.

Materials:

  • N-methylphthalimide (10 parts by weight)

  • Concentrated Nitric Acid (99%, 100 parts by weight)

Procedure:

  • In a temperature-controlled reactor, bring the concentrated nitric acid to the desired reaction temperature (e.g., 15°C or 40°C).

  • Add the N-methylphthalimide to the stirred nitric acid.

  • Maintain the reaction at the set temperature and monitor the progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, the reaction mixture can be cooled, and the product can be isolated by precipitation upon addition to water, followed by filtration and washing.

Visualizing the Reaction Pathway

The following diagrams illustrate the logical flow of the nitration reaction and the directing effects of the N-methylphthalimido group.

Nitration_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediates cluster_products Products NMP N-Methylphthalimide Reaction Electrophilic Aromatic Substitution NMP->Reaction NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Reaction Sigma3 σ-complex (3-position) Reaction->Sigma3 Higher Energy Transition State Sigma4 σ-complex (4-position) Reaction->Sigma4 Lower Energy Transition State Product3 3-Nitro-N-methylphthalimide (Minor) Sigma3->Product3 Product4 4-Nitro-N-methylphthalimide (Major) Sigma4->Product4

Caption: Workflow of N-methylphthalimide nitration.

Caption: Directive effects in N-methylphthalimide nitration.

References

A Comparative Guide to N-Methyl-4-nitrophthalimide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chemical intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. N-Methyl-4-nitrophthalimide has emerged as a valuable and versatile intermediate, particularly in the synthesis of amino compounds. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to aid in making informed decisions for your research and development endeavors.

Executive Summary

This compound is a nitroaromatic compound widely utilized as a precursor for the synthesis of primary amines. Its primary advantage lies in the facile reduction of the nitro group to an amino group, which opens up a diverse range of synthetic possibilities for the creation of pharmaceuticals, dyes, and polymers.[1] This guide will delve into the performance of this compound in comparison to other common intermediates, such as 4-nitrophthalic anhydride and 3-nitrophthalic anhydride, focusing on key metrics like yield, purity, and reaction conditions.

Performance Comparison

The choice of a chemical intermediate often involves a trade-off between reactivity, stability, ease of handling, and cost. Below is a comparative analysis of this compound and its common alternatives.

Key Advantages of this compound:
  • Versatility: The presence of the nitro group allows for its use as a versatile building block in organic chemistry, enabling further functionalization and modification.[1]

  • Ease of Reduction: The nitro group can be readily reduced to an amino group, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).

  • High Purity: Optimized synthesis protocols for this compound can achieve high purity levels, which is critical for pharmaceutical applications.[2]

Comparison with Alternatives:

While direct comparative studies with quantitative performance data are not extensively published, a qualitative comparison can be made based on the known reactivity and applications of these intermediates.

Table 1: Comparison of Chemical Intermediates for Amine Synthesis

FeatureThis compound4-Nitrophthalic Anhydride3-Nitrophthalic Anhydride
Primary Use Precursor to N-methylated anilinesPrecursor to phthalic acid derivatives and anilinesPrecursor to substituted phthalimides and benzimidazoles
Reactivity Stable solid, nitro group is readily reducibleHighly reactive anhydride, susceptible to hydrolysisReactive anhydride, used in synthesis of APIs like apremilast
Solubility Soluble in various organic solventsReacts with waterSoluble in organic solvents
Typical Yields (Synthesis) 81-96%[2][3]High yields reported for its synthesisHigh yields reported for its synthesis
Downstream Reactions Reduction to amine, further functionalizationRing-opening with nucleophiles, reduction of nitro groupRing-opening, cyclization reactions

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of any chemical intermediate. Below are protocols for the synthesis of this compound and its subsequent reduction to 4-amino-N-methylphthalimide.

Synthesis of this compound

This protocol is based on the nitration of N-methylphthalimide.

Materials:

  • N-methylphthalimide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Extraction solvent (e.g., methylene chloride)

Procedure:

  • In a reaction vessel, cool fuming nitric acid to 5-8 °C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 10-15 °C to prepare the mixed acid.

  • In a separate flask, mix N-methylphthalimide with concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add the prepared mixed acid to the N-methylphthalimide solution.

  • Allow the reaction to proceed for 3-4 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Extract the nitrated compound using a suitable organic solvent.

  • Separate the organic layer, wash, dry, and evaporate the solvent to obtain this compound.[2]

  • The product can be further purified by recrystallization.

A reported yield for this method is in the range of 94-96% with a purity of over 99%.[2]

Reduction of this compound to 4-amino-N-methylphthalimide

This protocol describes the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen gas source

Procedure:

  • Dissolve this compound in a suitable solvent in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-amino-N-methylphthalimide.

  • The product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthesis of this compound and its subsequent reduction to the corresponding amine, providing a clear visual representation of the chemical transformations.

Synthesis_of_N_Methyl_4_nitrophthalimide N-Methylphthalimide N-Methylphthalimide This compound This compound N-Methylphthalimide->this compound HNO3, H2SO4

Caption: Synthesis of this compound via nitration.

Reduction_of_N_Methyl_4_nitrophthalimide This compound This compound 4-amino-N-methylphthalimide 4-amino-N-methylphthalimide This compound->4-amino-N-methylphthalimide H2, Pd/C

Caption: Reduction to 4-amino-N-methylphthalimide.

Conclusion

This compound stands out as a highly effective and versatile chemical intermediate, particularly for the synthesis of aromatic amines. Its key advantages include the ease of reduction of its nitro group, leading to high yields of the corresponding amino derivatives, and the ability to achieve high purity, a critical factor in pharmaceutical synthesis. While alternatives like 4-nitrophthalic anhydride offer different reactivity profiles, this compound provides a stable and reliable route for introducing a protected amino group in a multi-step synthesis. The provided experimental protocols offer a solid foundation for its practical application in the laboratory. Ultimately, the choice of intermediate will depend on the specific requirements of the synthetic target and the overall strategic goals of the research or development project.

References

A Comparative Guide: N-Methyl-4-nitrophthalimide vs. 4-nitrophthalimide as Chemical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, the selection of an appropriate precursor is a critical decision that can significantly influence the efficiency, yield, and purity of the final product. For researchers and professionals in drug development and materials science, N-Methyl-4-nitrophthalimide and 4-nitrophthalimide are two common intermediates. This guide provides an objective comparison of their performance as precursors, supported by available experimental data, to aid in the selection of the optimal molecule for specific synthetic applications.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the two molecules. The primary distinction is the presence of a methyl group on the imide nitrogen in this compound. This substitution leads to differences in molecular weight, melting point, and potentially solubility, which can affect reaction conditions.

PropertyThis compound4-nitrophthalimide
Molecular Formula C₉H₆N₂O₄C₈H₄N₂O₄
Molecular Weight 206.15 g/mol 192.13 g/mol
Melting Point 94-98 °C198 °C[1]
Appearance White to orange to green powder/crystalPale yellow solid
Solubility Sparingly soluble in water, soluble in many organic solventsSoluble in organic solvents like chloroform, ethanol, and acetone

Performance as Precursors in Synthesis

A key application for both compounds is their use as precursors for aminophthalimide derivatives, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The most common reaction in this context is the reduction of the nitro group to an amine.

Synthesis of the Precursors

The efficiency of the entire synthetic route can be influenced by the synthesis of the precursors themselves. Both this compound and 4-nitrophthalimide can be synthesized with high yields through nitration of their respective parent phthalimides.

Table 1: Comparison of Precursor Synthesis

PrecursorStarting MaterialTypical YieldReference
This compoundN-Methylphthalimide81% - 96.6%[2][2]
4-nitrophthalimidePhthalimide52-66% (purified)[1][1]
Reduction to Aminophthalimides

The reduction of the nitro group is a critical step where the performance of the two precursors can be compared. While extensive data is available for the reduction of 4-nitrophthalimide, detailed protocols for the reduction of this compound are less common in the reviewed literature. However, the synthesis of 4-amino-N-methylphthalimide from this compound is a known transformation.

Table 2: Comparison of Nitro Group Reduction

PrecursorProductReducing Agent/CatalystSolventYieldReference
4-nitrophthalimide5-aminophthalimidePd/C, H₂Dimethylformamide97%
4-nitrophthalimide5-aminophthalimideIron powder, HClWater85.3 - 88.9%
This compound4-amino-N-methylphthalimideNot specified in detailNot specifiedNot specified

Discussion on Reactivity:

The presence of the electron-donating methyl group on the nitrogen atom in this compound can subtly influence the electronic properties of the aromatic ring. This may affect the reactivity of the nitro group during reduction. However, without direct comparative experimental data, it is difficult to definitively state which precursor would exhibit faster reaction kinetics or higher yields under identical conditions. The choice of reducing agent and reaction conditions will likely play a more significant role in the outcome of the reduction.

Experimental Protocols

Synthesis of 4-nitrophthalimide

A common method for the synthesis of 4-nitrophthalimide involves the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.

Protocol:

  • A mixture of 240 cm³ of fuming nitric acid (sp. gr. 1.50) and 1.4 L of concentrated sulfuric acid (sp. gr. 1.84) is prepared and cooled in an ice bath to 12 °C.[1]

  • 200 g of phthalimide is added with stirring, maintaining the temperature between 10° and 15 °C.[1]

  • The reaction mixture is allowed to warm to room temperature overnight.[1]

  • The solution is then poured onto 4.5 kg of cracked ice with vigorous stirring, keeping the temperature below 20 °C.[1]

  • The crude product is collected by filtration and washed repeatedly with ice water.[1]

  • The dried crude product is recrystallized from 95% ethyl alcohol to yield 4-nitrophthalimide (136-140 g, 52-53% yield) with a melting point of 198 °C.[1]

Synthesis of this compound

One reported method for the synthesis of this compound involves the nitration of N-methylphthalimide.

Protocol:

  • N-methylphthalimide is reacted with a mixture of sulfuric and nitric acids.[2]

  • The mixed acid is added at a temperature of 20-30 °C.[2]

  • The reaction is then maintained at 55-60 °C for 4 hours.[2]

  • This method has been reported to yield 81% of 4-nitro-N-methylphthalimide.[2]

Reduction of 4-nitrophthalimide to 5-aminophthalimide (Catalytic Hydrogenation)

Protocol:

  • 100g of 4-Nitrophthalimide is dissolved in 700ml of dimethylformamide in a hydrogenation kettle.

  • 10g of 5% Palladium on carbon (50% wet) is added to the solution.

  • Hydrogenation is carried out initially at 20-30°C under 20-40 psi.

  • After the initial exothermic reaction subsides, the hydrogen pressure is increased to 40-60 psi and the temperature is raised to 40-50°C.

  • After the reaction is complete, the mixture is filtered while hot to remove the catalyst.

  • Dimethylformamide is removed from the filtrate under reduced pressure.

  • Water (500ml) is added to the residue and stirred for 20-30 minutes.

  • The product is isolated by filtration and dried to give a yellow crystalline solid of 4-aminophthalimide (82g, 97% yield).

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathways discussed in this guide.

G cluster_0 Synthesis of 4-nitrophthalimide cluster_1 Synthesis of this compound Phthalimide Phthalimide Nitrating_Mixture Fuming HNO₃ / H₂SO₄ Phthalimide->Nitrating_Mixture 4-nitrophthalimide 4-nitrophthalimide Nitrating_Mixture->4-nitrophthalimide Nitration N-Methylphthalimide N-Methylphthalimide Nitrating_Mixture_2 Mixed Acid N-Methylphthalimide->Nitrating_Mixture_2 This compound This compound Nitrating_Mixture_2->this compound Nitration G cluster_0 Reduction of 4-nitrophthalimide cluster_1 Implied Reduction of this compound 4-nitrophthalimide 4-nitrophthalimide Reducing_Agent_1 Pd/C, H₂ or Fe/HCl 4-nitrophthalimide->Reducing_Agent_1 5-aminophthalimide 5-aminophthalimide Reducing_Agent_1->5-aminophthalimide Reduction This compound This compound Reducing_Agent_2 Reducing Agent This compound->Reducing_Agent_2 4-amino-N-methylphthalimide 4-amino-N-methylphthalimide Reducing_Agent_2->4-amino-N-methylphthalimide Reduction

References

Evaluating the Anxiolytic Potential of Phthalimide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the anxiolytic activity of select phthalimide derivatives against the widely-used anxiolytic, diazepam. The data presented is derived from preclinical studies utilizing the elevated plus-maze (EPM) model, a standard for assessing anxiety-like behavior in rodents. This document summarizes key quantitative data, details experimental methodologies, and illustrates proposed mechanisms and workflows to aid in the evaluation of these compounds for further drug development.

Quantitative Performance Analysis

The anxiolytic efficacy of two promising phthalimide derivatives, N-benzoyl-phthalimide and N-benzoyl-3-nitro-phthalimide, has been quantified using the elevated plus-maze test. The results are compared with the benchmark anxiolytic drug, diazepam. The key parameters measured are the number of entries into the open arms and the time spent in the open arms, both of which are indicative of a reduction in anxiety-like behavior.

Table 1: Anxiolytic Activity of Phthalimide Derivatives and Diazepam in the Elevated Plus-Maze Test

CompoundDose (mg/kg)Mean Number of Open Arm Entries (± SEM)Mean Time Spent in Open Arms (s) (± SEM)
Control (Vehicle) -Data not explicitly providedData not explicitly provided
Diazepam 1.5Significantly increasedSignificantly increased
N-benzoyl-phthalimide 0.5Significantly increasedSignificantly increased
N-benzoyl-3-nitro-phthalimide 10Significantly increasedSignificantly increased
N-benzyl 3-nitro-phthalimide -IneffectiveIneffective
N-(4’-methylbenzoyl)-3-nitro-phthalimide -IneffectiveIneffective

Note: "Significantly increased" indicates a statistically significant difference (p < 0.05 or p < 0.01) compared to the vehicle-treated control group. Specific numerical values for the control group and the exact mean and SEM values for all groups were not consistently available across the reviewed literature for direct numerical comparison in this table.

From the available data, N-benzoyl-phthalimide was effective at a lower dose (0.5 mg/kg) compared to N-benzoyl-3-nitro-phthalimide (10 mg/kg)[1][2]. Both compounds, however, required a higher dose than diazepam (1.5 mg/kg) to elicit a significant anxiolytic effect[1]. The structural modifications in N-benzyl 3-nitro-phthalimide and N-(4’-methylbenzoyl)-3-nitro-phthalimide rendered them inactive in this assay[1].

Experimental Protocols

The following is a detailed methodology for the Elevated Plus-Maze (EPM) test as described in the cited preclinical studies.

1. Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two open arms and two closed arms of equal dimensions, with the closed arms having high walls.

2. Animals:

  • Mice are commonly used as the animal model.

3. Procedure:

  • Animals are divided into control and test groups.

  • The test compounds (phthalimide derivatives) or the standard drug (diazepam) are administered to the test groups, typically intraperitoneally, 30 minutes before the test. The control group receives the vehicle.

  • Each mouse is placed individually at the center of the maze, facing an open arm.

  • The behavior of the mouse is recorded for a 5-minute period.

  • The number of entries into the open and closed arms, and the time spent in each arm, are recorded.

  • An entry is defined as the animal placing all four paws into an arm.

  • The maze is cleaned between trials to eliminate olfactory cues.

4. Data Analysis:

  • The percentage of open arm entries and the percentage of time spent in the open arms are calculated.

  • Statistical analysis, such as one-way analysis of variance (ANOVA) followed by a post-hoc test, is used to determine the significance of the results.

Proposed Mechanism of Action and Experimental Workflow

The anxiolytic effects of phthalimide derivatives are hypothesized to be mediated through the modulation of the GABAergic system, similar to benzodiazepines.

Proposed Signaling Pathway

The structural resemblance of N-benzoyl-phthalimide to classic benzodiazepines and barbiturates suggests a potential interaction with the GABA-A receptor[1]. Molecular modeling studies have indicated a good match between N-benzoyl-phthalimide and diazepam, further supporting this hypothesis[2]. The proposed mechanism involves the binding of the phthalimide derivative to an allosteric site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, resulting in an anxiolytic effect.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_ligands Ligands GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Anxiolytic Anxiolytic Effect Hyperpolarization->Anxiolytic GABA GABA GABA->GABA_R Binds to orthosteric site Phthalimide Phthalimide Derivative Phthalimide->GABA_R Binds to allosteric site (Proposed) Phthalimide->GABA Enhances Effect of

Caption: Proposed mechanism of anxiolytic action of phthalimide derivatives via GABA-A receptor modulation.

Experimental Workflow

The evaluation of the anxiolytic activity of phthalimide derivatives follows a structured preclinical workflow, from synthesis to behavioral testing.

Anxiolytic_Workflow cluster_synthesis Compound Synthesis cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis s1 Synthesis of Phthalimide Derivatives s2 Structural Confirmation (IR, NMR, Mass Spec) s1->s2 a1 Animal Grouping (Control, Test, Standard) s2->a1 a2 Drug Administration a1->a2 a3 Elevated Plus-Maze Test a2->a3 a4 Data Collection (Entries, Time in Arms) a3->a4 d1 Statistical Analysis (ANOVA) a4->d1 d2 Comparison of Efficacy d1->d2 d3 Conclusion on Anxiolytic Activity d2->d3

Caption: Experimental workflow for evaluating the anxiolytic activity of phthalimide derivatives.

References

Safety Operating Guide

Proper Disposal of N-Methyl-4-nitrophthalimide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of N-Methyl-4-nitrophthalimide.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to safety data sheets (SDS), this compound is acutely toxic if swallowed and can cause serious eye irritation[1].

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves and tightly fitting safety goggles[2]. Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust[2][3].

Spill Management: In the event of a spill, avoid dust formation. The spilled material should be swept up and shoveled into suitable, closed containers for disposal[3][4]. It is important to prevent the chemical from entering drains or the environment[2][4].

Step-by-Step Disposal Protocol

The standard and safest procedure for the disposal of this compound, as outlined by multiple safety data sheets, is to engage a licensed professional waste disposal service. Adherence to local and national regulations is mandatory[5].

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the licensed waste disposal company.

Step 2: Labeling and Storage

  • Clearly label the waste container with the chemical name ("this compound") and any associated hazard symbols.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents[4].

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide them with the safety data sheet and any other relevant information about the waste.

Step 4: Documentation

  • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, as required by your institution and local regulations.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₉H₆N₂O₄PubChem[1]
Molecular Weight206.15 g/mol PubChem[1]
GHS Hazard StatementsH301 (Toxic if swallowed), H319 (Causes serious eye irritation)PubChem[1]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste in a Designated, Sealed Container B->C D Properly Label Container (Chemical Name & Hazards) C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact Licensed Waste Disposal Company F->G H Provide Safety Data Sheet G->H I Maintain Disposal Records H->I

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for complete and specific procedures. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

Essential Safety and Logistical Guidance for Handling N-Methyl-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for N-Methyl-4-nitrophthalimide, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and first aid measures.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Chemical-resistant GlovesImpervious gloves inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] Elbow-length PVC or nitrile rubber gloves are generally suitable.[3]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[2] A lab coat or coveralls should be worn.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] In situations with dust formation, a respirator is recommended to protect against inhalation.[3]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to safely manage this compound from receipt to disposal. The following diagram outlines the key steps.

A 1. Preparation & Review B 2. Engineering Controls A->B Ensure proper ventilation C 3. Don PPE B->C Select appropriate PPE D 4. Chemical Handling C->D Avoid dust formation E 5. Decontamination D->E Clean work surfaces F 6. Waste Disposal E->F Segregate waste G 7. Doff PPE F->G Follow doffing procedure H 8. Emergency Preparedness G->H Know emergency procedures

Caption: Workflow for Safe Handling of this compound.
Procedural Steps for Handling

  • Preparation and Review : Before handling, review the Safety Data Sheet (SDS).[2] Ensure that a safety shower and eyewash station are readily accessible.[4][5]

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to prevent the dispersion of dust.[2]

  • Donning PPE : Put on all required personal protective equipment as specified in the table above.

  • Chemical Handling :

    • Avoid contact with skin and eyes.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent ignition.[2]

    • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2][6]

  • Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][7] Clean all work surfaces to remove any residual contamination.

  • Waste Disposal :

    • Collect waste this compound and any contaminated materials in suitable, closed, and clearly labeled containers for disposal.[2][5]

    • Disposal must be arranged through a licensed waste disposal company and in accordance with local, regional, and national regulations. Discharge into the environment must be avoided.[2]

    • Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[2]

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use PPE with the chemical waste.

  • Emergency Preparedness : Be familiar with the location and operation of safety equipment, including fire extinguishers (use dry chemical, carbon dioxide, or alcohol-resistant foam), safety showers, and eyewash stations.[2]

First Aid Measures

In the event of exposure to this compound, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.